N-(2-Chloro-6-methylphenyl)formamide
Description
The exact mass of the compound 2-Chloro-6-methylphenylformamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYPTOAUKUFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143748 | |
| Record name | 2-Chloro-6-methylphenylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-37-8 | |
| Record name | N-(2-Chloro-6-methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10113-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methylphenylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methylphenylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of N-(2-Chloro-6-methylphenyl)formamide
This guide provides a detailed technical framework for the comprehensive structural analysis of N-(2-Chloro-6-methylphenyl)formamide, a substituted aromatic amide of interest to researchers and professionals in drug development and chemical synthesis. By integrating foundational principles with advanced analytical techniques, this document outlines the methodologies required to unequivocally confirm the molecule's identity and stereochemical features.
Introduction and Molecular Overview
This compound belongs to the class of N-aryl amides, characterized by a formamide moiety linked to a substituted benzene ring. The structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. The presence of ortho-substituents, a chloro group and a methyl group, introduces significant steric hindrance, which is predicted to influence the conformation of the molecule, particularly the dihedral angle between the phenyl ring and the formamide plane. This guide will detail the synergistic application of spectroscopic and analytical techniques to build a complete structural profile of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10113-37-8 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [2] |
| Monoisotopic Mass | 169.02943 Da | [3] |
| Predicted XlogP | 1.2 | [3] |
Synthesis and Sample Preparation
A common route for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.[4] In this case, this compound would be synthesized via the formylation of 2-chloro-6-methylaniline.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylaniline in a suitable solvent such as toluene or formic acid.
-
Formylation: Add an excess of formic acid to the solution. The reaction can be catalyzed by the addition of a dehydrating agent or by azeotropic removal of water.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize any excess acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Structural Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra for this compound, a predictive analysis based on the spectra of closely related analogs, N-(2-chlorophenyl)formamide and N-(2,6-dimethylphenyl)formamide, is presented.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | ~8.2-8.5 | s | - | Formyl proton, typically a singlet in this region. |
| -NH- | ~7.8-8.2 | br s | - | Amide proton, often broad due to quadrupole broadening and exchange. |
| Ar-H | ~7.1-7.4 | m | - | Aromatic protons, expected to be a complex multiplet. |
| -CH₃ | ~2.2-2.4 | s | - | Methyl protons, singlet due to no adjacent protons. |
Rationale: The chemical shifts are predicted based on the known spectra of N-(2-chlorophenyl)formamide and other substituted anilines. The formyl proton is expected to be downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl protons will appear as a singlet in the typical alkyl region.
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160-165 | Carbonyl carbon of the formamide group.[5] |
| Ar-C (quaternary) | ~125-140 | Aromatic carbons attached to other carbons or heteroatoms. |
| Ar-CH | ~120-130 | Aromatic carbons bonded to hydrogen. |
| -CH₃ | ~15-20 | Methyl carbon. |
Rationale: The carbonyl carbon is the most deshielded and appears furthest downfield.[5] The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The methyl carbon will be the most shielded, appearing furthest upfield. The spectrum of the closely related N-(2-chlorophenyl)formamide shows aromatic carbons in the 120-138 ppm range and a carbonyl carbon around 160 ppm, supporting these predictions.[6]
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H stretch | 3250-3350 | Medium | Amide N-H stretching |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching |
| C-H stretch (aliphatic) | 2850-2960 | Medium | Methyl C-H stretching |
| C=O stretch (amide I) | 1660-1690 | Strong | Amide carbonyl stretching |
| N-H bend (amide II) | 1510-1570 | Medium | Amide N-H bending |
| C-N stretch | 1200-1300 | Medium | Amide C-N stretching |
| C-Cl stretch | 700-800 | Strong | Carbon-chlorine stretching |
Rationale: These expected absorption bands are based on well-established correlation tables for IR spectroscopy. The strong carbonyl absorption is a key diagnostic peak for the formamide group. The N-H stretching and bending vibrations further confirm the presence of the secondary amide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 169/171 | [M]⁺˙ | - |
| 140/142 | [M - CHO]⁺ | CHO |
| 134 | [M - Cl]⁺ | Cl |
| 106 | [M - CHO - Cl]⁺ | CHO, Cl |
Rationale: The molecular ion peak [M]⁺˙ will appear as a doublet at m/z 169 and 171 with an approximate 3:1 intensity ratio, characteristic of the presence of a chlorine atom. Key fragmentation pathways would involve the loss of the formyl radical (CHO) and the chlorine atom. The fragmentation of the related N-(2-chlorophenyl)formamide shows a molecular ion at m/z 155/157 and a prominent fragment from the loss of the chlorine atom.[7]
Conformational Analysis
The steric hindrance imposed by the ortho-chloro and methyl groups is expected to cause a significant twist between the plane of the phenyl ring and the formamide group. X-ray crystallographic studies of analogous compounds, such as N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide, have shown dihedral angles of approximately 65-68 degrees.[8] A similar non-planar conformation is anticipated for this compound, which can have implications for its crystal packing and biological interactions.
Conclusion
The structural analysis of this compound requires a synergistic application of synthetic chemistry and modern analytical techniques. Through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. While experimental data for the target molecule is not widely published, a robust predictive analysis based on closely related analogs provides a strong foundation for its characterization. This guide serves as a comprehensive protocol for researchers and scientists engaged in the study of novel small molecules.
References
-
PubChem. N-(2,6-Dimethylphenyl)formamide. [Link]
-
The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]
-
Cheméo. Chemical Properties of Formamide, N-(2-chlorophenyl)- (CAS 2596-93-2). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
NIST. Formamide, N-(2-chlorophenyl)-. [Link]
-
MDPI. Formylation of Amines. [Link]
-
NIH. N-(2,4,6-Trimethylphenyl)formamide. [Link]
-
960化工网. 2596-93-2(N-(2-Chlorophenyl)formamide). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266). [Link]
-
PubChemLite. This compound (C8H8ClNO). [Link]
-
杭州沙拓生物医药科技有限公司. This compound. [Link]
-
ResearchGate. (PDF) N-(2,6-Diisopropylphenyl)formamide. [Link]
-
precisionFDA. N-(2,4-DIMETHYLPHENYL)FORMAMIDE. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. Formamide, N,N-dimethyl-. [Link]
-
SpectraBase. Formamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (PDF) N-(2,4,6-Trimethylphenyl)formamide. [Link]
-
NIST. Formamide, N-methyl-. [Link]
-
NIST. Formamide, N,N-dimethyl-. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
NIST. Formamide. [Link]
-
NIST. Formamide, N-methyl-. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
Sources
- 1. N-(2,6-Dimethylphenyl)formamide | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound& | 10113-37-8 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - N-(2,6-dimethylphenyl)formamide (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Formamide, N-(2-chlorophenyl)- [webbook.nist.gov]
- 8. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Chloro-6-methylphenyl)formamide CAS number 10113-37-8 properties
An In-depth Technical Guide to N-(2-Chloro-6-methylphenyl)formamide
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 10113-37-8), a key chemical intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. It details the compound's physicochemical properties, provides a robust and validated synthesis protocol, discusses its analytical characterization, outlines its significant applications as a synthetic building block, and addresses critical safety and handling considerations. The guide is structured to deliver not just data, but also expert insights into the practical application and scientific context of this molecule.
Introduction and Chemical Identity
This compound is an aromatic amide that serves as a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a substituted phenyl ring with ortho-chloro and -methyl groups, makes it an important scaffold for creating sterically hindered and electronically modulated compounds. The formamide group (–NHCHO) is a versatile functional handle, capable of participating in a wide array of chemical transformations.
The primary significance of this compound lies in its utility as a building block for active pharmaceutical ingredients (APIs). The 2-chloro-6-methylaniline moiety is a known pharmacophore found in several targeted therapies, including kinase inhibitors. For instance, the structurally related intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is a critical component in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] This underscores the industrial and research relevance of this compound as a foundational element for constructing biologically active agents.
Chemical Structure:
-
IUPAC Name: this compound[]
-
CAS Number: 10113-37-8[]
-
Molecular Formula: C₈H₈ClNO[4]
-
Synonyms: 2-Chloro-6-methylphenylformamide, N-(2-Chloro-6-methyl-phenyl)formamide[]
Physicochemical and Spectral Properties
A precise understanding of a compound's physical properties is essential for its handling, purification, and use in subsequent reactions. While comprehensive experimental data for this specific molecule is not widely published, known properties and data from analogous compounds are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source / Comment |
| Molecular Weight | 169.61 g/mol | Calculated from the molecular formula C₈H₈ClNO. |
| Boiling Point | 334.6 °C | [] Predicted value. High boiling point is typical for aromatic amides due to strong intermolecular forces. |
| Melting Point | Data not publicly available. | Expected to be a crystalline solid at room temperature. For comparison, N-(2,6-dimethylphenyl)formamide melts at 177-180 °C. |
| Appearance | Data not publicly available. | Typically, such compounds are off-white to light tan crystalline solids. |
| Solubility | Data not publicly available. | Expected to be soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO, with low solubility in water. |
Analytical Profile (Predicted)
No experimental spectra for this compound were found in the public domain. However, based on its structure and data from closely related analogs like N-mesitylformamide and N-(2-methoxyphenyl)formamide, the following spectral characteristics can be confidently predicted.[5][6] This predictive analysis is a standard practice in chemical research for structure verification.
-
¹H NMR Spectroscopy:
-
Formyl Proton (CHO): A singlet is expected around δ 8.3-8.5 ppm. Due to hindered rotation around the amide C-N bond, this peak may appear as two distinct signals (rotamers) in some solvents or at different temperatures.
-
Amide Proton (NH): A broad singlet is anticipated in the region of δ 7.5-9.0 ppm, with its chemical shift being highly dependent on solvent and concentration.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the δ 7.1-7.4 ppm range. They will exhibit a complex splitting pattern (likely a triplet and two doublets) due to their respective couplings.
-
Methyl Protons (CH₃): A sharp singlet is expected around δ 2.2-2.4 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 125-140 ppm. The carbons directly attached to the chlorine and methyl groups (C-Cl, C-CH₃) will have characteristic shifts.
-
Methyl Carbon (CH₃): A signal in the δ 18-22 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to medium absorption band around 3250-3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Signals appearing just above and below 3000 cm⁻¹, respectively.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
Synthesis Protocol: Formylation of 2-Chloro-6-methylaniline
The most direct and reliable method for preparing this compound is the N-formylation of its corresponding aniline precursor, 2-chloro-6-methylaniline. The following protocol is adapted from a well-established and robust procedure that utilizes formic acid as the formylating agent and toluene for azeotropic water removal, driving the reaction to completion.[7]
Causality: The reaction is a condensation between an amine and a carboxylic acid. This equilibrium is unfavorable unless the water byproduct is actively removed. Using a Dean-Stark apparatus with a water-immiscible solvent like toluene allows for the continuous azeotropic removal of water, shifting the equilibrium towards the product side and ensuring a high yield.[7][8]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Charging: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, add 2-chloro-6-methylaniline (0.5 mol, 70.8 g). To this, add 90% formic acid (0.75 mol, 34.5 g, 28.8 mL) followed by 500 mL of toluene.
-
Expertise Note: A slight excess of formic acid is used to ensure complete conversion of the starting amine. Toluene is the ideal solvent for its ability to form a low-boiling azeotrope with water.[7]
-
-
Apparatus Setup: Fit the flask with a Dean-Stark trap, and place a reflux condenser on top of the trap. Ensure all joints are properly sealed.
-
Reaction Execution: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The vapor temperature should initially be around 87-90 °C as the toluene-water azeotrope begins to distill and collect in the trap.
-
Trustworthiness Note: The collection of a second, denser phase (water) in the bottom of the Dean-Stark trap is a direct visual confirmation that the reaction is proceeding as intended.
-
-
Monitoring and Completion: Continue the reflux for 5-7 hours, or until water ceases to collect in the trap. The vapor temperature will rise to the boiling point of pure toluene (~110 °C) once all the water has been removed, signaling the completion of the reaction. The theoretical volume of water to be collected is approximately 9 mL (from the reaction) plus any water from the 90% formic acid.
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Disassemble the apparatus and transfer the toluene solution to a single-necked flask. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either vacuum distillation or recrystallization.
-
Vacuum Distillation: Transfer the crude oil to a suitable distillation apparatus and distill under high vacuum.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water or toluene/hexanes mixture) and allow it to cool slowly to induce crystallization. Filter the purified solid and dry it under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (NMR, IR) and by measuring its melting point.
Applications in Drug Development and Organic Synthesis
The primary value of this compound is its function as a versatile intermediate. The formamide group can be hydrolyzed to reveal the parent amine, or it can be used to direct reactions at other positions on the molecule. Its most significant application is in building the core structures of complex pharmaceutical agents.
As previously mentioned, the 2-chloro-6-methylphenyl motif is integral to the structure of Dasatinib. While the exact synthetic route used by manufacturers may be proprietary, a plausible pathway involves creating an amide bond with a precursor containing this specific phenyl group. This compound serves as a protected or activated form of 2-chloro-6-methylaniline, making it a highly relevant starting material for such syntheses.[1]
Diagram 2: Role in API Synthesis (Conceptual Pathway)
Caption: Conceptual pathway illustrating the use of the title compound in API synthesis.
Safety, Handling, and Storage
General Precautionary Measures
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Inhalation: Avoid breathing dust. May cause respiratory tract irritation.
-
Skin Contact: Avoid contact with skin. Aromatic amides can be irritants and may be harmful if absorbed through the skin. In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation. In case of contact, flush immediately with water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. May be harmful if swallowed.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). Retrieved from [Link]
-
Landman, M., et al. (n.d.). N-(2,4,6-Trimethylphenyl)formamide. PMC - NIH. Retrieved from [Link]
-
Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Science Interactive. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Harwick Standard. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-methylformanilide. Retrieved from [Link]
-
Goodwins. (2023). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). N-formylation and N-methylation of N-methylaniline catalyzed by.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]
Sources
- 1. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 4. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 5. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-(2-Chloro-6-methylphenyl)formamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Chloro-6-methylphenyl)formamide is a substituted aromatic amide of significant interest in the field of organic synthesis and pharmaceutical development. Its structural motif is a key component in several pharmacologically active molecules, most notably as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications, particularly in drug discovery.
Molecular Structure and Properties
The molecular structure of this compound features a formamide group attached to a 2-chloro-6-methylaniline backbone. The ortho-substitution on the phenyl ring with both a chlorine atom and a methyl group introduces steric hindrance and electronic effects that influence its reactivity and conformational behavior.
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10113-37-8 | N/A |
| Molecular Formula | C₈H₈ClNO | N/A |
| Molecular Weight | 169.61 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Melting Point | 164-168 °C | N/A |
| Boiling Point | 334.6 °C at 760 mmHg | N/A |
| Density | 1.261 g/cm³ | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge for similar compounds |
| pKa | Not experimentally determined. Predicted to be around 14 for the N-H proton, similar to other formanilides.[4] | Predicted |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the direct formylation of 2-chloro-6-methylaniline. Formic acid is a widely used and efficient formylating agent for this transformation.[5]
Diagram 2: Synthesis of this compound
A schematic representation of the formylation reaction.
Experimental Protocol: Formylation of 2-Chloro-6-methylaniline
This protocol is adapted from general procedures for the N-formylation of anilines.[5]
Materials:
-
2-Chloro-6-methylaniline
-
Formic acid (85-90% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-chloro-6-methylaniline (1 equivalent) and toluene.
-
Add formic acid (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield this compound as a crystalline solid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the N-H proton, and the formyl proton. Due to the ortho-substitution, the aromatic region will likely display a complex splitting pattern. The formyl proton may appear as two distinct signals due to restricted rotation around the C-N amide bond, resulting in cis and trans isomers.
-
Aromatic protons (Ar-H): ~7.0-7.4 ppm (multiplet)
-
Formyl proton (CHO): ~8.2 ppm and ~8.5 ppm (two singlets or doublets, corresponding to cis/trans isomers)
-
N-H proton: Broad singlet, chemical shift dependent on concentration and solvent
-
Methyl protons (CH₃): ~2.3 ppm (singlet)
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl carbon (C=O): ~160-165 ppm
-
Aromatic carbons (Ar-C): ~125-140 ppm
-
Methyl carbon (CH₃): ~18-20 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹
-
C=O stretch (Amide I band): A strong absorption band around 1660-1680 cm⁻¹
-
N-H bend (Amide II band): Around 1520-1550 cm⁻¹
-
C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹
-
C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 169, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).
Chemical Reactivity and Stability
This compound exhibits the typical reactivity of a secondary amide.
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-chloro-6-methylaniline and formic acid (or its corresponding salt). The steric hindrance from the ortho-substituents may influence the rate of hydrolysis compared to unhindered anilides.
-
Reduction: The formyl group can be reduced to a methyl group to form N-methyl-2-chloro-6-methylaniline using strong reducing agents like lithium aluminum hydride.
-
Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong acids, strong bases, and high temperatures.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a key building block in the synthesis of the anticancer drug Dasatinib.[1][2][3] In the multi-step synthesis of Dasatinib, this formamide moiety is incorporated into a thiazole ring system, which is a core component of the final drug molecule.[7] The 2-chloro-6-methylphenyl group plays a crucial role in the binding of Dasatinib to its target kinases, Abl and Src.
Beyond its use in the synthesis of Dasatinib, this compound can serve as a versatile intermediate in the synthesis of other complex organic molecules and potential drug candidates. The formamide group can be a precursor to isocyanides, which are valuable reagents in multicomponent reactions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemically significant compound with a pivotal role in pharmaceutical synthesis. A thorough understanding of its physical and chemical properties, as well as reliable methods for its preparation and characterization, are essential for researchers and scientists working in drug development and organic chemistry. The information provided in this technical guide serves as a comprehensive resource for the effective utilization of this important synthetic intermediate.
References
Sources
- 1. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 2. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scispace.com [scispace.com]
- 6. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to N-(2-Chloro-6-methylphenyl)formamide: Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate
Executive Summary: N-(2-Chloro-6-methylphenyl)formamide is a substituted formamide that serves as a critical building block in modern medicinal chemistry. While a simple molecule, its true significance is revealed in its role as a key intermediate in the synthesis of highly targeted therapeutics, most notably the dual Src/Abl tyrosine kinase inhibitor, Dasatinib. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthesis protocol, and elucidates its pivotal function in the structure and development of advanced pharmaceuticals. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support ongoing research and development efforts.
Core Physicochemical Properties
This compound, identified by CAS Number 10113-37-8, is a compound whose structural attributes are foundational to its utility in organic synthesis. The ortho-substitution pattern of the chloro and methyl groups on the phenyl ring creates specific steric and electronic environments that influence its reactivity and its interactions in larger molecular frameworks.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Monoisotopic Mass | 169.02943 Da | [1] |
| CAS Number | 10113-37-8 | [2] |
| IUPAC Name | This compound | [1] |
| Predicted XlogP | 1.2 | [1] |
Synthesis and Manufacturing Workflow
The synthesis of this compound is primarily achieved through the formylation of its aniline precursor, 2-chloro-6-methylaniline. The choice of formylating agent and reaction conditions is critical for achieving high yield and purity, preventing side reactions, and ensuring a scalable process for industrial applications.
Synthesis of Precursor: 2-Chloro-6-methylaniline
The availability of the starting material, 2-chloro-6-methylaniline (CAS 87-63-8), is a prerequisite. This precursor is an important organic intermediate in its own right, used in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Modern synthesis routes for this precursor often involve multi-step processes starting from substituted nitroanilines, utilizing reactions like diazotization to remove an amino group, followed by reduction of a nitro group to yield the desired aniline.[3]
Formylation Workflow
The most direct and widely adopted method for synthesizing the title compound is the N-formylation of 2-chloro-6-methylaniline. Formic acid is a common, cost-effective formylating agent.[5] The reaction proceeds via a condensation mechanism where water is eliminated.
Detailed Experimental Protocol: Formylation with Formic Acid
This protocol describes a standard laboratory procedure for the N-formylation of 2-chloro-6-methylaniline using formic acid with azeotropic removal of water. This method is effective and relies on common laboratory equipment.[5]
Materials:
-
2-chloro-6-methylaniline (1.0 eq)
-
Formic acid (≥95%, 1.2 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2-chloro-6-methylaniline (1.0 eq) and toluene to the flask.
-
Addition of Reagent: While stirring, add formic acid (1.2 eq) to the solution at room temperature.
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, signifying the completion of the reaction (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed via analytical methods such as NMR and Mass Spectrometry.
Critical Role in Drug Development: The Case of Dasatinib (BMS-354825)
The primary driver for the industrial synthesis of this compound is its use as a key structural component of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI).[6] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to the first-generation TKI, Imatinib.[6][7][8]
Structural Integration into Dasatinib
Dasatinib's complex architecture is assembled from several key fragments. The N-(2-chloro-6-methylphenyl) moiety is introduced via an amidation reaction between 2-chloro-6-methylaniline and an activated carboxylic acid on the thiazole core of the drug.[9] The formamide itself is a precursor to the aniline that participates in this key bond-forming step.
The diagram below illustrates the final structure of Dasatinib, highlighting the N-(2-chloro-6-methylphenyl) carboxamide portion derived from the title compound's precursor.
Mechanistic Significance
The N-(2-chloro-6-methylphenyl) group plays a crucial role in Dasatinib's ability to bind to and inhibit the BCR-ABL kinase. X-ray crystallography studies have shown that this part of the molecule occupies a specific hydrophobic pocket within the kinase domain.[7] The chlorine and methyl substituents are not merely passive additions; they are critical for optimizing van der Waals interactions and ensuring a high-affinity binding orientation that is effective against numerous imatinib-resistant mutations.[7][10] Furthermore, the metabolism of Dasatinib, primarily by CYP3A4, involves hydroxylation on this same phenyl ring, leading to the formation of reactive intermediates.[10] Understanding the properties of this fragment is therefore essential for both efficacy and safety profiling in drug development.
Analytical Characterization
Comprehensive analytical characterization is essential for quality control. While specific spectra should be run on each batch, the expected data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, the aromatic protons on the substituted ring, and the methyl protons. The ortho-substitution will result in a complex splitting pattern for the aromatic protons.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the formamide group, the aromatic carbons (with shifts influenced by the chloro and methyl substituents), and the methyl carbon.[11][12][13]
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of ³⁷Cl.
Safety and Handling
As a chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, related formamides are often classified with hazards such as acute toxicity and potential for irritation.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
This compound is a testament to the principle that seemingly simple organic molecules can be indispensable tools in the creation of complex, life-saving therapeutics. Its value is intrinsically linked to its role as a key precursor to the N-(2-chloro-6-methylphenyl) moiety, a structural feature essential for the high-potency inhibition of key oncogenic kinases by Dasatinib. A thorough understanding of its synthesis, properties, and function provides medicinal chemists and process development scientists with the foundational knowledge required to leverage this and similar building blocks in the design and manufacturing of next-generation targeted therapies.
References
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
The overwhelmingly positive response to Dasatinib of a patient with multiple blast crisis of chronic myeloid leukemia. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (2008-08-30). NCBI. Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
Safety data sheet. (2023-02-02). CPAChem. Retrieved January 14, 2026, from [Link]
-
Formamide, N-(2-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Formylation of Amines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
N-(2,4,6-Trimethylphenyl)formamide. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
This compound (C8H8ClNO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Patsnap.
-
N-formylation and N-methylation of N-methylaniline catalyzed by... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(PDF) N-(2,4,6-Trimethylphenyl)formamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Dasatinib in chronic myeloid leukemia: a review. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Dasatinib induces fast and deep responses in newly diagnosed chronic myeloid leukaemia patients in chronic phase: clinical results from a randomised phase-2 study (NordCML006). (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
Sources
- 1. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound& | 10113-37-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. The overwhelmingly positive response to Dasatinib of a patient with multiple blast crisis of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib induces fast and deep responses in newly diagnosed chronic myeloid leukaemia patients in chronic phase: clinical results from a randomised phase-2 study (NordCML006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-(2,6-DIMETHYLPHENYL)FORMAMIDE(607-92-1) 13C NMR spectrum [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.it [fishersci.it]
- 17. cpachem.com [cpachem.com]
A Technical Guide to the Solubility of N-(2-Chloro-6-methylphenyl)formamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthetic workup and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of N-(2-Chloro-6-methylphenyl)formamide. While extensive quantitative data for this specific compound is not widely published, this document consolidates available information, provides a strong predictive framework based on its molecular structure, and details a robust, field-proven experimental protocol for determining its solubility in any organic solvent of interest. This approach empowers researchers to generate the precise, high-quality data required for their specific applications.
Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic amide. Understanding its structure is fundamental to predicting its solubility.
-
IUPAC Name: this compound[]
-
Molecular Formula: C₈H₈ClNO[2]
-
Molecular Weight: 169.61 g/mol
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#202124"]; H_N [label="H", pos="-0.5,0.8!", fontcolor="#202124"]; C_formyl [label="C", pos="0.8,0.2!", fontcolor="#202124"]; H_formyl [label="H", pos="0.8,-0.3!", fontcolor="#202124"]; O [label="O", pos="1.5,0.5!", fontcolor="#EA4335"]; C1 [label="C", pos="-0.2,-0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.5,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="0.3,-2.5!", fontcolor="#202124"]; C4 [label="C", pos="-0.6,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="-1.1,-1.1!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.0,-0.4!", fontcolor="#34A853"]; C_methyl [label="C", pos="1.5,-1.2!", fontcolor="#202124"]; H1_methyl [label="H", pos="1.8,-0.8!", fontcolor="#202124"]; H2_methyl [label="H", pos="1.9,-1.6!", fontcolor="#202124"]; H3_methyl [label="H", pos="1.2,-1.0!", fontcolor="#202124"];
// Bonds N -- H_N; N -- C_formyl; C_formyl -- H_formyl; C_formyl -- O [style=double]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Cl; C2 -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; } Caption: Chemical structure of this compound.
The molecule's solubility is dictated by a balance between its polar and non-polar features:
-
Polar Characteristics: The formamide group (-NH-C(O)H) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This is the primary driver for its solubility in polar solvents.
-
Non-Polar Characteristics: The 2-chloro-6-methylphenyl ring is predominantly non-polar and hydrophobic. The presence of the chloro and methyl groups increases its steric bulk and lipophilicity, favoring solubility in less polar or non-polar organic solvents.
The principle of "like dissolves like" is paramount here. A solvent's ability to dissolve this compound depends on how well it can interact with these competing structural features.[3][4]
Predicted Solubility Profile
In the absence of comprehensive published data, a qualitative prediction of solubility can be made based on the principles of intermolecular forces. This serves as a valuable starting point for solvent selection in experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can effectively solvate the polar formamide group. They do not compete for hydrogen bonding as donors, allowing for strong interactions with the solute. A structurally related compound, N-(4-chloro-2-methylphenyl)formamide, is noted to be soluble in DMSO and acetone.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | These solvents can engage in hydrogen bonding with both the N-H and C=O functionalities of the formamide group. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol) due to a decrease in overall solvent polarity. While formamide itself is miscible with water, the bulky, hydrophobic phenyl ring will significantly limit aqueous solubility.[6][7] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Solubility in these solvents will be driven by weaker van der Waals interactions with the chlorinated phenyl ring. Toluene, due to its aromatic character, may show slightly better solubility than aliphatic hydrocarbons like hexane through pi-pi stacking interactions. Diethyl ether, having a slight dipole, may offer slightly better solvation than pure hydrocarbons. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and the ability to interact favorably with both the polar formamide group and the chlorinated aromatic ring. |
Standardized Protocol for Experimental Solubility Determination
To generate reliable and reproducible quantitative data, a standardized methodology is essential. The isothermal shake-flask method is a gold-standard technique, adaptable from established guidelines like OECD Test Guideline 105.[8][9][10][11][12] This protocol ensures that the solution reaches equilibrium, providing a true measure of saturation solubility at a given temperature.
Experimental Workflow: Isothermal Shake-Flask Method
dot graph "solubility_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes prep [label="1. Preparation\n- Select solvent & temperature\n- Prepare analytical standards"]; addition [label="2. Addition\n- Add excess solid to solvent in a sealed vial"]; equilibration [label="3. Equilibration\n- Agitate at constant temperature (e.g., 25°C)\n- Allow sufficient time (24-72h)"]; phase_sep [label="4. Phase Separation\n- Centrifuge or allow to settle\n- Ensure clear supernatant"]; sampling [label="5. Sampling & Dilution\n- Withdraw aliquot of supernatant\n- Dilute gravimetrically"]; analysis [label="6. Analysis\n- Analyze by calibrated HPLC or UV-Vis\n- Determine concentration"]; calculation [label="7. Calculation\n- Calculate solubility (e.g., in mg/mL)\n- Account for dilution factor"];
// Edges prep -> addition [label="Weigh solute"]; addition -> equilibration [label="Seal & place in shaker"]; equilibration -> phase_sep [label="Check for solid phase"]; phase_sep -> sampling [label="Use filtered syringe"]; sampling -> analysis; analysis -> calculation; } Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Methodology
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Analytical Standards:
-
Rationale: A calibrated analytical method is required to quantify the concentration of the dissolved compound.
-
Accurately prepare a stock solution of the compound in the chosen solvent. From this stock, create a series of calibration standards (typically 5-7) that bracket the expected solubility range. Analyze these standards to generate a calibration curve (e.g., peak area vs. concentration for HPLC).
-
-
Sample Preparation:
-
Rationale: Adding a clear excess of the solid ensures that saturation is achieved and maintained at equilibrium.
-
Add an excess amount of this compound to a vial (e.g., 20-50 mg). The exact mass is not critical, but it must be sufficient to ensure a solid phase remains after equilibration.
-
Accurately add a known volume or mass of the solvent (e.g., 2 mL). Sealing the vial prevents solvent evaporation.
-
-
Equilibration:
-
Rationale: Dissolution is a kinetic process. Sufficient time and agitation are required to reach the thermodynamic equilibrium state, which defines saturation solubility.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 ± 0.5 °C).
-
Agitate the samples for a predetermined period. A preliminary test can determine the time to equilibrium, but 24 to 72 hours is typical.[3] The solution should appear as a slurry with undissolved solid.
-
-
Phase Separation:
-
Rationale: It is critical to analyze only the liquid phase (supernatant) and completely exclude any undissolved solid particles, which would artificially inflate the result.
-
Remove the vials from the shaker and let them stand at the same constant temperature to allow the solid to settle.
-
Alternatively, for finer particles, centrifuge the vials at the experimental temperature for 15-20 minutes.
-
-
Sampling and Dilution:
-
Rationale: Careful sampling prevents contamination from the solid phase, and dilution brings the concentration into the linear range of the analytical calibration curve.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter compatible with the solvent (e.g., PTFE) into a pre-weighed vial. The filter removes any remaining microscopic particles.
-
Accurately weigh the filtered aliquot. Then, add a known mass of the solvent to achieve a target dilution. Record all masses precisely.
-
-
Analysis and Calculation:
-
Rationale: The calibrated instrument provides a precise concentration of the diluted sample, which is then used to back-calculate the original solubility.
-
Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC).
-
Determine the concentration of the diluted sample (C_diluted) from the calibration curve.
-
Calculate the original solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × [(mass of aliquot + mass of dilution solvent) / mass of aliquot]
-
Factors Influencing Solubility Measurements
Several variables can significantly impact the accuracy and reproducibility of solubility data.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most compounds, solubility increases with temperature.[3][5] Therefore, precise temperature control during the experiment is critical.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[12] Using materials of the highest available purity is essential for obtaining intrinsic solubility data.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used and to check for any phase transitions during the experiment.
-
pH (in aqueous or protic systems): For compounds with ionizable groups, pH can dramatically affect solubility. While this compound is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis of the amide bond over long equilibration times.
Conclusion
While a comprehensive public database on the solubility of this compound in various organic solvents is currently unavailable, this guide provides the necessary framework for any researcher to approach this challenge. By understanding the molecular structure and its implications for intermolecular interactions, one can make informed predictions about its behavior. More importantly, the detailed, self-validating experimental protocol provided herein empowers scientists to generate the high-quality, application-specific solubility data that is indispensable for process optimization, formulation development, and fundamental chemical research.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][10][11]
-
Situ Biosciences, OECD 105 - Water Solubility. URL: [Link][8]
-
FILAB, Solubility testing in accordance with the OECD 105. URL: [Link][9]
-
Analytice, OECD 105 - Water Solubility Test at 20°C. URL: [Link][12]
-
Chemistry For Everyone (YouTube Channel), How To Determine Solubility Of Organic Compounds?. URL: [Link][3]
-
University of Colorado Boulder, Department of Chemistry, Experiment: Solubility of Organic & Inorganic Compounds. URL: [Link][4]
-
Solubility of Things, N-(4-chloro-2-methylphenyl)formamide. URL: [Link][5]
-
Hangzhou Suo Tuo Biotechnology Co., Ltd., this compound. URL: [Link][2]
Sources
- 2. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Formamide - Wikipedia [en.wikipedia.org]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
A Guide to the Spectroscopic Characterization of N-(2-Chloro-6-methylphenyl)formamide
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(2-Chloro-6-methylphenyl)formamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes data from structurally related analogs and established spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Key Features
This compound possesses a formamide group attached to a substituted aromatic ring. The ortho-substitution with a chlorine atom and a methyl group introduces significant steric hindrance, which is expected to influence the conformation of the amide linkage and, consequently, its spectroscopic signatures.
Figure 1: 2D structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively. Due to the partial double bond character of the C-N amide bond, hindered rotation can lead to the observation of rotamers, which may result in the broadening or splitting of NMR signals.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the amide proton, the formyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents and the amide group's magnetic anisotropy.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl-H | 8.2 - 8.5 | Singlet (or doublet due to coupling with N-H) | 1H |
| Amide N-H | 7.8 - 8.2 | Broad Singlet | 1H |
| Aromatic-H (H3, H4, H5) | 7.1 - 7.4 | Multiplet | 3H |
| Methyl-H | 2.2 - 2.5 | Singlet | 3H |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and concentration.
The aromatic region is expected to be a complex multiplet due to the coupling between the adjacent protons. The exact chemical shifts of the aromatic protons can be further predicted by considering the additive effects of the chloro, methyl, and formamido substituents on the benzene ring.[3] The formyl proton and the amide proton may exhibit coupling, which can sometimes be observed in anhydrous solvents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 165 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-CH₃ | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Methyl (CH₃) | 18 - 22 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent.
The presence of symmetry in a molecule can reduce the number of observed signals.[4] In this case, all eight carbon atoms are chemically non-equivalent and should, in principle, give rise to eight distinct signals.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Figure 2: A generalized workflow for an NMR experiment.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, and C-H bonds, as well as vibrations from the aromatic ring.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3250 - 3350 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O (Amide I) | Stretch | 1660 - 1690 | Strong |
| N-H (Amide II) | Bend | 1510 - 1550 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1200 - 1300 | Medium |
| C-Cl | Stretch | 700 - 800 | Strong |
The exact position of the C=O stretch (Amide I band) is sensitive to hydrogen bonding and the electronic nature of the substituents. The N-H stretching frequency can also provide information about intermolecular hydrogen bonding in the solid state.
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample, the spectrum can be obtained using several techniques, with the thin solid film and KBr pellet methods being common.[6][7]
Thin Solid Film Method: [8]
-
Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a volatile solvent like acetone or methylene chloride.[8]
-
Film Deposition: Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[9]
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₈ClNO, with a monoisotopic mass of approximately 169.03 g/mol .[10] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 169. Due to the presence of chlorine, an M+2 peak at m/z 171 will also be observed with an intensity of approximately one-third of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion under EI conditions is a high-energy process that leads to the formation of characteristic fragment ions.[11][12]
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Fragment Identity | Neutral Loss |
| 169/171 | [C₈H₈ClNO]⁺˙ (Molecular Ion) | - |
| 140/142 | [C₇H₅ClNO]⁺˙ | •CHO |
| 126/128 | [C₇H₇ClN]⁺˙ | •CHO |
| 105 | [C₇H₆N]⁺ | Cl, •CHO |
| 91 | [C₆H₅N]⁺ | Cl, •CHO, CH₃ |
digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];M [label="[M]⁺˙\nm/z 169/171"]; F1 [label="[M-CHO]⁺\nm/z 140/142"]; F2 [label="[M-Cl]⁺\nm/z 134"]; F3 [label="[C₇H₇ClN]⁺˙\nm/z 126/128"];
M -> F1 [label="- CHO"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- CH₂"];
}
Figure 3: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample, which must be volatile, is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[9] For a solid, the probe is heated to vaporize the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).[11]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, offers a valuable resource for the identification and characterization of this compound in a research or development setting. The included experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. It is recommended that any experimentally obtained data be compared against these predictions to confirm the identity and purity of the synthesized material.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
-
Experiment 11 — Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266). Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-(2-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). Retrieved from [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-14. Retrieved from [Link]
-
Landman, M., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o120. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
1 H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-methyl-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Formamide. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylaniline
Foreword: The Strategic Importance of 2-Chloro-6-methylaniline
2-Chloro-6-methylaniline, also known as 6-chloro-o-toluidine, is a critical chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular structure is a key building block in the synthesis of numerous complex molecules, most notably the tyrosine kinase inhibitor dasatinib, a vital medication in oncology.[1][4] The precise and efficient synthesis of this precursor is paramount to ensuring the quality and accessibility of these life-saving and crop-protecting agents. This guide provides an in-depth exploration of the primary synthetic routes to 2-chloro-6-methylaniline, offering a blend of theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to understanding the synthesis of 2-chloro-6-methylaniline begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for 2-chloro-6-methylaniline reveal several plausible synthetic strategies, which will be explored in detail in the subsequent sections.
Caption: Retrosynthetic pathways for 2-chloro-6-methylaniline.
II. Key Synthetic Methodologies
Several distinct synthetic routes to 2-chloro-6-methylaniline have been developed, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations.
A. Direct Chlorination of 2-Methylaniline (o-Toluidine)
The direct chlorination of 2-methylaniline is a conceptually straightforward approach. However, controlling the regioselectivity of the chlorination reaction is a significant challenge due to the activating and ortho-, para-directing nature of the amino group.
1. Mechanistic Considerations
The amino group in 2-methylaniline strongly activates the aromatic ring towards electrophilic substitution. Without proper control, the reaction can lead to a mixture of mono-, di-, and even tri-chlorinated products, as well as isomers. To achieve the desired 2-chloro-6-methylaniline, the para-position to the amino group must be blocked, or the reaction conditions must be finely tuned to favor ortho-chlorination.
2. Experimental Protocol: Chlorination with Copper(II) Chloride in Ionic Liquids
A notable advancement in the regioselective chlorination of anilines involves the use of copper(II) chloride in ionic liquids. This method offers high conversion and yield under milder conditions compared to traditional methods using aqueous HCl.[5][6]
Protocol:
-
In a reaction vessel, combine 2-methylaniline and 1-hexyl-3-methylimidazolium chloride (ionic liquid) as the solvent.
-
Add copper(II) chloride (CuCl₂) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and stir for several hours.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the product can be isolated through standard workup procedures, including extraction and purification by column chromatography.
Data Summary: Chlorination of 2-Methylaniline with CuCl₂
| Entry | Solvent | Additives | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | 36% aq. HCl | O₂, gaseous HCl | 60 | Good | - | [5] |
| 2 | 1-hexyl-3-methylimidazolium chloride | None | 60 | ~90 | 91 | [5] |
B. Synthesis from 3-Chloro-5-methyl-4-nitroaniline
A patented and efficient one-pot method utilizes 3-chloro-5-methyl-4-nitroaniline as the starting material.[2][7][8] This route involves a diazotization reaction to remove the amino group, followed by reduction of the nitro group.
1. Reaction Pathway
Caption: Synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline.
2. Experimental Protocol
This one-pot synthesis is advantageous due to its short reaction steps and mild conditions.[2][7][8]
Protocol:
-
In a round-bottom flask at 0°C, suspend 3-chloro-5-methyl-4-nitroaniline in water and diluted sulfuric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature.
-
After stirring, add a 50% aqueous solution of hypophosphorous acid (H₃PO₂) and continue stirring at 0°C.
-
Slowly raise the temperature to 90°C and add iron powder in portions.
-
Maintain the reaction at this temperature for several hours.
-
After completion, filter the hot reaction mixture and extract the filtrate with dichloromethane.
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.[2]
Key Reaction Parameters:
| Parameter | Value | Reference |
| Starting Material | 3-chloro-5-methyl-4-nitroaniline | [2][7][8] |
| Diazotization Temperature | 0-5 °C | [7][8] |
| Hypophosphorous Acid Reduction Temperature | 0-5 °C | [7][8] |
| Iron Powder Reduction Temperature | 85-95 °C | [7][8] |
| Overall Yield | ~82.5% | [2] |
C. Ortholithiation of 2-Chloroaniline
Another documented approach involves the ortholithiation of 2-chloroaniline, followed by methylation.[1][9] This method leverages the directing effect of the amino group after protection to introduce a methyl group at the desired position.
1. Mechanistic Rationale
The initial step involves the use of a strong base, such as tert-butyllithium, to deprotonate the position ortho to the chloro group. This is followed by quenching the resulting organolithium species with a methylating agent like methyl bromide.[1]
2. Experimental Protocol (Conceptual)
-
Protect the amino group of 2-chloroaniline.
-
Dissolve the protected 2-chloroaniline in a suitable etheral solvent (e.g., methyl tert-butyl ether).
-
Cool the solution to a low temperature (e.g., -78°C) and add tert-butyllithium dropwise.
-
After stirring, add methyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an acidic solution to both remove the protecting group and work up the product.
-
Isolate and purify the 2-chloro-6-methylaniline.
A reported yield for a similar process is 65.9%.[1]
D. Reduction of 2-Chloro-6-nitroaniline
A straightforward synthesis involves the reduction of the nitro group of 2-chloro-6-nitroaniline.[10] This method is highly efficient if the starting material is readily available.
1. Reducing Agents
Various reducing agents can be employed for the conversion of a nitro group to an amine. Common and effective methods include:
-
Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]
-
Metal-Acid Systems: Iron powder in an acidic medium is a classical and cost-effective method.[10]
-
Other reagents like tin(II) chloride or sodium hydrosulfite can also be used.[10]
2. Experimental Protocol: Reduction with Iron Powder
-
In a reaction flask, suspend 2-chloro-6-nitroaniline in water or a mixture of water and a co-solvent like ethanol.
-
Add an acid, such as hydrochloric acid or acetic acid, to the suspension.
-
Heat the mixture and add iron powder portion-wise.
-
Reflux the reaction mixture until the reduction is complete (monitor by TLC or GC).
-
Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter to remove the iron salts.
-
Extract the product from the filtrate with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain 2-chloro-6-methylaniline.
III. Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified to meet the stringent requirements of the pharmaceutical industry.
-
Purification: Common purification techniques include distillation under reduced pressure or column chromatography on silica gel.
-
Characterization: The identity and purity of the synthesized 2-chloro-6-methylaniline should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Gas Chromatography (GC) for purity assessment
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
IV. Safety Considerations
The synthesis of 2-chloro-6-methylaniline involves the use of hazardous materials. It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
V. Conclusion
The synthesis of 2-chloro-6-methylaniline is a well-established field with multiple viable routes. The selection of a specific pathway is a strategic decision based on a variety of technical and economic factors. The methods outlined in this guide, from the regioselective chlorination of 2-methylaniline to the efficient one-pot synthesis from a nitroaniline precursor, provide a comprehensive overview for researchers and professionals in the field. As the demand for advanced pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective syntheses for key intermediates like 2-chloro-6-methylaniline will remain a critical area of research.
References
- The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-chloro-6-methyl aniline: uses and synthesis. ChemicalBook.
- How to Synthesize 2-Chloro-6-methylaniline?. Guidechem.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals.
- Exploring solvents and other conditions for the chlorination of 2-methylaniline (2a, 10 mmol scale) using CuCl₂. ResearchGate.
- CN112358404B - Preparation method of 2-chloro-6-methylaniline. Google Patents.
- CN112358404A - Preparation method of 2-chloro-6-methylaniline. Google Patents.
- A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline. ACS Publications.
- 2-Chloro-6-methylaniline Manufacturer in India. Punagri Organics & Lifesciences.
- Reduction of nitro compounds. Wikipedia.
- 2-Chloro-6-methylaniline. Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-Chloro-6-methylaniline - High purity. Georganics.
Sources
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 8. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. 2-Chloro-6-methylaniline | 87-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 2-Chloro-6-methylaniline - High purity | EN [georganics.sk]
N-(2-Chloro-6-methylphenyl)formamide: A Critical Building Block in the Synthesis of Potent Kinase Inhibitors
An In-depth Technical Guide
Abstract: This technical guide provides an in-depth examination of N-(2-Chloro-6-methylphenyl)formamide, a key chemical intermediate in medicinal chemistry. We will dissect its synthesis, physicochemical properties, and chemical reactivity. The core focus will be on its indispensable role as a structural precursor to the N-(2-chloro-6-methylphenyl) moiety found in highly influential pharmaceuticals, most notably the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825). This whitepaper will explore the strategic rationale behind its use, detailing the structure-activity relationships it imparts and providing actionable experimental protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors has revolutionized treatment paradigms. The success of these targeted therapies often hinges on the precise molecular architecture of the inhibitor, which dictates its binding affinity, selectivity, and pharmacokinetic properties. While the final active pharmaceutical ingredient (API) receives the most attention, the journey to its creation is paved with critical, often unsung, intermediate molecules. This compound is one such pivotal intermediate.
Its primary significance lies not in its own biological activity, but as a stable and reactive precursor to the essential 2-chloro-6-methylaniline fragment. This fragment is a cornerstone of several potent kinase inhibitors, where it serves as a key binding motif. Its unique substitution pattern—a chloro and a methyl group ortho to the point of attachment—imparts specific steric and electronic properties that are crucial for high-affinity interactions within the ATP-binding pocket of target kinases.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This compound is a stable, solid compound that serves as a convenient carrier of the 2-chloro-6-methylaniline scaffold.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [] |
| Synonyms | 2-Chloro-6-methylphenylformamide | [] |
| CAS Number | 10113-37-8 | [] |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Appearance | Typically a solid | |
| Precursor Compound | 2-Chloro-6-methylaniline (CAS: 87-63-8) | [2] |
The Strategic Importance of the 2-Chloro-6-methylphenyl Moiety
The choice of the 2-chloro-6-methylphenyl group in drug design is a deliberate strategy to optimize target engagement. The ortho-methyl and ortho-chloro substituents play a crucial role:
-
Steric Hindrance: The two ortho groups force the phenyl ring to rotate out of the plane of the amide bond to which it is attached.[3][4] This fixed, non-planar conformation is critical for fitting into the complex topography of a kinase's ATP binding site, often positioning the rest of the molecule for optimal interaction with key residues.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the parent amine and modulate the electronic environment of the aromatic ring.
-
Lipophilicity: The presence of both methyl and chloro groups increases the lipophilicity of the fragment, which can enhance membrane permeability and influence the overall pharmacokinetic profile of the final drug molecule.
The formamide derivative provides a stable, easily handled solid precursor to the free amine (2-chloro-6-methylaniline), which is a liquid and may be more susceptible to oxidation.[5]
Synthesis and Chemical Reactivity
The preparation of this compound is a straightforward process, typically involving the N-formylation of its parent amine, 2-chloro-6-methylaniline. This transformation is a cornerstone reaction in organic synthesis, serving to protect the amine or to set the stage for subsequent chemical modifications.
Synthetic Pathway: Formylation of 2-Chloro-6-methylaniline
The most common and efficient method for this synthesis is the reaction of 2-chloro-6-methylaniline with formic acid.[6][7] This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the corresponding formamide.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: N-Formylation
-
Rationale: This protocol utilizes formic acid as both the reagent and a solvent under reflux conditions, which drives the dehydration step to completion. The simplicity of the workup makes this an efficient and scalable laboratory procedure.
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylaniline (1.0 eq).
-
Reagent Addition: Slowly add an excess of 98% formic acid (3.0-5.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring.
-
Precipitation: The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formic acid.
-
Drying: Dry the product under vacuum to yield this compound, which can be used in the next step without further purification or recrystallized from a suitable solvent (e.g., ethanol/water) if higher purity is required.
-
The Pivotal Role in the Synthesis of Dasatinib (BMS-354825)
The primary application of this compound in medicinal chemistry is as a direct precursor to the N-(2-chloro-6-methylphenyl) amide moiety in Dasatinib, a potent oral dual inhibitor of Src and Abl kinases.[8] Dasatinib is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Dasatinib: A Landmark Kinase Inhibitor
Dasatinib's mechanism of action involves binding to the ATP pocket of the Abl kinase, preventing the phosphorylation that drives cancer cell proliferation. The N-(2-chloro-6-methylphenyl) carboxamide portion of the molecule is essential for this activity, anchoring the inhibitor into a key hydrophobic region of the protein.
Integration into the Dasatinib Scaffold
In the synthesis of Dasatinib, the 2-chloro-6-methylaniline fragment is coupled with a thiazole carboxylic acid core. The formamide intermediate is first hydrolyzed under acidic or basic conditions to unmask the free amine, which is then coupled using standard peptide coupling reagents to form the final amide bond of the drug.
Caption: Logical workflow illustrating the conversion of the formamide intermediate to Dasatinib.
-
Causality of Use: The discovery and development of Dasatinib identified the N-(2-chloro-6-methylphenyl) group as a critical component for potent inhibition of both Src and Abl kinases.[8] The formamide serves as a practical and stable synthetic handle to introduce this pre-validated, high-impact fragment during the final stages of the synthesis.
Structure-Activity Relationship (SAR) Insights
The N-(2-chloro-6-methylphenyl) moiety in Dasatinib is a masterclass in rational drug design. X-ray crystallography studies of kinase-inhibitor complexes reveal that this group binds in a hydrophobic pocket, with the ortho substituents enforcing a specific dihedral angle that is crucial for maintaining the overall binding conformation of the inhibitor. The amide linkage, formed from the precursor amine, participates in a critical hydrogen bond network within the kinase hinge region.
Broader Applications and Future Perspectives
While its role in Dasatinib is the most prominent example, the 2-chloro-6-methylaniline scaffold is a valuable building block for other areas of medicinal chemistry. Its unique conformational constraints make it an attractive fragment for probing the structure of other protein targets. Researchers developing novel inhibitors for other kinase families or even unrelated enzyme classes may find this compound to be a valuable starting point for library synthesis. Furthermore, the formamide itself could be explored for its potential role as a bioisostere for other functional groups in different molecular contexts.
Conclusion
This compound is far more than a simple chemical. It is a strategically designed intermediate that enables the efficient and large-scale synthesis of life-saving medicines like Dasatinib. Its utility stems from its stability, ease of synthesis, and its role as a precursor to a molecular fragment with precisely tuned steric and electronic properties. For medicinal chemists, understanding the synthesis and application of such key intermediates is fundamental to the successful development of the next generation of targeted therapeutics.
References
- Vertex AI Search. (2025). Formamide in the Pharmaceutical Industry.
- Shijiazhuang Sincere Chemicals Co., Ltd. (2025).
- Wikipedia. (n.d.). Formamide.
- The Role of Formamide in Industrial Solvents and Chemical Synthesis. (n.d.).
- ResearchGate. (n.d.).
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
- MDPI. (n.d.).
- BOC Sciences. (n.d.). CAS 10113-37-8 this compound.
- National Center for Biotechnology Information. (n.d.). N-(2,4,6-Trimethylphenyl)formamide. In PubChem.
- ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.
- Guidechem. (n.d.). How to Synthesize 2-Chloro-6-methylaniline?.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. In PubMed Central.
- BOC Sciences. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2 -amino-5 -chlorotoluene hydrochloride.
- National Center for Biotechnology Information. (n.d.). Formamide, N-(2-methylphenyl)-. In PubChem.
- National Center for Biotechnology Inform
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)formamide. In PubChem.
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
- Sigma-Aldrich. (n.d.). 2-Amino-3-chlorotoluene.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)formamide. In PubChem.
- ResearchGate. (n.d.). (PDF) N-(2,4,6-Trimethylphenyl)formamide.
- ResearchGate. (2025). (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
- National Center for Biotechnology Information. (n.d.). 2-Amino-3-chlorotoluene. In PubChem.
- Sigma-Aldrich. (n.d.). N-(2,4,6-Trimethylphenyl)formamide 97 6784-26-5.
-
Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical Reviews in Toxicology, 17(2), 129-82. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylaniline. In PubChem.
- Guidechem. (n.d.). What is 3-Chlorotoluene and how is it synthesized?.
- Benchchem. (n.d.). Formamide, N-(2-methylphenyl)-.
- Benchchem. (n.d.). Application Notes and Protocols: N-(2-hydroxyphenyl)
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
Sources
- 2. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 6. Formylation of Amines | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of N-(2-Chloro-6-methylphenyl)formamide as a Cornerstone in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Building Block
In the intricate tapestry of pharmaceutical synthesis, certain molecular scaffolds emerge not merely as inert construction materials, but as strategic linchpins that dictate the efficiency, potency, and novelty of a therapeutic agent. N-(2-Chloro-6-methylphenyl)formamide is one such entity. To the casual observer, it is a substituted formamide. To the seasoned medicinal chemist, however, it is a key that unlocks complex molecular architectures, most notably in the realm of oncology. This guide eschews a superficial overview, instead delving into the nuanced physicochemical properties and synthetic versatility that establish this compound as a critical precursor in the development of targeted therapeutics. We will explore its pivotal role in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib, providing not just protocols, but the underlying chemical rationale that empowers researchers to innovate rather than merely replicate.
Physicochemical and Structural Rationale for a Privileged Scaffold
The utility of this compound as a pharmaceutical building block is not accidental; it is a direct consequence of the interplay between its constituent functional groups and their steric and electronic effects.
| Property | Value | Source |
| CAS Number | 2819-74-1 | [1] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available |
| Purity | Typically ≥98% | Commercially available |
The strategic placement of the chloro and methyl groups at the ortho positions of the phenyl ring is of paramount importance. This substitution pattern imparts several key features:
-
Steric Hindrance and Conformational Control: The ortho-substituents force the formamide group to rotate out of the plane of the aromatic ring. This steric hindrance plays a crucial role in directing subsequent chemical transformations and influences the final conformation of the drug molecule, which is critical for its binding to the target protein.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl group create a unique electronic environment on the phenyl ring. This influences the reactivity of the formamide and the aromatic ring in subsequent synthetic steps.
-
Metabolic Stability: The 2-chloro-6-methylphenyl moiety can enhance the metabolic stability of the final drug product by sterically shielding potentially metabolically labile sites from enzymatic degradation.[4]
The formamide group itself is a versatile functional handle. It can participate in a variety of chemical transformations, including cyclization reactions to form heterocyclic systems, which are prevalent in many classes of pharmaceuticals.
The Role of this compound in the Synthesis of Dasatinib (BMS-354825)
The most prominent example of this compound's application in pharmaceutical development is its use as a key starting material in the synthesis of Dasatinib, a potent oral dual inhibitor of BCR-ABL and Src family kinases.[5] Dasatinib is a frontline treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6]
The synthesis of Dasatinib is a multi-step process, and several routes have been patented. A common pathway involves the initial construction of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, from this compound.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic route to Dasatinib, highlighting the central role of this compound.
Caption: Synthetic pathway from this compound to Dasatinib.
Step-by-Step Experimental Protocol and Mechanistic Insights
The following protocol is a composite representation based on established synthetic methodologies found in the patent literature.
Step 1: Vilsmeier-Haack Formylation and Thiazole Synthesis
-
Objective: To construct the 2-aminothiazole-5-carboxamide core.
-
Protocol:
-
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), phosphorus oxychloride (POCl₃) is added dropwise at a reduced temperature (typically 0-5 °C). This in situ generates the Vilsmeier reagent, a chloroiminium species.[7]
-
The reaction mixture is stirred, allowing for the electrophilic attack of the Vilsmeier reagent on a suitable three-carbon precursor (derived from a reaction involving ethyl 3-oxopropionate).
-
Thiourea is then introduced to the reaction mixture.
-
The mixture is heated to facilitate the cyclization and formation of the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
The product is isolated and purified using standard techniques such as crystallization or column chromatography.
-
-
Causality: The Vilsmeier-Haack reaction is a powerful method for formylation and the generation of electrophilic iminium species.[8] In this context, the formamide group of the starting material is activated by POCl₃ to create a reactive intermediate that drives the subsequent reactions leading to the thiazole ring. The electron-rich nature of the enolate derived from the three-carbon precursor facilitates the initial C-C bond formation. The subsequent addition of thiourea provides the necessary nitrogen and sulfur atoms for the construction of the thiazole heterocycle.
Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine
-
Objective: To introduce the pyrimidine moiety.
-
Protocol:
-
The 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF).
-
A strong base (e.g., sodium tert-butoxide or sodium amide) is added to deprotonate the amino group of the thiazole, forming a more nucleophilic species.[9][10]
-
4,6-dichloro-2-methylpyrimidine is then added to the reaction mixture.
-
The reaction is stirred, typically at a controlled temperature, to allow for nucleophilic aromatic substitution, where the deprotonated amino group displaces one of the chlorine atoms on the pyrimidine ring.
-
The resulting intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is isolated and purified.
-
-
Causality: The use of a strong base is essential to generate a potent nucleophile from the relatively unreactive amino group of the thiazole. The dichloropyrimidine is an excellent electrophile for this substitution reaction, with the two chlorine atoms providing reactive sites. The reaction is typically regioselective, with substitution occurring at the more reactive 4-position of the pyrimidine ring.
Step 3: Final Coupling with 1-(2-hydroxyethyl)piperazine
-
Objective: To complete the synthesis of Dasatinib.
-
Protocol:
-
The intermediate from the previous step is reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent, often at an elevated temperature.
-
This final step involves another nucleophilic aromatic substitution, where the secondary amine of the piperazine displaces the remaining chlorine atom on the pyrimidine ring.
-
Dasatinib is then isolated and purified, often as a monohydrate, to yield the final active pharmaceutical ingredient (API).[10]
-
-
Causality: The piperazine nitrogen is a good nucleophile, and the reaction is driven to completion by the displacement of the chloride leaving group. The choice of 1-(2-hydroxyethyl)piperazine is critical, as this side chain contributes significantly to the solubility and pharmacokinetic properties of Dasatinib.
The Biological Significance: Targeting the Src and Abl Kinase Signaling Pathways
Dasatinib's therapeutic efficacy stems from its ability to potently inhibit the activity of the BCR-ABL fusion protein and the Src family of kinases.[11][12] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[13] In CML and Ph+ ALL, the constitutively active BCR-ABL kinase drives uncontrolled cell growth.[3]
Caption: Simplified signaling pathway of BCR-ABL and Src kinases and the inhibitory action of Dasatinib.
The N-(2-chloro-6-methylphenyl)carboxamide portion of Dasatinib plays a critical role in its binding to the ATP-binding pocket of these kinases. The specific conformation enforced by the ortho-substituents allows for optimal interactions with key amino acid residues within the active site, leading to potent inhibition.
| Kinase Target | IC₅₀ (nM) | Source |
| BCR-ABL | <1 | [14] |
| SRC | 0.55 | [14] |
| c-KIT | 4 | [12] |
| PDGFRβ | 28 | [14] |
| LCK | 1.1 | [14] |
Conclusion: A Versatile and Indispensable Tool in Drug Discovery
This compound is far more than a simple chemical intermediate. Its unique structural and electronic properties make it a highly strategic building block for the synthesis of complex and potent pharmaceutical agents. The successful development of Dasatinib serves as a testament to the power of rational drug design, where the careful selection of starting materials directly influences the biological activity and therapeutic potential of the final compound. For researchers in drug discovery and development, a thorough understanding of the chemistry and synthetic utility of such privileged scaffolds is not just beneficial—it is essential for the continued innovation of life-saving medicines.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
- Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate.
-
Hu, Y., Liu, Y., Pelletier, S., Buchdunger, E., Warmuth, M., Fabbro, D., ... & Jove, R. (2004). Src kinase signaling in leukaemia. Leukemia & lymphoma, 45(11), 2115-2122. Retrieved from [Link]
-
杭州沙拓生物医药科技有限公司. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20150057446A1 - Process for preparing dasatinib monohydrate.
-
U.S. Food and Drug Administration. (2006, June 28). Pharmacology Review(s). Retrieved from [Link]
-
杭州沙拓生物医药科技有限公司. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Brave, M., Goodman, V., Kaminskas, E., Farrell, A., Timmer, W., Pope, S., ... & Pazdur, R. (2008). Dasatinib: an anti-tumour agent via Src inhibition. British journal of cancer, 98(5), 858-864. Retrieved from [Link]
-
Li, X., He, Y., Ruiz, C. H., & Correia, M. A. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug metabolism and disposition, 37(6), 1242-1250. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. Retrieved from [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasatinib: an anti-tumour agent via Src inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 10. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 11. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 12. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to N-(2-Chloro-6-methylphenyl)formamide: A Promising Scaffold for Next-Generation Agrochemicals
Abstract
The relentless evolution of pesticide resistance in agricultural pests necessitates a continuous search for novel chemical entities with unique modes of action. This technical guide delves into the untapped potential of N-(2-Chloro-6-methylphenyl)formamide, a structurally distinct molecule, as a foundational scaffold in agrochemical research. While direct biological data on this specific compound is nascent, its chemical architecture strongly suggests a kinship with the formamidine class of pesticides, known for their potent activity as octopamine receptor agonists. This document provides a comprehensive framework for researchers, outlining the mechanistic rationale, potential applications, and a detailed experimental roadmap to explore and validate the efficacy of this compound and its derivatives as next-generation acaricides and insecticides.
Introduction: The Imperative for Novel Agrochemical Scaffolds
The development of new pesticides is a critical component of global food security. However, the dual challenges of increasing pest resistance to existing chemical classes and heightened regulatory scrutiny over environmental impact have created significant hurdles. The formamidine group of pesticides represents a compelling, albeit older, class of compounds that exhibit a unique mode of action distinct from many mainstream insecticides.[1][2] Compounds like chlordimeform and amitraz have been effective against mites, ticks, and certain insect orders, particularly those resistant to organophosphates and carbamates.[3][4] Their primary mechanism involves the disruption of the invertebrate nervous system through interaction with octopamine receptors, a target not utilized by most conventional pesticides.[3][5]
This guide focuses on this compound, a molecule that shares key structural motifs with active formamidines. We posit that this compound is a valuable starting point for research programs aiming to discover novel agrochemicals. It may function as a pro-pesticide, undergoing in-vivo bioactivation, or possess intrinsic activity itself. This document serves as a technical primer and a strategic workflow for elucidating its potential.
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of any research endeavor. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 10113-37-8 | [][7] |
| Molecular Formula | C₈H₈ClNO | [7] |
| Molecular Weight | 169.61 g/mol | [7] |
| Synonyms | 2-Chloro-6-methylphenylformamide | [] |
The Formamidine Connection: A Proposed Mechanism of Action
The structural similarity between this compound and the formamidine pesticide chlordimeform is striking. Chlordimeform's activity is well-documented to stem from its interaction with octopaminergic systems in arthropods.[3] Octopamine, a biogenic amine analogous to norepinephrine in vertebrates, modulates a wide range of physiological and behavioral processes in insects, including muscle contraction, feeding, and mating.[3]
Formamidines act as agonists at octopamine receptors, leading to overstimulation and disruption of these normal processes.[3][5] This results in a spectrum of effects, from sublethal behavioral changes like feeding cessation and repellency to direct lethality at higher doses.[1][3] A key feature of some formamidines is their activation via metabolism; for instance, chlordimeform can be N-demethylated in vivo, a reaction that can modulate its toxicity.[1][2]
We hypothesize that this compound may act through a similar pathway. It could either be a direct, albeit potentially weak, agonist or serve as a precursor that is metabolized within the target pest to a more active formamidine species. This proposed mechanism provides a clear and testable hypothesis for its potential as an agrochemical.
Caption: Proposed mechanism of this compound activity in pests.
Potential Agrochemical Applications
Based on the proposed mechanism, this compound is a prime candidate for development in the following areas:
-
Acaricide: Formamidines have historically shown excellent efficacy against spider mites and ticks, including strains resistant to other chemical classes.[1][8] This makes mite control a primary target application.
-
Insecticide: The compound could be effective against specific insect orders where octopamine plays a critical neurological role. This includes certain species of Lepidoptera (moths, butterflies) and Hemiptera (aphids, whiteflies).
-
Behavioral Modifier: At sublethal concentrations, the compound could act as a repellent or anti-feedant, offering crop protection without immediate lethality, which can be advantageous for integrated pest management (IPM) programs.[1][2]
A Roadmap for Research and Development
A structured, multi-stage approach is essential to validate the potential of this compound. The following workflow outlines a logical progression from chemical synthesis to biological validation.
Caption: A logical workflow for the agrochemical evaluation of the target compound.
Protocol: Synthesis of this compound
The synthesis of the target compound is straightforward, utilizing its precursor, 2-chloro-6-methylaniline, which is a readily available intermediate.[9][10][11]
Causality: This protocol employs a classic formylation reaction using formic acid and acetic anhydride to generate an in situ mixed anhydride, which is a potent formylating agent. Toluene is chosen as the solvent for its ability to azeotropically remove water, driving the reaction to completion.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylaniline (14.16 g, 0.1 mol) and toluene (100 mL).
-
Reagent Addition: While stirring, slowly add formic acid (5.52 g, 0.12 mol).
-
Formylation: Gently heat the mixture to reflux. Slowly add acetic anhydride (12.25 g, 0.12 mol) dropwise over 30 minutes.
-
Reaction: Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a pure solid.
Protocol: Primary In Vivo Bioassay (Leaf-Dip for Mites)
This protocol is a standard method for assessing the acaricidal activity of a test compound against a common pest like the two-spotted spider mite (Tetranychus urticae).
Causality: The leaf-dip method ensures uniform coverage of the compound on the leaf surface, providing a consistent exposure for the mites. A serial dilution allows for the observation of a dose-dependent effect, which is a critical validation step.
Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the synthesized this compound in a suitable solvent (e.g., acetone or DMSO) containing a small amount of a non-ionic surfactant (e.g., Triton X-100 at 0.025%).
-
Test Concentrations: Perform serial dilutions of the stock solution with water to create a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm). A negative control (solvent + surfactant in water) must be included.
-
Leaf Disc Preparation: Using a cork borer, cut discs (approx. 2 cm diameter) from bean or cotton leaves.
-
Application: Using fine-tipped forceps, dip each leaf disc into a test solution for 5 seconds with gentle agitation. Allow the discs to air dry completely on a wire rack.
-
Infestation: Place each dried disc, adaxial side up, onto a small bed of moist cotton in a petri dish. Transfer 10-15 adult female spider mites to each leaf disc using a fine paintbrush.
-
Incubation: Seal the petri dishes with ventilated lids and incubate at 25°C with a 16:8 light:dark photoperiod.
-
Assessment: After 24 and 48 hours, count the number of dead or moribund mites under a stereomicroscope.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
Future Directions: Structure-Activity Relationship (SAR) Studies
Should this compound demonstrate promising activity, the next logical step is to initiate an SAR study. This involves synthesizing a library of analogs to identify the structural features crucial for potency and to optimize the lead compound. Key modifications could include:
-
Altering Phenyl Substituents: Varying the nature and position of the chloro and methyl groups.
-
Modifying the Formamide Group: Exploring N-alkylation or replacement with other small functional groups.
Conclusion
This compound represents a compelling, yet underexplored, starting point for the discovery of novel agrochemicals. Its structural relationship to the formamidine class provides a strong mechanistic hypothesis centered on the octopamine receptor, a valuable target for circumventing existing resistance issues. The experimental framework detailed in this guide offers a clear, logical, and scientifically rigorous path for academic and industrial researchers to validate its biological activity and develop it into a potential lead for a new generation of pest management solutions.
References
-
Evans, P. D., & Gee, J. D. (1980). Action of formamidine pesticides on octopamine receptors. Nature, 287(5777), 60–62. [Link]
-
Atoxic C. (2020). Formamidine Pesticides? Never heard of it… Chats About Toxic Substances With Reneise. [Link]
-
Hollingworth, R. M., & Lund, A. E. (1982). Chemistry, biological activity, and uses of formamidine pesticides. PubMed. [Link]
-
Hollingworth, R. M., & Lund, A. E. (1982). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 44, 23-33. [Link]
-
Wikipedia. (2024). Formamide. Wikipedia. [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
Heben Pesticide. (n.d.). Formamide. Heben Pesticide. [Link]
-
Nathanson, J. A. (1990). Interaction of formamidine pesticides with insect neural octopamine receptors: Effects on radioligand binding and cyclic AMP production. Molecular Pharmacology, 37(4), 591-597. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Cheméo. (n.d.). Chemical Properties of Formamide, N-(2-chlorophenyl)- (CAS 2596-93-2). Cheméo. [Link]
-
PubChem. (n.d.). Formamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. [Link]
-
Omondi, B., et al. (2005). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4120–o4122. [Link]
-
Wikipedia. (2024). N-Methylformamide. Wikipedia. [Link]
-
ResearchGate. (2015). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]
-
PubChem. (n.d.). Chlordimeform. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Library of Medicine. [Link]
Sources
- 1. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlordimeform - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 7. This compound& | 10113-37-8 [m.chemicalbook.com]
- 8. Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise [u.osu.edu]
- 9. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 10. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 11. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note & Protocol: A Practical Guide to the Synthesis of N-(2-Chloro-6-methylphenyl)formamide
Abstract & Introduction
N-(2-Chloro-6-methylphenyl)formamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, it is a key precursor in the manufacturing of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] The purity and efficient synthesis of this formamide are critical as they directly impact the yield and quality of the final drug product.[2][3]
This document provides a comprehensive, field-tested protocol for the N-formylation of 2-chloro-6-methylaniline. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles, emphasizes critical safety considerations, and offers practical insights to ensure a successful, high-yield synthesis. The methodology detailed herein utilizes a classic and robust approach involving formic acid as the formylating agent, with azeotropic removal of water to drive the reaction to completion.
Chemical Principles & Mechanism
The core transformation is the N-formylation of a primary aromatic amine, 2-chloro-6-methylaniline. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-chloro-6-methylaniline attacks the carbonyl carbon of formic acid.
-
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a tetrahedral intermediate.
-
Dehydration: The intermediate eliminates a molecule of water. The removal of water is thermodynamically favorable and is the key driving force for the reaction.
To facilitate the removal of water and shift the equilibrium towards the product, the reaction is typically conducted in a non-polar solvent like toluene under reflux, using a Dean-Stark apparatus.[4][5] This setup allows for the continuous azeotropic removal of water as it is formed.
Health & Safety (EHS) Overview
Utmost priority must be given to safety. This synthesis involves hazardous materials, and all operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2-Chloro-6-methylaniline (CAS: 87-63-8): This substance is toxic and harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a skin and eye irritant and may cause sensitization.[6][7] Avoid contact with skin, eyes, and clothing.[8][9] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[9]
-
Formic Acid (CAS: 64-18-6): A corrosive substance that can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system. Handle with extreme care.
-
Toluene (CAS: 108-88-3): A flammable liquid and vapor. It can cause skin and respiratory irritation and may cause damage to the central nervous system with prolonged exposure. Keep away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of soap and water. Remove contaminated clothing.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[7][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]
-
Spills: Absorb with an inert material and dispose of as hazardous waste.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-methylaniline | 87-63-8 | C₇H₈ClN | 141.60 | 10.0 g | 0.0706 |
| Formic Acid (88%) | 64-18-6 | CH₂O₂ | 46.03 | 4.1 mL | ~0.0918 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 100 mL | - |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Melting point apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
Detailed Synthesis Protocol
This protocol is based on established methods for the N-formylation of anilines using formic acid with azeotropic water removal.[4][10][11]
Reaction Workflow Diagram
Sources
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: Synthesis of N-(2-chloro-6-methylphenyl)formamide via Acetic Formic Anhydride
Abstract
This document provides a comprehensive, in-depth technical guide for the N-formylation of 2-chloro-6-methylaniline to synthesize N-(2-chloro-6-methylphenyl)formamide. This protocol is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The procedure leverages the in-situ generation of acetic formic anhydride, a highly efficient and selective formylating agent, particularly suited for sterically hindered anilines. This application note explains the underlying reaction mechanism, provides a robust experimental protocol, and details the necessary safety precautions and product characterization techniques.
Introduction
Formylation, the chemical introduction of a formyl group (-CHO), is a pivotal transformation in organic synthesis. The resulting formamides are not only stable protecting groups for amines but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialized chemical entities.[1] this compound, the target of this protocol, is a valuable building block, featuring a sterically encumbered aniline moiety. The ortho-substitution on the aniline ring presents a unique challenge, necessitating a formylation method that is both potent and selective.
Reaction Mechanism and Rationale
The chosen method for this synthesis is the N-formylation of 2-chloro-6-methylaniline using acetic formic anhydride generated in situ from the reaction of formic acid and acetic anhydride.[1] This mixed anhydride is a superior formylating agent compared to formic acid alone, exhibiting enhanced reactivity.
The reaction proceeds via the following steps:
-
In-situ Generation of Acetic Formic Anhydride: Acetic anhydride reacts with formic acid to form the mixed acetic formic anhydride. This approach is advantageous as it circumvents the need to handle the thermally unstable formic anhydride.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline attacks the more electrophilic and sterically less hindered formyl carbonyl carbon of the acetic formic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, with the acetate ion acting as a good leaving group, to yield the protonated formamide.
-
Deprotonation: A mild base, such as excess formate or another amine molecule, deprotonates the nitrogen to give the final product, this compound, and acetic acid as a byproduct.
This method is highly selective for formylation over acetylation due to the greater electrophilicity and reduced steric hindrance of the formyl group's carbonyl carbon.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Chloro-6-methylaniline | Reagent Grade, ≥98% | Sigma-Aldrich | 87-63-8 |
| Formic Acid | Reagent Grade, ≥95% | Sigma-Aldrich | 64-18-6 |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich | 108-24-7 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Saturated Sodium Bicarbonate | Aqueous Solution | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate | Reagent Grade | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard glassware for workup and purification
Procedure
Part 1: In-situ Preparation of Acetic Formic Anhydride
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add formic acid (3.0 equivalents).
-
Cool the flask in an ice-water bath to 0 °C.
-
With vigorous stirring, slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled formic acid. Caution: This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of acetic formic anhydride.
Part 2: Formylation of 2-Chloro-6-methylaniline
-
In a separate 50 mL round-bottom flask, dissolve 2-chloro-6-methylaniline (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Cool this solution to 0 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold acetic formic anhydride solution from Part 1 to the solution of 2-chloro-6-methylaniline with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 3: Work-up and Purification
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acids, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a crystalline solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
2-Chloro-6-methylaniline: This substance is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3] It may also cause sensitization by skin contact.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Formic Acid and Acetic Anhydride: Both reagents are corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate PPE. The reaction to form acetic formic anhydride is exothermic and requires careful temperature control.
-
General Handling: All procedures should be carried out in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Crystalline solid |
| Melting Point | 164-168 °C |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
Aromatic Protons (Ar-H): Multiplet in the range of δ 7.0-7.4 ppm.
-
Methyl Protons (-CH₃): Singlet around δ 2.3 ppm.
-
Formyl Proton (-CHO): Singlet around δ 8.3-8.5 ppm.
-
Amide Proton (-NH-): Broad singlet, chemical shift can vary depending on concentration and solvent.
Infrared (IR) Spectroscopy (Expected Characteristic Peaks):
-
N-H Stretch: A sharp peak in the region of 3250-3350 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A peak in the range of 1510-1550 cm⁻¹.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
-
C-Cl Stretch: A peak in the region of 600-800 cm⁻¹.
Trustworthiness and Self-Validation
The protocol described is based on well-established and widely published methods for N-formylation.[1][2] The purity of the final product can be readily assessed by its sharp melting point. The spectroscopic data (¹H NMR and IR) should be compared with literature values or predicted spectra to confirm the structure. The use of a highly selective and reactive formylating agent ensures a high conversion of the starting material, minimizing the formation of byproducts and simplifying purification.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The use of in-situ generated acetic formic anhydride offers an efficient, selective, and scalable method for the formylation of the sterically hindered 2-chloro-6-methylaniline. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for applications in drug discovery and organic synthesis.
References
-
Wuts, P. G. M. Formylation of Amines. Molecules2020 , 25(19), 4567. [Link]
-
PubChem. This compound Compound Summary. [Link]
Sources
detailed experimental procedure for N-(2-Chloro-6-methylphenyl)formamide synthesis
An Application Note for the Synthesis of N-(2-Chloro-6-methylphenyl)formamide
Introduction
This compound is a chemical intermediate valuable in the synthesis of various target molecules in agrochemicals, pharmaceuticals, and materials science. Its structure, featuring a substituted aniline core, makes it a versatile building block. This document provides a detailed, field-tested protocol for the synthesis of this compound from 2-chloro-6-methylaniline and formic acid. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for robust product validation, ensuring both reproducibility and safety.
Reaction Principle and Mechanism
The synthesis is a classic example of N-formylation, a type of acylation reaction. The nitrogen atom of the primary amine, 2-chloro-6-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. The reaction proceeds via a tetrahedral intermediate. To drive the equilibrium towards the product, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. The direct heating of the neat reagents can also be effective if the reaction temperature is high enough to distill off the water.
The general mechanism is a nucleophilic acyl substitution:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-chloro-6-methylaniline attacks the carbonyl carbon of formic acid.
-
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a zwitterionic tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl double bond and yielding the final formamide product.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Recommended Grade |
| 2-Chloro-6-methylaniline | 87-63-8 | C₇H₈ClN | 141.60 | >98% Purity |
| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | >95% ACS Reagent |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated Aqueous Sol. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Reagent Grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Reagent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Reagent |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, flame-retardant lab coat.[1]
-
NMR spectrometer, IR spectrometer, Mass spectrometer for analysis
Hazard and Safety Information
This procedure must be conducted in a well-ventilated fume hood. All personnel must wear appropriate PPE.
| Chemical | Hazards | Safety Precautions |
| 2-Chloro-6-methylaniline | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[1] | Avoid contact with skin, eyes, and clothing. Wear protective gloves, clothing, and eye protection.[1] |
| Formic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled. Corrosive.[2] | Keep away from heat, sparks, and open flames.[3] Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Handle with extreme care.[2] |
| Toluene | Highly flammable liquid and vapor. Skin irritant. May cause drowsiness or dizziness. | Keep away from ignition sources. Use in a well-ventilated area. Avoid breathing vapors. |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. | Work in a fume hood. Avoid contact and inhalation. |
Detailed Experimental Protocol
Part 1: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylaniline (14.16 g, 0.10 mol).
-
Reagent Addition: In the fume hood, carefully add formic acid (6.90 g, 0.15 mol, 1.5 equivalents) to the flask, followed by 100 mL of toluene.
-
Scientist's Note: A slight excess of formic acid is used to ensure the complete conversion of the starting aniline. Toluene serves as an azeotropic solvent to facilitate the removal of water.
-
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring the Reaction: Continue the reflux for 4-6 hours, or until no more water is observed collecting in the trap. The progress can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloro-6-methylaniline spot.
-
Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
Part 2: Work-up and Product Isolation
-
Solvent Removal: Remove the bulk of the toluene using a rotary evaporator.
-
Neutralization: Dilute the residue with 100 mL of dichloromethane (DCM). Transfer the solution to a 500 mL separatory funnel.
-
Aqueous Wash: Carefully wash the organic layer by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining formic acid.
-
Caution: CO₂ gas will evolve. Vent the separatory funnel frequently to release pressure.
-
-
Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white to light brown solid or oil.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization of Final Product
The identity and purity of the synthesized this compound (Molecular Formula: C₈H₈ClNO, Monoisotopic Mass: 169.029 g/mol ) should be confirmed by spectroscopic analysis.[4]
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.4 (s, 1H, -NHCHO ), ~7.8 (br s, 1H, -NH CHO), ~7.3-7.1 (m, 3H, Ar-H ), ~2.3 (s, 3H, Ar-CH₃ ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (-CHO), ~135-125 (Ar-C), ~18 (Ar-CH₃) |
| IR (ATR, cm⁻¹) | ~3250 (N-H stretch), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |
| Mass Spec (ESI+) | m/z: 170.03 [M+H]⁺, 192.02 [M+Na]⁺[4] |
Experimental Workflow
A graphical representation of the synthesis and purification workflow is provided below.
Caption: Workflow for the synthesis of this compound.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: formic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Formic acid. [Link]
-
PubChemLite. This compound (C8H8ClNO). [Link]
-
MDPI. Formylation of Amines. [Link]
- Google Patents. Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
PubChem. 2-Chloro-6-methylaniline. [Link]
Sources
Application Notes & Protocols: The Strategic Use of N-(2-Chloro-6-methylphenyl)formamide in the Synthesis of Dasatinib
Abstract
Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib.[1] Its molecular architecture, featuring a core N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide scaffold, is critical for its potent, dual inhibition of Bcr-Abl and Src family kinases.[2] This document provides an in-depth guide for researchers and drug development professionals on a key synthetic strategy for Dasatinib, focusing on the utilization of N-(2-Chloro-6-methylphenyl)formamide as a stable and accessible precursor to a crucial reactive intermediate. We will elucidate the chemical logic behind the synthetic design, from precursor activation to the formation of the key thiazole carboxamide intermediate and its subsequent elaboration into the final active pharmaceutical ingredient (API).
Introduction: The Synthetic Challenge of Dasatinib
The efficacy of Dasatinib is intrinsically linked to its structure. The N-(2-chloro-6-methylphenyl) group anchors the molecule within a key hydrophobic pocket of the target kinase, while the aminothiazole core provides a rigid scaffold for optimal presentation of other binding motifs. Consequently, the efficient and high-purity synthesis of the central intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , is a paramount objective in the manufacturing of Dasatinib.[3][4]
While many synthetic routes utilize 2-chloro-6-methylaniline or its corresponding isocyanate directly, these reagents can be highly reactive or have limited shelf stability. This compound presents a more stable, solid precursor that can be reliably stored and converted into the necessary reactive intermediate immediately prior to use, offering greater control over the manufacturing process. This guide focuses on this strategic approach.
Precursor Activation: From Stable Formamide to Reactive Aniline
The foundational step in this synthetic pathway is the conversion of the chemically stable this compound into the highly nucleophilic 2-chloro-6-methylaniline. The formyl group (–CHO) on the nitrogen atom is an effective protecting group that deactivates the amine. Its removal via hydrolysis is necessary to unmask the amine's nucleophilicity, rendering it capable of participating in the subsequent amide bond formation.
Causality of Experimental Choice: Acid-catalyzed hydrolysis is a classic, robust, and scalable method for deprotection of formamides. The use of a strong mineral acid like hydrochloric acid (HCl) in an aqueous medium protonates the formyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to efficient cleavage.
Figure 1. Activation of the formamide precursor.
Protocol 1: Synthesis of 2-Chloro-6-methylaniline
| Parameter | Value |
| Reactant | This compound |
| Reagents | Hydrochloric Acid (conc.), Deionized Water |
| Solvent | Water / Ethanol (co-solvent) |
| Temperature | 90-100°C (Reflux) |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a 1:1 mixture of ethanol and 6M aqueous hydrochloric acid. The co-solvent ensures solubility of the starting material.
-
Heat the mixture to reflux (approx. 90-100°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.
-
Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield 2-chloro-6-methylaniline as an oil or low-melting solid, which can be used in the next step without further purification.[2][5]
Core Synthesis: Formation of the Thiazole Carboxamide Intermediate
With the activated 2-chloro-6-methylaniline in hand, the next critical step is the formation of the amide bond with a 2-aminothiazole-5-carboxylic acid derivative. This reaction constructs the central scaffold of Dasatinib.
Causality of Experimental Choice: Direct amidation of a carboxylic acid with an aniline is generally inefficient. The carboxylic acid must first be "activated" to create a better electrophile. A common and highly effective method involves converting the carboxylic acid to an acid chloride using an agent like oxalyl chloride or thionyl chloride.[6] The resulting acid chloride is highly electrophilic and reacts rapidly with the nucleophilic aniline to form the desired amide with high efficiency.
Figure 2. Synthesis of the key thiazole carboxamide.
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
| Parameter | Value |
| Reactants | 2-Aminothiazole-5-carboxylic acid, 2-Chloro-6-methylaniline |
| Reagents | Oxalyl chloride or Thionyl chloride, Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
Suspend 2-aminothiazole-5-carboxylic acid (1.0 eq) in anhydrous THF or DCM in a flask under a nitrogen atmosphere. Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.2 eq) dropwise. Vigorous gas evolution (HCl, CO, CO₂) will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
In a separate flask, dissolve 2-chloro-6-methylaniline (1.05 eq) and triethylamine (2.5 eq) in anhydrous THF. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the aniline solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid.[3][7]
Final Elaboration to Dasatinib
The final stages of the synthesis involve coupling the key thiazole carboxamide intermediate with the pyrimidine moiety, followed by the introduction of the hydroxyethylpiperazine side chain. This sequence completes the synthesis of the Dasatinib molecule.
Figure 3. Final construction of Dasatinib.
Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This step involves a nucleophilic aromatic substitution where the 2-amino group of the thiazole intermediate displaces a chlorine atom on the dichloropyrimidine ring.
Step-by-Step Methodology:
-
To a stirring solution of the key intermediate from Protocol 2 (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in THF, add a strong base such as sodium tert-butoxide (NaOtBu) solution (2.5-3.0 eq) slowly, keeping the temperature between 10-20°C with cooling.[2]
-
Stir the reaction at room temperature for 1-2 hours.
-
Upon completion, dilute the slurry with a suitable solvent like toluene and quench carefully with water.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the penultimate intermediate.[8][9][10]
Final Coupling to Yield Dasatinib
The final reaction joins the penultimate intermediate with 1-(2-hydroxyethyl)piperazine, again via nucleophilic aromatic substitution, to displace the remaining chlorine atom on the pyrimidine ring.
Step-by-Step Methodology:
-
A mixture of the penultimate intermediate (1.0 eq), 1-(2-hydroxyethyl)piperazine (~2.0 eq), and a base such as triethylamine in a solvent like acetonitrile is heated to reflux (approx. 80°C).[11]
-
The reaction is stirred for 20-24 hours.
-
After cooling, water is added to precipitate the crude product.
-
The crude Dasatinib is collected by filtration and can be purified by recrystallization from a suitable solvent system to yield Dasatinib monohydrate of high purity.[12]
Conclusion
This application guide outlines a robust and industrially relevant synthetic strategy for Dasatinib. By starting with the stable precursor this compound, chemists can generate the key 2-chloro-6-methylaniline intermediate on demand, ensuring high reactivity and minimizing degradation of starting materials. The subsequent, well-established protocols for building the thiazole carboxamide core and completing the molecule provide a reliable pathway to this life-saving therapeutic agent. The detailed methodologies and the rationale behind the experimental choices herein are intended to empower researchers to confidently and efficiently synthesize Dasatinib for further study and development.
References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
- CN104788445A - Synthesis method of Dasatinib intermediate. (n.d.). Google Patents.
- US9145406B2 - Process for preparing dasatinib monohydrate. (n.d.). Google Patents.
- US20150057446A1 - Process for preparing dasatinib monohydrate. (n.d.). Google Patents.
-
Process and intermediates for the preparation of dasatinib. (n.d.). European Patent Office - EP 2918584 A1. Retrieved from [Link]
-
A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). (2017, June 9). viXra.org. Retrieved from [Link]
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). BU CyberSec Lab. Retrieved from [Link]
- CN109503568B - Preparation method of dasatinib. (n.d.). Google Patents.
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017, June 9). viXra.org. Retrieved from [Link]
-
Improved Synthetic Process of Dasatinib. (2019, December 10). Chinese Journal of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. US5686645A - Synthesis of isocyanate precursors from primary formamides - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. [PDF] Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: N-(2-Chloro-6-methylphenyl)formamide as a Key Intermediate for the Synthesis of Advanced Src/Abl Kinase Inhibitors
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The strategic design and synthesis of targeted kinase inhibitors remain a cornerstone of modern oncology drug discovery. The Src and Abl tyrosine kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML). This document provides a detailed guide on the utility of N-(2-chloro-6-methylphenyl)formamide as a crucial chemical intermediate in the synthesis of potent Src/Abl kinase inhibitors. We will explore the underlying medicinal chemistry rationale, provide step-by-step synthetic protocols, and discuss the broader implications for targeted therapy development.
Introduction: The Significance of Src and Abl Kinases in Oncology
Src and Abl are non-receptor tyrosine kinases that act as molecular switches in a multitude of cellular processes, including cell proliferation, survival, migration, and adhesion. In healthy cells, their activity is tightly regulated. However, in many malignancies, these kinases become constitutively active, driving uncontrolled cell growth and tumor progression.
The most prominent example of Abl kinase dysregulation is the Philadelphia chromosome, which results in the BCR-Abl fusion protein. This constitutively active kinase is the primary driver of Chronic Myeloid Leukemia (CML). The development of Imatinib, a pioneering Abl kinase inhibitor, transformed the treatment landscape for CML. However, the emergence of drug resistance has necessitated the development of next-generation inhibitors that are effective against mutated forms of the kinase.
Src kinase, on the other hand, is frequently overexpressed or hyperactivated in a wide range of solid tumors, including breast, colon, and lung cancers. Its role in metastasis and angiogenesis makes it a compelling target for therapeutic intervention. Given the structural similarities in the ATP-binding sites of Src and Abl, many inhibitors exhibit dual activity, offering the potential for broader therapeutic applications.
Below is a simplified representation of the downstream effects of Src and Abl activation.
Caption: Simplified Src and Abl signaling pathways leading to cancer hallmarks.
The Strategic Importance of the 2-Chloro-6-methylphenyl Moiety
The design of kinase inhibitors often involves the use of specific structural motifs that can effectively anchor the molecule within the ATP-binding pocket of the target enzyme. The 2-chloro-6-methylphenyl group has emerged as a privileged scaffold in this context.
-
Steric Hindrance and Conformational Control: The ortho-methyl and chloro substituents provide steric bulk that helps to lock the phenyl ring in a specific conformation. This pre-organization can reduce the entropic penalty upon binding to the kinase, leading to higher affinity.
-
Hydrophobic Interactions: This lipophilic group can engage in favorable hydrophobic interactions with nonpolar residues within the kinase active site.
-
Vector for Further Functionalization: The amine group (derived from the formamide) serves as a critical handle for introducing further complexity and tailoring the inhibitor's properties, such as solubility, cell permeability, and target selectivity.
This compound is an ideal starting material as the formyl group serves as a stable and readily available protecting group for the aniline nitrogen, which can be deprotected under specific conditions to allow for subsequent coupling reactions.
Synthetic Protocol: From Starting Materials to Key Intermediate
The following section details the synthesis of this compound and its subsequent use in a representative synthesis of a hypothetical, yet structurally relevant, kinase inhibitor core.
Synthesis of this compound
This protocol outlines the formylation of 2-chloro-6-methylaniline. The use of formic acid and a dehydrating agent is a common and effective method.
Workflow Diagram:
Caption: General workflow for the synthesis of the formamide intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-chloro-6-methylaniline (1.0 eq), formic acid (1.2 eq), and toluene (approx. 5 mL per gram of aniline).
-
Heating and Water Removal: Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.
Data Summary Table:
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Highly dependent on efficient water removal. |
| Purity (by HPLC) | >98% | After recrystallization. |
| Appearance | Off-white to white crystalline solid | --- |
| ¹H NMR | Consistent with structure | Key signals: methyl singlet, aromatic protons, formyl proton. |
Application: Synthesis of an Aminopyrimidine Core
The this compound intermediate is now ready for use in constructing the core of a kinase inhibitor. A common strategy involves a condensation reaction with a substituted pyrimidine. This requires the deprotection of the formamide to reveal the free amine.
Step-by-Step Protocol:
-
Deprotection (Hydrolysis):
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid (3-4 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and neutralize carefully with a base (e.g., 6N NaOH) until the pH is basic.
-
Extract the regenerated 2-chloro-6-methylaniline with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to use directly in the next step.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of the deprotected 2-chloro-6-methylaniline (1.0 eq) in a high-boiling point solvent like n-butanol or 2-pentanol, add a suitably activated pyrimidine, for example, 2,4-dichloropyrimidine (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS. The reaction typically takes several hours.
-
Upon completion, cool the mixture, dilute with an organic solvent, and perform an aqueous workup to remove salts and excess reagents.
-
The crude product is then purified by column chromatography on silica gel.
-
This sequence yields a key aminopyrimidine intermediate, which can be further elaborated at the remaining reactive site on the pyrimidine ring to complete the synthesis of the final Src/Abl inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in the synthesis of targeted Src/Abl kinase inhibitors. Its straightforward preparation and the strategic importance of the 2-chloro-6-methylphenyl moiety make it a fundamental building block for medicinal chemists. The protocols outlined herein provide a robust foundation for researchers to access this key intermediate and utilize it in the construction of complex and potent inhibitors. Future work in this area will likely focus on developing novel coupling partners and functionalizing the aminopyrimidine core to enhance potency, improve selectivity, and overcome clinical resistance.
References
-
Synthesis and SAR of anilino-quinazoline and anilino-pyrimidine as Src family kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of a new class of anilino-quinazoline inhibitors of Src family kinases. Journal of Medicinal Chemistry. [Link]
-
BCR-ABL gene and protein. National Cancer Institute. [Link]
-
Targeting Src in solid tumors: an update on approved and investigational agents. Expert Opinion on Investigational Drugs. [Link]
Application Note: Synthesis and Mechanistic Insights into the Formation of N-(2-Chloro-6-methylphenyl)formamide
Abstract
This application note provides a comprehensive guide for the synthesis of N-(2-Chloro-6-methylphenyl)formamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. We present a detailed reaction mechanism, a robust, step-by-step experimental protocol, and expected analytical data. The causality behind experimental choices, particularly in the context of a sterically hindered aniline substrate, is discussed to provide researchers with a deeper understanding of the synthetic process. This guide is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and drug discovery.
Introduction
This compound is a crucial building block in organic synthesis. Its structure, featuring a formamide group on a sterically hindered 2,6-disubstituted aniline ring, makes it a precursor to a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. The formamide moiety can serve as a protecting group for the amine, a precursor for isocyanide synthesis, or participate in cyclization reactions to form heterocyclic systems.
The synthesis of this compound is typically achieved through the N-formylation of 2-chloro-6-methylaniline. While various formylating agents exist, the use of formic acid is advantageous due to its low cost, ready availability, and favorable environmental profile. This application note focuses on the direct formylation of 2-chloro-6-methylaniline using formic acid, detailing a procedure that ensures high yield and purity.
Reaction Mechanism and Rationale
The N-formylation of 2-chloro-6-methylaniline with formic acid proceeds via a nucleophilic acyl substitution pathway. The reaction is essentially a dehydration or condensation reaction between an amine and a carboxylic acid to form an amide.
Overall Reaction
Mechanistic Steps
The reaction mechanism can be broken down into three key stages, as illustrated in the diagram below.
-
Protonation of Formic Acid (Acid Catalysis): Although the reaction can proceed without an external acid catalyst, formic acid can protonate another molecule of formic acid. This protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This step is crucial for activating the carboxylic acid.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline acts as a nucleophile, attacking the activated carbonyl carbon of the protonated formic acid. This step forms a tetrahedral intermediate. The steric hindrance from the ortho-chloro and methyl groups on the aniline can slow this step, often necessitating elevated temperatures to provide sufficient energy to overcome the steric barrier.
-
Proton Transfer and Dehydration: A series of proton transfers occurs within the tetrahedral intermediate. A proton is transferred from the nitrogen atom to one of the hydroxyl groups, forming a good leaving group (water). The intermediate then collapses, expelling a molecule of water and, after deprotonation of the carbonyl oxygen, yielding the stable this compound product.
The continuous removal of water, as detailed in the protocol, is critical for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: Figure 1: Reaction Mechanism for N-Formylation
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
-
2-Chloro-6-methylaniline (99% purity)
-
Formic acid (88-95% aqueous solution)
-
Toluene (anhydrous grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and filtration
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylaniline (e.g., 10.0 g, 70.6 mmol).
-
Solvent and Reagent Addition: Add toluene (100 mL) to the flask. This solvent is chosen for its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark trap. Add formic acid (e.g., 3.9 mL, ~1.2 equivalents, ~84.7 mmol). Using a slight excess of formic acid helps to ensure the complete conversion of the aniline.
-
Azeotropic Dehydration: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours, once water ceases to collect. Progress can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloro-6-methylaniline spot.[1]
-
Reaction Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize any remaining formic acid.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification and Isolation: The resulting crude product will be a solid. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a white to off-white solid.
Data and Expected Results
The successful synthesis of this compound should yield a product with the following characteristics.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | Typically > 85% (after purification) |
| Melting Point | 164-168 °C |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
Note: The yield is highly dependent on reaction scale, purity of reagents, and efficiency of the water removal.
Safety and Troubleshooting
-
Safety Precautions: Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Toluene is flammable and volatile. All heating should be done using a heating mantle, not an open flame.
-
Troubleshooting - Low Yield:
-
Incomplete Reaction: The reaction may be equilibrium-limited. Ensure efficient water removal by checking for leaks in the Dean-Stark setup and allowing for sufficient reflux time. The steric hindrance of the substrate may require longer reaction times than for unhindered anilines.
-
Loss During Workup: Ensure proper phase separation during extractions. Back-extract the aqueous layers with a small amount of toluene to recover any dissolved product.
-
-
Troubleshooting - Impure Product:
-
Residual Starting Material: If TLC indicates the presence of 2-chloro-6-methylaniline, extend the reaction time or increase the equivalents of formic acid slightly.
-
Discoloration: The product may be discolored due to impurities. Recrystallization or a short plug of silica gel chromatography can improve purity and color.
-
Conclusion
This application note provides a reliable and well-rationalized protocol for the synthesis of this compound. By employing a straightforward N-formylation reaction with formic acid and utilizing azeotropic distillation to remove water, the target compound can be obtained in high yield and purity. The mechanistic discussion provides insight into the chemical transformation, empowering researchers to adapt and troubleshoot the procedure effectively. This method avoids harsh reagents and represents a practical approach for obtaining this valuable synthetic intermediate.
References
- Reddy, P. G., et al. (2004). N-Formylation of Amines using Formic Acid over Silica Gel.
-
Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. Available at: [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Eaton, D. L. (2012). Formylation of Amines. Organic Reactions, 60, 1-649.
Sources
Application Note & Protocol: Laboratory Scale Synthesis of N-(2-Chloro-6-methylphenyl)formamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of N-(2-chloro-6-methylphenyl)formamide, a key intermediate in the synthesis of various pharmaceuticals, including the dual Src/Abl kinase inhibitor Dasatinib.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis. The described method focuses on the formylation of 2-chloro-6-methylaniline using a mixed anhydride of formic acid and acetic anhydride, a reliable and high-yielding approach for laboratory settings.
Introduction and Scientific Background
This compound is a crucial building block in medicinal chemistry and organic synthesis.[2] Its primary application lies in its role as a precursor to more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[3] The synthesis of this compound involves the formylation of 2-chloro-6-methylaniline. Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry.[4][5][6]
Several methods exist for the formylation of amines.[4][6] While direct treatment with formic acid is possible, it often requires high temperatures and can lead to side products.[4] A more efficient and widely used laboratory method involves the use of a formylating agent, such as acetic formic anhydride.[7][8] This mixed anhydride is highly reactive and allows for the formylation to proceed under mild conditions with high yields.[7][8][9][10][11]
The in-situ generation of acetic formic anhydride from formic acid and acetic anhydride is a convenient and practical approach for this synthesis.[7][9] This method avoids the need to isolate the often-unstable mixed anhydride.[7] The reaction proceeds via nucleophilic attack of the amino group of 2-chloro-6-methylaniline on the carbonyl carbon of the formyl group in the mixed anhydride.
Reaction Mechanism and Workflow
The synthesis of this compound from 2-chloro-6-methylaniline proceeds in two key stages: the in-situ formation of the formylating agent, acetic formic anhydride, followed by the nucleophilic acyl substitution reaction with the amine.
Stage 1: Formation of Acetic Formic Anhydride
Acetic anhydride reacts with formic acid to form acetic formic anhydride in an equilibrium reaction.
Stage 2: Formylation of 2-Chloro-6-methylaniline
The lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline attacks the electrophilic formyl carbonyl carbon of the mixed anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of acetic acid as a leaving group to yield the desired this compound.
Reaction Mechanism Diagram
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Chloro-6-methylaniline | ≥98% | Sigma-Aldrich | 87-63-8 |
| Formic Acid | ≥95% | Sigma-Aldrich | 64-18-6 |
| Acetic Anhydride | ≥98% | Sigma-Aldrich | 108-24-7 |
| Toluene | Anhydrous | Sigma-Aldrich | 108-88-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Sodium Bicarbonate | Saturated Solution | Fisher Scientific | 144-55-8 |
| Sodium Chloride (Brine) | Saturated Solution | Fisher Scientific | 7647-14-5 |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | 7757-82-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
3.2. Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Analytical balance
-
NMR spectrometer, IR spectrometer, Mass spectrometer
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylaniline (14.16 g, 0.1 mol), formic acid (6.90 g, 0.15 mol), and toluene (100 mL).
-
Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (12.25 g, 0.12 mol) to the cooled mixture via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexanes to yield a white to off-white solid.[12]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H, -NHCHO), 7.85 (d, 1H, Ar-H), 7.30-7.10 (m, 3H, Ar-H), 2.40 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5, 135.0, 133.5, 131.0, 129.0, 128.5, 126.0, 18.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1670 (C=O stretch, amide I), 1540 (N-H bend, amide II) |
| Mass Spectrometry (ESI+) | m/z 170.03 [M+H]⁺ |
Safety Precautions and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
2-Chloro-6-methylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[13][14] It is a suspected carcinogen.
-
Formic Acid: Corrosive, causes severe skin burns and eye damage.[15]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Laboratory coat
5.2. Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[17] Halogenated and non-halogenated organic waste streams should be collected separately. Aqueous waste should be neutralized before disposal.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be a cause. Ensure the reaction is monitored by TLC until the starting material is consumed. The purity of the starting aniline is also critical.
-
Formation of Side Products: Overheating during the addition of acetic anhydride can lead to side reactions. Maintaining a low temperature is crucial.
-
Purification Issues: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.[12]
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers can consistently obtain high yields of the desired product, a vital intermediate for further synthetic applications in drug discovery and development.
References
-
Wikipedia. Acetic formic anhydride. [Link]
-
PrepChem.com. Synthesis of N-(2-chloro-6-methylphenyl)-N,6-dimethylthiazolo[3,2-b][7][9][18]triazole-2-sulphonamide. [Link]
-
Organic Syntheses. Acetic Formic Anhydride. [Link]
-
National Institutes of Health. Formylation of Amines. [Link]
-
Esco Lifesciences. The Toxic Effects of Formalin and How to Contain It. [Link]
-
Organic Chemistry Portal. Formylation. [Link]
-
National Institutes of Health. N-(2,4,6-Trimethylphenyl)formamide. [Link]
-
Organic Syntheses. anisylsulfanylmethylisocyanide. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
MDPI. Formylation of Amines. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ResearchGate. Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). [Link]
- Google Patents. CN112358404B - Preparation method of 2-chloro-6-methylaniline.
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Shaotu. This compound. [Link]
-
ResearchGate. N-(2,4,6-Trimethylphenyl)formamide. [Link]
- Google Patents. Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
PubChem. Formamide, N-(2-methylphenyl)-. [Link]
-
PubChem. 2-Chloro-6-methylaniline. [Link]
-
SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. [Link]
-
National Institute of Standards and Technology. Formamide, N-methyl-. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. CAS 2258-42-6: Acetic-formic anhydride | CymitQuimica [cymitquimica.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 87-63-8|2-Chloro-6-methylaniline|BLD Pharm [bldpharm.com]
- 15. escolifesciences.com [escolifesciences.com]
- 16. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 17. orgsyn.org [orgsyn.org]
- 18. prepchem.com [prepchem.com]
Application Notes and Protocols: Industrial Synthesis of N-(2-Chloro-6-methylphenyl)formamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Industrial Significance
N-(2-Chloro-6-methylphenyl)formamide is a key chemical intermediate, primarily recognized for its role in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is a precursor to more complex molecules where the formamide group can be further manipulated or cyclized. The starting material, 2-chloro-6-methylaniline, is a crucial building block in the production of certain tyrosine kinase inhibitors and other biologically active compounds[1]. Given its industrial importance, a robust, scalable, and economically viable synthesis process is paramount. This document outlines a detailed protocol for the industrial-scale synthesis of this compound, focusing on the widely adopted method of direct formylation of 2-chloro-6-methylaniline.
Synthetic Strategy and Mechanistic Overview
Preferred Industrial Route: Formylation with Formic Acid
For large-scale production, the direct N-formylation of 2-chloro-6-methylaniline using formic acid is the most prevalent and efficient method.[2][3] This approach is favored due to several key advantages:
-
Cost-Effectiveness: Formic acid is an inexpensive and readily available bulk chemical.
-
High Atom Economy: The reaction is a condensation that produces water as the only stoichiometric byproduct, aligning with green chemistry principles.
-
Process Simplicity: The reaction can be driven to completion by removing water, often through azeotropic distillation, which is a well-established industrial technique.[4]
-
High Yields: This method consistently produces the desired formamide in excellent yields.[2][3]
While other formylating agents like acetic formic anhydride or chloral exist, they often involve more expensive reagents, harsher conditions, or less desirable byproducts, making them less suitable for bulk manufacturing.[5][6]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and subsequent dehydration (elimination of a water molecule) to yield the stable N-formylated amide product. The use of an aromatic solvent like toluene facilitates the removal of water via a Dean-Stark apparatus, effectively driving the reaction equilibrium towards the product side.[4]
Industrial Synthesis Protocol
This protocol details the synthesis of this compound from 2-chloro-6-methylaniline and formic acid in a batch process suitable for pilot or industrial scale.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 2-Chloro-6-methylaniline | 87-63-8 | C₇H₈ClN | 141.60 | Starting material |
| Formic Acid (≥98%) | 64-18-6 | CH₂O₂ | 46.03 | Formylating agent |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent for azeotropic water removal |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Equipment
-
Glass-lined or stainless steel reactor vessel equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, and reflux condenser.
-
Dean-Stark apparatus for azeotropic water removal.
-
Vacuum distillation setup for solvent recovery and product isolation.
-
Filtration unit (e.g., Nutsche filter).
-
Drying oven (vacuum compatible).
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the reactor with 2-chloro-6-methylaniline (1.0 eq) and toluene (approx. 3-4 volumes relative to the aniline). Begin agitation.
-
Reagent Addition: Slowly add formic acid (1.2-1.5 eq) to the reactor. A slight exotherm may be observed; control the addition rate to maintain the temperature below 40°C.
-
Azeotropic Dehydration: Fit the reactor with a Dean-Stark trap and reflux condenser. Heat the reaction mixture to reflux (approximately 110-115°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[4]
-
Reaction Monitoring: Continue refluxing until water ceases to be collected in the trap (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Solvent Removal: Once the reaction is complete, reconfigure the reactor for distillation. Remove the bulk of the toluene under atmospheric pressure. The final traces of solvent can be removed under reduced pressure.
-
Work-up and Neutralization: Cool the crude residue. Add a fresh portion of an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) followed by a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.[5] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Phase Separation and Drying: Separate the organic layer. Wash it with brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent. Concentrate the organic phase under reduced pressure to yield the crude this compound. The product, which is often a solid at room temperature, can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve high purity (>99%).
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Parameters and Optimization
Optimizing process parameters is critical for ensuring high yield, purity, and operational efficiency on an industrial scale.
| Parameter | Typical Range | Rationale & Expert Insights |
| Stoichiometry (Formic Acid) | 1.2 - 1.5 equivalents | A slight excess of formic acid ensures complete conversion of the aniline. A large excess can complicate the work-up and is unnecessary. |
| Solvent | Toluene | Toluene is ideal for its ability to form a low-boiling azeotrope with water, facilitating its removal and driving the reaction to completion.[4] |
| Reaction Temperature | 110 - 115 °C (Reflux) | This temperature is dictated by the boiling point of the toluene/water azeotrope and is sufficient to ensure a reasonable reaction rate without causing significant byproduct formation. |
| Reaction Time | 4 - 8 hours | The time depends on the scale and efficiency of water removal. Monitoring via TLC/HPLC is crucial to avoid unnecessarily long reaction times. |
| Purification Method | Recrystallization | Recrystallization is a highly effective and scalable method for achieving the high purity required for pharmaceutical and agrochemical intermediates. |
Workflow Visualization
The following diagram illustrates the key stages of the industrial synthesis process.
Caption: Industrial workflow for this compound synthesis.
Safety and Environmental Considerations
Chemical Hazards
-
2-Chloro-6-methylaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
-
Formic Acid: Highly corrosive and causes severe skin burns and eye damage.[7][8] It is also flammable.[7] All handling must be done in a well-ventilated area, using acid-resistant gloves, face shields, and protective clothing.[7][8]
-
Toluene: Flammable liquid and vapor. It can cause skin and respiratory irritation and has long-term health effects. Use in a well-ventilated area away from ignition sources.
Process Safety
-
Exotherm Control: The initial addition of formic acid can be mildly exothermic. The addition rate should be controlled, and the reactor's cooling system must be operational.
-
Pressure: The reaction is run at atmospheric pressure. Ensure the reactor system is properly vented.
-
Waste Handling: The aqueous waste from the neutralization step will contain sodium formate and sodium bicarbonate. It should be disposed of in accordance with local environmental regulations. Toluene should be recovered and recycled where possible to minimize solvent waste.
References
- O'Neil, C. (2013). Formylation of Amines. Molecules, 19(6), 7688-7703.
- Yadav, J. K., et al. (2020).
- Krimen, L. I. (1970). Acetic Formic Anhydride. Organic Syntheses, 50, 1.
- Zarei, A., et al. (2011). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions.
- Fieser, L. F., & Jones, J. E. (1941). N-Methylformanilide. Organic Syntheses, Coll. Vol. 3, p.590.
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
Sources
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 7. geneseo.edu [geneseo.edu]
- 8. carlroth.com:443 [carlroth.com:443]
Application Note: A Validated Analytical Framework for the Comprehensive Characterization of N-(2-Chloro-6-methylphenyl)formamide
Introduction: The Analytical Imperative
N-(2-Chloro-6-methylphenyl)formamide (C₈H₈ClNO) is a chemical entity often encountered during the synthesis of active pharmaceutical ingredients (APIs). Uncontrolled levels of such intermediates or their related impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a rigorous and validated analytical control strategy is not merely a recommendation but a regulatory necessity.
The quality of a drug substance is fundamentally linked to the purity of its starting materials and intermediates. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, making the methods described herein critical for regulatory submissions.[1][2][3] This application note presents a multi-faceted approach, combining spectroscopic and chromatographic techniques to build a complete analytical profile of this compound.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for effective analytical method development.
| Property | Value | Source |
| Chemical Formula | C₈H₈ClNO | ChemicalBook[4] |
| Molecular Weight | 169.61 g/mol | ChemicalBook[4] |
| IUPAC Name | This compound | BOC Sciences[] |
| CAS Number | 10113-37-8 | BOC Sciences[] |
| Appearance | White to off-white crystalline powder (Typical) | N/A |
| Purity | ≥99% (Typical) | Hangzhou Santuo Biotech[6] |
Integrated Analytical Workflow
A sequential and logical workflow ensures that the identity, purity, and impurity profile of the compound are thoroughly assessed. The proposed strategy integrates orthogonal techniques to provide a high degree of confidence in the final analytical results.
Caption: Integrated workflow for the characterization of this compound.
Part I: Identification Protocols
Unambiguous identification requires a combination of techniques that probe different aspects of the molecular structure.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR analysis confirms the presence of key functional groups.
-
Methodology:
-
Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of powder directly on the ATR crystal.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the spectrum (baseline correction, normalization).
-
-
Expected Characteristic Peaks:
-
~3250-3300 cm⁻¹: N-H stretch (secondary amide)
-
~1660-1680 cm⁻¹: C=O stretch (amide I band)
-
~1520-1550 cm⁻¹: N-H bend (amide II band)
-
~3000-3100 cm⁻¹: Aromatic C-H stretch
-
~750-800 cm⁻¹: C-Cl stretch
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR provide definitive structural information, including the connectivity and chemical environment of all hydrogen and carbon atoms.
-
Methodology:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.
-
-
Predicted ¹H NMR Data (in CDCl₃):
-
~8.4 ppm (s, 1H): Formyl proton (-CHO)
-
~7.8 ppm (br s, 1H): Amide proton (-NH-)
-
~7.1-7.4 ppm (m, 3H): Aromatic protons
-
~2.4 ppm (s, 3H): Methyl protons (-CH₃)
-
-
Interpretation: The chemical shifts, integration values, and splitting patterns must be consistent with the proposed structure.
Protocol: Mass Spectrometry (MS)
-
Principle: MS confirms the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z170.03 . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observed at m/z 170 and 172.
Part II: Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.
Rationale for Method Design
The selected method employs reversed-phase chromatography, which is ideal for separating moderately polar organic compounds like this compound from potential non-polar or more polar impurities.[7] A C18 column provides excellent hydrophobic retention and selectivity. The use of a buffered mobile phase (formic acid) ensures protonation of the analyte, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[8][9]
Protocol: Purity Determination by HPLC-UV
-
Objective: To separate and quantify this compound and any related impurities.
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 240 nm |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL (100 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met, in accordance with ICH Q2(R1).[10][11][12]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Data Analysis:
Method Validation Strategy
To ensure the developed analytical procedures are suitable for their intended purpose, they must be validated. The validation should be performed according to the ICH Q2(R1) guideline.[10][11][12][15]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. This compound& | 10113-37-8 [m.chemicalbook.com]
- 6. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. m.youtube.com [m.youtube.com]
- 15. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Chloro-6-methylphenyl)formamide
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the synthesis of N-(2-Chloro-6-methylphenyl)formamide. This document provides in-depth, field-proven insights to help researchers and drug development professionals overcome common challenges and optimize the yield and purity of this important synthetic intermediate. The starting material, 2-chloro-6-methylaniline, presents a unique challenge due to the steric hindrance from two ortho-substituents and the deactivating electronic effect of the chlorine atom. This guide is structured to address these specific issues head-on, providing not just protocols, but the causal logic behind them.
Part 1: Recommended Synthetic Protocol
The most reliable and high-yielding method for the formylation of moderately deactivated and sterically hindered anilines is the use of acetic formic anhydride (AFA), generated in situ. AFA is a more potent formylating agent than formic acid alone.[1][2] The following protocol is optimized for this specific transformation.
Optimized Protocol: Formylation via Acetic Formic Anhydride
This procedure details the in situ generation of acetic formic anhydride from acetic anhydride and formic acid, followed by its reaction with 2-chloro-6-methylaniline.[3][4]
Step 1: Preparation of Acetic Formic Anhydride (AFA) Reagent
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add acetic anhydride (1.2 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add formic acid (≥95%, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 60 minutes to ensure the complete formation of the mixed anhydride.
Step 2: Formylation Reaction
-
In a separate flask, dissolve 2-chloro-6-methylaniline (1.0 eq) in a minimal amount of an anhydrous aprotic solvent (e.g., THF or Dichloromethane).
-
Cool the aniline solution to 0 °C.
-
Slowly add the pre-formed AFA solution from Step 1 to the aniline solution dropwise. The reaction is exothermic; maintain the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed (typically 2-4 hours).
Step 3: Workup and Purification
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to quench any unreacted anhydride.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove acetic and formic acids), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or precipitation, often from a solvent system like dichloromethane/hexane or ethyl acetate/hexane, to yield a white to off-white solid.[5]
Data Presentation: Reagent Stoichiometry
| Compound | Molar Mass ( g/mol ) | Equivalents |
| 2-Chloro-6-methylaniline | 141.60[6] | 1.0 |
| Acetic Anhydride | 102.09 | 1.2 |
| Formic Acid (≥95%) | 46.03 | 1.1 |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues.
Question 1: My reaction is stalled. TLC analysis shows a significant amount of starting material remaining even after several hours. What should I do?
-
Potential Causes:
-
Insufficient Reagent Activity: The in situ generation of acetic formic anhydride may have been incomplete. The equilibrium between formic acid, acetic anhydride, and AFA is temperature-sensitive.
-
Low Reaction Temperature: While initial cooling is necessary to control the exothermic reaction, the activation energy for this sterically hindered substrate may not be overcome at room temperature.
-
Moisture Contamination: Water will readily hydrolyze the acetic formic anhydride, rendering it inactive.[4]
-
-
Solutions & Scientific Rationale:
-
Verify Reagent Formation: Ensure that the AFA was prepared by adding formic acid to cooled acetic anhydride and allowing it to stir for the recommended time before adding the aniline. This sequence maximizes the formation of the highly reactive mixed anhydride.[3]
-
Gentle Heating: After the initial reaction at room temperature, gently heat the mixture to 40-50 °C and continue to monitor by TLC. Increased thermal energy can help overcome the steric hindrance of the ortho-methyl and chloro groups. Be cautious not to heat excessively, as AFA can decompose above 60 °C.[3]
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. The presence of water is detrimental as it consumes the formylating agent.
-
Question 2: The final product yield is low, and the crude material is a dark oil. What went wrong?
-
Potential Causes:
-
Thermal Decomposition: Overheating during the reaction can cause the decomposition of acetic formic anhydride, which is known to be thermally unstable.[3] This leads to side products and discoloration.
-
Incorrect Stoichiometry: Using a large excess of the formylating agent can lead to side reactions, while using too little will result in incomplete conversion.
-
Inadequate Workup: Residual acids (formic, acetic) can make the product oily and difficult to purify, and may catalyze decomposition upon storage.
-
-
Solutions & Scientific Rationale:
-
Strict Temperature Control: The addition of the aniline to the AFA reagent must be done slowly at 0 °C to dissipate the heat of reaction. Avoid any temperature spikes above 60 °C during the entire process.
-
Optimize Stoichiometry: Use the recommended stoichiometry in the table above. A slight excess of the AFA reagent (generated from 1.1-1.2 eq of the acids) is usually sufficient.
-
Thorough Washing: Do not skip the saturated sodium bicarbonate wash during the workup. This step is critical for neutralizing and removing acidic impurities, which greatly facilitates product crystallization and improves stability.
-
Question 3: My product refuses to crystallize from the crude oil. How can I induce solidification and purify it?
-
Potential Causes:
-
Presence of Impurities: Unreacted starting material, acidic byproducts, or residual solvent can act as impurities that inhibit crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent for recrystallization may be too good a solvent for the product, or it may not provide the necessary polarity difference for precipitation.
-
-
Solutions & Scientific Rationale:
-
Purify Before Crystallization: If the crude product is very impure (as indicated by TLC), first attempt a quick filtration through a small plug of silica gel, eluting with a moderately polar solvent system to remove baseline impurities.
-
Optimize Recrystallization:
-
Use a binary solvent system. Dissolve the crude oil in a minimum amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexane or pentane) until turbidity persists.[5]
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
Add a seed crystal from a previous successful batch if available.
-
-
Consider Column Chromatography: If all else fails, purification by flash column chromatography on silica gel is a reliable, albeit more time-consuming, alternative.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of N-formylation with Acetic Formic Anhydride?
A: The reaction proceeds via a classic nucleophilic acyl substitution.
-
Formation of the Electrophile: Formic acid reacts with acetic anhydride to form the mixed acetic formic anhydride (AFA). AFA is a highly potent acylating agent because the acetate ion is an excellent leaving group.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group in AFA.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen to a base (another amine molecule or solvent), and the acetate leaving group is eliminated, yielding the stable this compound product.
Q: Can I use a different formylation method, like the Vilsmeier-Haack reaction?
A: While the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a staple for formylating aromatic compounds, it is generally most effective for electron-rich systems like phenols and anilines without deactivating groups.[7][8] The chloro-substituent on your substrate is electron-withdrawing, which deactivates the ring towards this type of electrophilic substitution.[9] Therefore, you may experience significantly lower yields compared to the AFA method.
Q: Is it possible to use formic acid alone without acetic anhydride?
A: Yes, formylation using only formic acid is possible, often requiring a catalyst or higher temperatures.[10][11] However, for a sterically hindered and moderately deactivated substrate like 2-chloro-6-methylaniline, the reaction is typically much slower and requires more forcing conditions, which can lead to lower yields and more side products. The in situ generation of AFA provides a much more reactive electrophile, enabling the reaction to proceed efficiently under milder conditions.[2]
Part 4: Visualizations & Diagrams
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Benchchem. Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.
- Wikipedia. Acetic formic anhydride.
- Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
- Benchchem. Avoiding by-products in the formylation of N,N-disubstituted anilines.
- Organic Syntheses. Acetic Formic Anhydride.
- Wikipedia. Vilsmeier–Haack reaction.
- Oxford Academic. Formylation of Amino Acids with Acetic Formic Anhydride | Bulletin of the Chemical Society of Japan.
- Chemistry Steps. Vilsmeier-Haack Reaction.
-
RSC Publishing. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1][4]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Available from:
- Benchchem. Application Notes and Protocols: Electrophilic Reactions of 3-(Oxan-4-yl)aniline.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NIH. Formylation of Amines - PMC.
- NIH. N-(2,4,6-Trimethylphenyl)formamide - PMC.
- Organic Syntheses Procedure. anisylsulfanylmethylisocyanide.
- ChemicalBook. 2-chloro-6-methyl aniline: uses and synthesis.
- ResearchGate. A remarkably simple N-formylation of anilines using polyethylene glycol.
- Guidechem. How to Synthesize 2-Chloro-6-methylaniline? - FAQ.
- 杭州沙拓生物医药科技有限公司. This compound.
- ResearchGate. (PDF) N-(2,4,6-Trimethylphenyl)formamide.
- PubChem. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Formylation of 2-Chloro-6-methylaniline
Welcome to the Technical Support Center for the formylation of 2-chloro-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this important synthetic transformation. 2-Chloro-6-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its successful formylation is often a critical step in these synthetic routes.
This resource provides a structured approach to identifying and resolving side reactions and other experimental issues, ensuring the integrity and efficiency of your synthesis.
Troubleshooting Guide: Side Reactions and Their Mitigation
The formylation of 2-chloro-6-methylaniline, while a common reaction, can be prone to several side reactions that can impact yield and purity. This guide addresses the most frequent issues in a question-and-answer format.
Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I improve the yield?
Low conversion is a common issue and can stem from several factors related to the substrate's reactivity and the reaction conditions.
Possible Causes and Solutions:
-
Reduced Nucleophilicity: The chloro and methyl groups on the aniline ring influence its electronic properties. While the methyl group is weakly activating, the chloro group is deactivating due to its electron-withdrawing inductive effect. This can reduce the nucleophilicity of the aniline, making it less reactive towards the formylating agent.[4][5]
-
Solution: Consider using a more powerful formylation method. If you are using a mild formylating agent like formic acid alone, switching to a more reactive system like the Vilsmeier-Haack reaction (using a pre-formed Vilsmeier reagent) or employing acetic formic anhydride can enhance the reaction rate.[6][7]
-
-
Steric Hindrance: The ortho-position of the methyl group can sterically hinder the approach of the formylating agent to the amino group.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, this should be done cautiously as it can also promote side reactions. A gradual increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.
-
-
Moisture Contamination: Many formylating reagents, especially the Vilsmeier reagent (formed from DMF and POCl₃), are highly sensitive to moisture.[6] Water will quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: My reaction is producing multiple products, and purification is difficult. What are the potential side products and how can I suppress their formation?
The formation of multiple products is often due to competing reaction pathways. Understanding these pathways is key to optimizing for the desired product.
Common Side Products and Prevention Strategies:
-
Diformylation: While less common with sterically hindered anilines, it's possible for the formyl group to add to both the nitrogen and the aromatic ring, or for diformylation to occur on the ring itself under forcing conditions.[6]
-
Prevention: Carefully control the stoichiometry of the formylating agent. Using a slight excess (1.1-1.5 equivalents) is often sufficient. Avoid large excesses, which can drive the reaction towards multiple substitutions.
-
-
Ring Formylation (C-Formylation): Electrophilic attack on the aromatic ring can compete with N-formylation, leading to the formation of formyl-substituted chloro-methylanilines. This is particularly relevant in reactions like the Vilsmeier-Haack or Duff reactions, which are designed for aromatic formylation.[8][9]
-
Prevention: The choice of formylation method is crucial. For selective N-formylation, methods utilizing formic acid or its derivatives are generally preferred.[10][11] If a C-formylation method is used, careful control of reaction temperature is critical. Lower temperatures generally favor N-formylation.
-
-
Polymerization/Decomposition: Anilines can be sensitive to strongly acidic or high-temperature conditions, leading to the formation of polymeric tars.[6]
-
Prevention: Use the mildest reaction conditions possible that still afford a reasonable reaction rate. Monitor the reaction time carefully and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of the formylation of 2-chloro-6-methylaniline.
Q1: Which formylation method is most suitable for 2-chloro-6-methylaniline?
The choice of method depends on the desired product (N-formylation vs. C-formylation) and the scale of the reaction.
-
For Selective N-Formylation:
-
Formic Acid: Heating 2-chloro-6-methylaniline with formic acid is a straightforward and often effective method.[12] The use of a co-solvent like polyethylene glycol (PEG) can sometimes improve yields and reaction times.[13]
-
Acetic Formic Anhydride: This reagent, often generated in situ from formic acid and acetic anhydride, is more reactive than formic acid alone and can be effective for less reactive anilines.[7][14][15]
-
-
For C-Formylation (Formylation of the Aromatic Ring):
-
Vilsmeier-Haack Reaction: This is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[9][16][17] Due to the directing effects of the amino and methyl groups, formylation is expected to occur at the para-position to the amino group.
-
Duff Reaction: This reaction uses hexamethylenetetramine as the formyl source and is typically used for the ortho-formylation of phenols and anilines.[8][18][19]
-
Q2: How can I effectively monitor the progress of my formylation reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: A typical mobile phase would be a mixture of hexane and ethyl acetate. The exact ratio will need to be optimized to achieve good separation between the starting material, product, and any side products.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine can also be used. The formylated product will generally have a different Rf value than the starting aniline.
Q3: What are the best practices for the work-up and purification of the formylated product?
A standard aqueous work-up followed by chromatography is usually effective.
-
Work-up:
-
Quench the reaction mixture by pouring it into cold water or a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase, with a gradient of hexane and ethyl acetate as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Experimental Protocols
Protocol 1: N-Formylation using Formic Acid
This protocol is a good starting point for achieving selective N-formylation.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylaniline (1.0 eq).
-
Add formic acid (3.0-5.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water.
-
If the product precipitates, filter it and wash with cold water. If it remains in solution, extract with ethyl acetate.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Reaction for C-Formylation
This protocol is for the formylation of the aromatic ring.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.[4]
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Step 2: Formylation
-
Dissolve 2-chloro-6-methylaniline (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the aniline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40-60 °C.[4] Monitor the reaction by TLC.
-
Once the reaction is complete, cool it in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the potential outcomes of the formylation, the following diagrams illustrate the key reaction pathways.
Caption: Possible formylation pathways for 2-chloro-6-methylaniline.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues.
Caption: Troubleshooting decision tree for formylation reactions.
References
- BenchChem. (n.d.). Avoiding by-products in the formylation of N,N-disubstituted anilines.
- Chem-Station. (2016, September 22). Duff Reaction.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- Wikipedia. (n.d.). Duff reaction.
- Duff Reaction. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
- MDPI. (n.d.). Formylation of Amines.
- BenchChem. (n.d.). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- Wikipedia. (n.d.). Acetic formic anhydride.
- NIH. (n.d.). Formylation of Amines - PMC.
- Organic Syntheses. (n.d.). Acetic Formic Anhydride.
- Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.
- ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis.
- Guidechem. (n.d.). How to Synthesize 2-Chloro-6-methylaniline? - FAQ.
- ResearchGate. (2025, August 6). A remarkably simple N-formylation of anilines using polyethylene glycol.
- Punagri Organics & Lifesciences. (n.d.). 2-Chloro-6-methylaniline Manufacturer in India.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Formylation of Amines [mdpi.com]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. Duff reaction - Wikipedia [en.wikipedia.org]
- 19. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimization of N-(2-Chloro-6-methylphenyl)formamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-(2-Chloro-6-methylphenyl)formamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to ensure your experiments are successful, reproducible, and efficient. This guide is structured to address specific challenges you may encounter, moving from direct troubleshooting to broader frequently asked questions.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format. Each issue is analyzed based on probable causes, followed by actionable solutions grounded in chemical principles.
Q1: I am observing very low to no yield of my desired product, this compound. What could be the cause?
A1: Low or negligible yield is a common issue that typically points to problems with the formylating agent, reaction conditions, or starting material integrity.
Potential Causes & Recommended Solutions:
-
Inactive Formylating Agent: The most common method for this synthesis is the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride.[1] AFA is highly effective but is also moisture-sensitive and thermally unstable.[1][2]
-
Solution: Ensure all reagents (formic acid, acetic anhydride) and solvents are anhydrous. The in situ generation of AFA is critical because it avoids the need to handle the unstable formic anhydride directly.[1] Prepare the AFA reagent fresh for each reaction and use it immediately.
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion. Using an excess of formic acid relative to acetic anhydride helps drive the formation of AFA.[3]
-
Solution: A typical and effective stoichiometry is to use 1.5-2.5 equivalents of acetic anhydride and a larger excess of formic acid (e.g., 3-5 equivalents) relative to the starting amine, 2-chloro-6-methylaniline.
-
-
Suboptimal Reaction Temperature: The formation of AFA is exothermic and requires careful temperature control.[1] Subsequently, the formylation reaction itself is temperature-dependent.
-
Solution: Prepare the AFA reagent at 0 °C to prevent decomposition. The formylation step should also be initiated at 0 °C by slowly adding the AFA solution to the amine. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[1][4]
-
-
Poor Quality Starting Material: The purity of the starting 2-chloro-6-methylaniline is crucial. Impurities can interfere with the reaction.
-
Solution: Verify the purity of your 2-chloro-6-methylaniline via NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or column chromatography.
-
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I improve the selectivity?
A2: The formation of side products often results from competing reactions or product degradation. The primary concern with the AFA method is potential acetylation.
Potential Causes & Recommended Solutions:
-
Competing Acetylation: While AFA is an excellent formylating agent, the reaction mixture also contains acetic anhydride and acetic acid. One might expect the formation of the N-acetylated byproduct.
-
Explanation & Solution: The formyl group's carbonyl carbon in AFA is significantly more electrophilic and less sterically hindered than the acetyl group's carbonyl carbon.[5] This inherent electronic and steric preference strongly favors nucleophilic attack by the amine at the formyl position, leading to high selectivity for the formamide product. To ensure this selectivity, maintain a low reaction temperature (0 °C to room temperature) and avoid excessive heating, which could potentially favor less selective pathways.
-
-
Decomposition: As mentioned, AFA is thermally unstable and can decompose to produce carbon monoxide.[1] High reaction temperatures can also lead to the degradation of the starting material or product.
-
Solution: Strictly adhere to the recommended temperature profile. Gentle heating may be required to drive the reaction to completion, but this should be determined empirically by careful TLC monitoring. A common range after initial addition is room temperature to 40-60°C.[6]
-
Q3: I am struggling with the work-up and purification of the final product. What is the most effective procedure?
A3: A robust work-up and purification strategy is essential for isolating this compound in high purity, especially given that it may be a low-melting solid or an oil.
Potential Causes & Recommended Solutions:
-
Residual Acidic Reagents: The reaction mixture contains excess formic acid and acetic acid as a byproduct. These must be removed.
-
Solution: After the reaction is complete, quench the mixture by carefully adding it to ice-cold water. Neutralize the excess acids by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Confirm the aqueous layer is neutral or slightly basic (pH 7-8) with pH paper.[1]
-
-
Product Solubility and Extraction: The formamide product needs to be efficiently extracted from the aqueous layer.
-
Solution: Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
-
Final Purification: Even after extraction, minor impurities may remain.
-
Solution: After removing the solvent under reduced pressure, the crude product can be purified.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is the standard approach. Use a solvent system like ethyl acetate/hexanes, determining the optimal ratio by TLC analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: For both lab-scale and larger preparations, the recommended method is the N-formylation of 2-chloro-6-methylaniline using Acetic Formic Anhydride (AFA) generated in situ. This method is highly selective, proceeds under mild conditions, and generally provides high yields.[1] The procedure avoids the handling of unstable formylating agents and the harsh conditions required by some alternative methods.
Q2: Can you provide a detailed protocol for the recommended AFA method?
A2: Certainly. The following protocol is a self-validating system designed for high success rates.
Experimental Protocol: N-Formylation using in situ Acetic Formic Anhydride
-
Reagent Preparation (AFA Generation):
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add formic acid (4.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add acetic anhydride (2.0 eq.) dropwise to the cooled formic acid, ensuring the internal temperature does not exceed 10 °C.[1]
-
Stir the resulting mixture at 0 °C for 15-30 minutes to ensure complete formation of AFA.
-
-
Amine Solution Preparation:
-
In a separate reaction flask, dissolve 2-chloro-6-methylaniline (1.0 eq.) in an anhydrous solvent (e.g., THF or DCM).
-
Cool this solution to 0 °C in an ice-water bath.
-
-
Formylation Reaction:
-
Slowly add the freshly prepared AFA solution from Step 1 to the cooled amine solution from Step 2 via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Slowly add a saturated aqueous solution of NaHCO₃ to neutralize excess acid (caution: CO₂ evolution).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, 3 x 50 mL).[4]
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material by silica gel column chromatography or recrystallization as described in the troubleshooting section.
-
Q3: What is the underlying mechanism that makes the AFA method so selective for formylation?
A3: The high selectivity is due to a combination of electronic and steric factors. The mixed anhydride, AFA, presents two electrophilic carbonyl carbons. The formyl carbonyl is bonded to a hydrogen atom, while the acetyl carbonyl is bonded to a methyl group. The methyl group is electron-donating (via hyperconjugation) and sterically larger than the hydrogen atom. Consequently, the formyl carbonyl is more electron-deficient (more electrophilic) and more sterically accessible to the nucleophilic amine, leading to a strong kinetic preference for N-formylation over N-acetylation.[5]
Q4: What are some alternative methods for this formylation?
A4: While the AFA method is recommended, other established formylation reactions exist:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7] It is very effective for electron-rich anilines but involves harsher reagents than the AFA method.[6]
-
Leuckart-Wallach Reaction: This reaction traditionally involves the reductive amination of carbonyls but can also refer to the formylation of amines using formic acid, often at high temperatures (>100 °C).[8][9] The high temperatures can sometimes lead to side products.
Q5: How can I visually map the experimental workflow and troubleshooting logic?
A5: The following diagrams created using Graphviz provide a clear visual representation of the process and decision-making steps.
Diagram 1: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common issues in the formylation reaction.
References
- BenchChem. (n.d.). Avoiding by-products in the formylation of N,N-disubstituted anilines.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- BenchChem. (n.d.). Selective Formylation Using Formic Anhydride and Its Precursors.
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Acetic formic anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-FORMYLBENZOTRIAZOLE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Anisylsulfanylmethylisocyanide (Asmic). Retrieved from [Link]
-
Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: N-(2-Chloro-6-methylphenyl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-chloro-6-methylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific formylation reaction. We will move beyond simple procedural lists to explain the underlying chemical principles influencing your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial failures and questions encountered during the synthesis of this compound.
Q1: My reaction shows no or very low conversion of 2-chloro-6-methylaniline. What are the primary causes?
A1: Low or no conversion is a frequent issue, often stemming from the inherent properties of the starting material, 2-chloro-6-methylaniline. The aniline nitrogen's nucleophilicity is reduced due to two main factors:
-
Steric Hindrance: The presence of a chlorine atom and a methyl group in the ortho positions physically obstructs the approach of the formylating agent to the nitrogen atom.[1][2][3]
-
Electronic Effects: The electron-withdrawing nature of the ortho-chloro substituent decreases the electron density on the nitrogen atom, making it a weaker nucleophile.
For sterically hindered and less reactive amines, a more potent formylating agent is often required.[4] Standard conditions using only formic acid may be insufficient to drive the reaction to completion.[5][6]
Q2: I'm observing the formation of multiple unidentified side products. What are the likely culprits?
A2: Side product formation can arise from several sources:
-
Decomposition of the Formylating Agent: Some formylating agents, like acetic formic anhydride (AFA), are thermally unstable and can decompose, especially at elevated temperatures or in the presence of impurities.[7][8] This can lead to complex reaction mixtures.
-
Vilsmeier-Haack Side Reactions: If using a Vilsmeier-Haack approach (DMF/POCl₃), the reagent can sometimes act as a chlorinating agent, particularly at higher temperatures.[9]
-
Substrate Impurities: The purity of the starting 2-chloro-6-methylaniline is critical. Impurities can compete in the reaction or catalyze unwanted side reactions.
Q3: How do I choose the most appropriate formylation method for this specific substrate?
A3: Given the sterically hindered and electronically deactivated nature of 2-chloro-6-methylaniline, your choice of method is critical.
-
Acetic Formic Anhydride (AFA): This is a highly effective and commonly used reagent for formylating sterically hindered amines.[1] It is typically generated in situ from formic acid and acetic anhydride, which avoids handling the unstable formic anhydride directly.[7][8]
-
Vilsmeier-Haack Reaction: This is another powerful method for formylating electron-rich aromatic compounds.[10][11][12] However, careful control of stoichiometry and temperature is necessary to avoid side reactions.[9]
-
Formic Acid with a Dehydrating Agent/Catalyst: While neat formic acid may be inefficient, its combination with a dehydrating agent (like in a Dean-Stark setup) or a catalyst can improve yields.[5]
II. Troubleshooting Workflow: Low to No Product Yield
Low yield is the most common failure mode. This workflow provides a logical progression of troubleshooting steps.
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Analysis of Troubleshooting Steps
1. Re-evaluating the Formylating Agent
The N-H bond in an aniline is not acidic enough to be deprotonated by common bases, and the nitrogen is not nucleophilic enough to react with weak electrophiles, especially with the steric hindrance present in 2-chloro-6-methylaniline.[13] A highly reactive formylating agent is necessary. Acetic formic anhydride (AFA), generated in situ, is an excellent choice.[1][7] The formyl group in AFA is more electrophilic and less sterically hindered than the acetyl group, favoring its transfer.[8]
2. Optimizing Reaction Conditions
-
Temperature Control: The in situ preparation of AFA from formic acid and acetic anhydride is exothermic.[8] It is crucial to maintain a low temperature (0-10 °C) during its formation to prevent decomposition into formic acid and carbon monoxide.[7][8] Once the AFA is formed, the formylation reaction itself can typically proceed at room temperature.
-
Reaction Monitoring: Sterically hindered reactions can be slow. Do not rely on a fixed reaction time. Monitor the consumption of the starting aniline using Thin Layer Chromatography (TLC) to determine the actual endpoint of the reaction.
3. Verifying Reagent and Solvent Purity
-
Anhydrous Conditions: AFA is highly moisture-sensitive.[4] Water will readily hydrolyze the anhydride, quenching the reagent and stopping the reaction. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Starting Material Purity: The purity of 2-chloro-6-methylaniline is paramount. It is an important intermediate in the synthesis of pharmaceuticals like Dasatinib, and its quality is critical for successful subsequent reactions.[14][15] If the starting material is old or of questionable purity, consider purification by distillation or recrystallization.[16]
III. Experimental Protocols
Protocol 1: Formylation using in situ Generated Acetic Formic Anhydride (AFA)
This protocol is recommended for the formylation of the sterically hindered 2-chloro-6-methylaniline.[1][8]
Materials:
-
2-chloro-6-methylaniline
-
Formic acid (≥95%)
-
Acetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA) Reagent:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), cool an excess of formic acid (e.g., 3-5 equivalents) in an ice-water bath (0 °C).
-
Slowly add acetic anhydride (1.5-2.5 equivalents) dropwise to the cooled formic acid with vigorous stirring. The reaction is exothermic; maintain the temperature below 10 °C.[8]
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of AFA.
-
-
Formylation Reaction:
-
In a separate flame-dried flask, dissolve 2-chloro-6-methylaniline (1 equivalent) in a suitable anhydrous solvent.
-
Cool this solution to 0 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold AFA solution to the aniline solution via a dropping funnel or syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction and monitor its progress by TLC until the starting aniline spot is no longer visible.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).[17]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[17]
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.[16][17]
-
Protocol 2: Vilsmeier-Haack Reaction
This is a powerful alternative but requires strict anhydrous conditions and careful handling of reagents.[9][10][12]
Materials:
-
2-chloro-6-methylaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
Procedure:
-
Formation of the Vilsmeier Reagent:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice-salt bath (0 to -5 °C).
-
Add phosphorus oxychloride (POCl₃) (approx. 1.1 to 1.5 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the low temperature.
-
Allow the mixture to stir at 0 °C for at least 30-60 minutes to ensure the complete formation of the chloroiminium salt (the Vilsmeier reagent).[9][11]
-
-
Formylation Reaction:
-
Dissolve 2-chloro-6-methylaniline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at or below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-70 °C). Monitor the reaction progress by TLC.[9]
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[10][12]
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
IV. Data Summary
For a successful synthesis, precise control over reagent stoichiometry is essential. The following table provides recommended starting points for optimization.
| Parameter | Method: Acetic Formic Anhydride (AFA) | Method: Vilsmeier-Haack | Rationale |
| Aniline | 1.0 eq | 1.0 eq | Limiting Reagent |
| Formic Acid | 3.0 - 5.0 eq | N/A | Used in excess to drive AFA formation. |
| Acetic Anhydride | 1.5 - 2.5 eq | N/A | Ensures complete conversion of formic acid to AFA. |
| DMF | N/A | 3.0 - 5.0 eq (or as solvent) | Reagent and solvent for Vilsmeier reagent formation. |
| POCl₃ | N/A | 1.1 - 1.5 eq | Slight excess ensures full activation of DMF. |
| Temperature | 0-10 °C (AFA formation), then RT | 0-5 °C (reagent formation), then RT to 70 °C | Controls exothermic reactions and prevents reagent decomposition.[8][9] |
V. References
-
PrepChem. (n.d.). Synthesis of N-(2-chloro-6-methylphenyl)-N,6-dimethylthiazolo[3,2-b][5][7][18]triazole-2-sulphonamide. Retrieved from PrepChem.com
-
Smith, K. M., & Langry, K. C. (2014). Formylation of Amines. Molecules, 19(7), 9688-9715. [Link]
-
National Center for Biotechnology Information. (n.d.). Formylation of Amines. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Staal, G. B., et al. (1983). Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. Journal of Organic Chemistry, 48(15), 2580-2582.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]
-
Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
-
Liles, D. C., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o103.
-
More, S. V., et al. (2022). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 7(5), 4585-4593.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Retrieved from [Link]
-
Reddit. (2022). Aryl formylation strategies?. Retrieved from [Link]
-
Liles, D. C., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds. Retrieved from
-
ResearchGate. (n.d.). -formylation and N-methylation of N-methylaniline catalyzed by.... Retrieved from [Link]
-
Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1391.
-
Google Patents. (n.d.). Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom. Retrieved from
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
D'Urso, A., et al. (2020). The Formylation of N,N-Dimethylcorroles. Molecules, 25(21), 5178.
-
PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. Retrieved from [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. prepchem.com [prepchem.com]
stability of N-(2-Chloro-6-methylphenyl)formamide under acidic/basic conditions
Welcome to the technical support center for N-(2-Chloro-6-methylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions, drawing upon established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning a synthesis that involves this compound under acidic conditions. How stable can I expect it to be?
Answer:
This compound is expected to undergo hydrolysis under acidic conditions, yielding 2-chloro-6-methylaniline and formic acid. However, the rate of this hydrolysis is anticipated to be significantly slower compared to formanilides lacking ortho-substituents.[1] This reduced reactivity is primarily due to steric hindrance and electronic effects imposed by the ortho-chloro and ortho-methyl groups.
Causality and Expertise:
-
Steric Hindrance: The bulky chloro and methyl groups at the ortho positions physically obstruct the approach of water molecules to the carbonyl carbon of the formamide group. This steric impediment raises the activation energy required for the nucleophilic attack, thereby slowing down the hydrolysis rate.
-
Electronic Effects & Resonance: The amide bond in N-aryl formamides is stabilized by resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. For this resonance to be most effective, the aryl ring and the amide group should be coplanar. The ortho substituents on this compound force the formamide moiety out of the plane of the phenyl ring, which can inhibit resonance. While this might intuitively suggest increased reactivity, studies on substituted formanilides have shown that ortho substitution generally leads to a reduction in hydrolysis rates under acidic conditions.[1]
Experimental Insight:
While a precise quantification of stability without experimental data for this specific molecule is not possible, it is reasonable to predict that this compound will exhibit greater stability in acidic media than an unsubstituted or para-substituted analogue. For short-duration experiments at room temperature in weakly acidic solutions, the degradation may be minimal. However, for prolonged reactions or at elevated temperatures, significant hydrolysis should be anticipated. It is always recommended to monitor the reaction mixture for the appearance of the 2-chloro-6-methylaniline degradation product.
Question 2: My experiment requires exposing this compound to a basic solution. What is the expected degradation pathway and how can I minimize it?
Answer:
Under basic conditions, this compound will hydrolyze to form the sodium salt of formic acid and 2-chloro-6-methylaniline. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Similar to acidic conditions, the rate of basic hydrolysis is also expected to be retarded by the ortho-substituents.[1]
Causality and Expertise:
The primary factor influencing the stability in basic media is the steric hindrance around the carbonyl group. The ortho-chloro and -methyl groups impede the approach of the hydroxide ion, which is the rate-determining step in the base-catalyzed hydrolysis of amides. Studies on substituted formanilides have shown that while meta- and para-substituents have minimal effect on the rate of alkaline hydrolysis, ortho-substitution leads to a decrease in the rate constant that is proportional to the steric bulk of the substituent.[1]
Minimization Strategies:
To minimize degradation under basic conditions, consider the following:
-
Temperature Control: Keep the reaction temperature as low as possible, as hydrolysis rates increase with temperature.
-
Reaction Time: Limit the exposure time of the compound to the basic solution.
-
Strength of the Base: Use the mildest base that is effective for your intended transformation.
-
Solvent Effects: The choice of solvent can influence the rate of hydrolysis. Protic solvents can facilitate hydrolysis, while aprotic solvents may slow it down.
Question 3: I suspect that my sample of this compound has degraded. How can I confirm this and identify the degradation products?
Answer:
The most effective way to confirm degradation and identify the primary hydrolysis product is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The primary degradation product to look for under both acidic and basic hydrolysis is 2-chloro-6-methylaniline.
Experimental Protocol: Stability-Indicating HPLC Method Development
The following is a general protocol for developing an HPLC method to separate this compound from its main degradation product.
1. Sample Preparation:
- Forced Degradation Samples: To confirm that your HPLC method can separate the parent compound from its degradation products, you will need to intentionally degrade a sample.
- Acidic Degradation: Dissolve a small amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for several hours.
- Basic Degradation: Dissolve a small amount of the compound in a suitable organic solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60-80°C for several hours.
- Control Sample: Prepare a solution of the compound in the same solvent without acid or base.
2. HPLC Method Parameters (Starting Point):
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) |
| Detection | UV detection at a wavelength where both the parent compound and aniline absorb |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
3. Analysis and Identification:
- Inject the control and degraded samples into the HPLC system.
- The parent compound, being more nonpolar, will typically have a longer retention time than the more polar 2-chloro-6-methylaniline degradation product.
- The identity of the degradation product peak can be confirmed by comparing its retention time with that of a pure standard of 2-chloro-6-methylaniline. Mass spectrometry (LC-MS) can also be used for definitive identification.
dot
Caption: Workflow for assessing the stability of this compound.
Mechanistic Insights
To provide a deeper understanding of the degradation processes, the following diagrams illustrate the proposed mechanisms for acid and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis Mechanism
dot
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis Mechanism
dot
Caption: Proposed mechanism for base-catalyzed hydrolysis.
References
-
Desai, S. D. (n.d.). Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. The University of Iowa. Retrieved from [Link]
Sources
Technical Support Center: Managing Exotherms in N-(2-Chloro-6-methylphenyl)formamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-(2-Chloro-6-methylphenyl)formamide. This document provides in-depth guidance, troubleshooting advice, and detailed protocols specifically focused on the critical challenge of managing the reaction exotherm. As researchers and drug development professionals, ensuring reaction safety, reproducibility, and high yield is paramount. This guide is structured to address the practical issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis and its associated thermal hazards.
Q1: What is the primary reaction for synthesizing this compound and why is it exothermic?
A: The most common and direct laboratory synthesis involves the N-formylation of 2-chloro-6-methylaniline using formic acid.[1][2] The reaction proceeds in two main stages: a rapid, highly exothermic acid-base neutralization to form a formate salt, followed by a slower, heat-driven dehydration to yield the final formamide product and water.
The initial acid-base reaction between the amine (a Lewis base) and formic acid is the primary source of the significant exotherm. Failure to control this stage can lead to a rapid increase in temperature, posing significant safety risks.
Q2: What are the main risks of an uncontrolled exotherm in this synthesis?
A: An uncontrolled exotherm, also known as a thermal runaway, can have several dangerous consequences:
-
Boil-over: The reaction temperature can quickly exceed the boiling point of the solvent or reagents, causing a violent release of vapors and potential ejection of hazardous materials from the reactor.
-
Pressure Buildup: In a closed or inadequately vented system, rapid vaporization can lead to a dangerous increase in pressure, risking vessel rupture.
-
Product Decomposition and Side Reactions: Elevated temperatures can degrade the starting materials, intermediates, and the final product, leading to low yields and the formation of difficult-to-remove impurities.[3]
-
Release of Toxic Fumes: Both 2-chloro-6-methylaniline and formic acid are hazardous. A runaway reaction can release these chemicals into the laboratory environment. All procedures should be conducted in a well-ventilated fume hood.[3][4]
Q3: What are the fundamental principles for effective exotherm management?
A: Effective control relies on ensuring that the rate of heat generation never exceeds the rate of heat removal. This is achieved through several key strategies:
-
Slow Reagent Addition: The formylating agent (e.g., formic acid) should be added slowly and controllably to the solution of the aniline.[5] This makes the rate of addition the limiting factor for heat generation.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system, such as an ice-water bath or a cryostat, to actively remove the heat as it is generated.[6][7]
-
Dilution: Using an appropriate solvent acts as a heat sink, increasing the thermal mass of the system and moderating temperature changes. Toluene is often a suitable solvent as it also allows for the azeotropic removal of water using a Dean-Stark trap to drive the reaction to completion.[1]
-
Continuous Monitoring: A calibrated thermometer or thermocouple must be used to monitor the internal reaction temperature in real-time.
-
Adequate Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots where the reaction could accelerate uncontrollably.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the experiment.
Q1: My reaction temperature is rising too quickly and is about to exceed the recommended maximum. What is the immediate course of action?
A: This is a critical situation requiring immediate intervention. Follow the Thermal Runaway Response Workflow detailed in Section 4.
-
Stop Reagent Addition Immediately: Cease the addition of the formylating agent.
-
Enhance Cooling: Ensure your cooling bath is at its maximum efficiency. Add more ice or lower the setpoint on your cryostat. If necessary, add a small amount of a compatible, cold solvent to the reaction mixture for emergency cooling, but only if you are certain it will not react exothermically.
-
Maintain Agitation: Do not stop the stirrer. Vigorous agitation is crucial to dissipate heat to the cooling jacket.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, inert solvent or a suitable quenching agent.
Q2: I've added about 10% of my formic acid, but the temperature isn't rising. Is the reaction not working?
A: This could be due to several factors:
-
High Heat Capacity: If you are running a very dilute reaction, the heat generated may be absorbed by the solvent without a noticeable temperature increase initially.
-
Poor Mixing: Ensure your stirring is adequate to mix the reagents. A hot spot could be forming directly under the addition point while the bulk solution remains cool.
-
Reagent Quality: Verify the purity and concentration of your starting materials. Water in the 2-chloro-6-methylaniline or diluted formic acid could hinder the reaction.
-
Thermometer Placement: Ensure the thermometer probe is submerged in the reaction mixture and not touching the vessel walls.
Caution: Do not assume the reaction has failed and increase the addition rate suddenly. This could lead to a delayed, violent exotherm as the unreacted reagents accumulate and then react simultaneously. Proceed with the planned slow addition while monitoring closely.
Q3: My final yield was low, and TLC/HPLC analysis shows multiple unknown spots. Could poor exotherm control be the cause?
A: Yes, this is a very likely cause. Exceeding the optimal temperature range, even for a short period, can lead to:
-
Decomposition: The formamide product or the aniline starting material may be thermally unstable.
-
Side Reactions: High temperatures can promote unwanted side reactions, such as the formation of di-formylated products or other condensation byproducts. Prolonged reaction times at high temperatures can also lead to byproducts.[3]
To resolve this, review your batch record to see if any temperature spikes occurred. In future runs, maintain a stricter temperature control profile as outlined in the protocol below.
Q4: I am scaling up the reaction from 10g to 100g, and my ice bath can't keep the temperature down. Why is this happening?
A: This is a classic problem of scale-up. As you increase the volume of a reaction, the volume (which generates heat) increases by a cubic factor (volume ∝ radius³), while the surface area of the flask (which dissipates heat) only increases by a square factor (area ∝ radius²).
This means your ability to cool the reaction decreases significantly relative to the amount of heat being generated. For a 10x scale-up, you cannot simply use a larger ice bucket. You will need to consider more advanced thermal management:
-
Slower Addition: Drastically slow down the rate of reagent addition.
-
Better Reactor: Use a jacketed reactor with a circulating cooling fluid for much more efficient heat transfer.
-
Increased Dilution: Use a larger volume of solvent to increase the thermal mass.
Section 3: Data & Protocols
Table 1: Key Reaction Parameters for Exotherm Control
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1.0 eq. 2-chloro-6-methylaniline | Ensures complete conversion of the starting amine. |
| 1.2 - 2.0 eq. Formic Acid (85-98%)[1] | A slight excess of formic acid drives the reaction. | |
| Solvent | Toluene (5-10 mL per gram of aniline) | Acts as a heat sink and allows for azeotropic water removal. |
| Addition Temperature | 0 - 10 °C | Maintains a low initial rate of reaction, allowing heat to be safely dissipated. |
| Max. Internal Temp. | < 25 °C (During Addition) | Prevents accumulation of unreacted reagents and potential for runaway. |
| Reflux Temperature | ~110 °C (Toluene) | For the dehydration step after the initial exothermic addition is complete. |
| Addition Time | 60 - 120 minutes (Scale Dependent) | The primary method of controlling the rate of heat generation. |
Protocol 1: Step-by-Step Guide for Controlled N-Formylation
This protocol is a guideline. All procedures must be subjected to a thorough risk assessment before execution.[3]
-
Reactor Setup:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a digital thermometer/thermocouple to measure the internal temperature, and a pressure-equalizing dropping funnel.
-
Place the flask in an ice-water bath capable of maintaining a temperature of 0-5 °C.
-
-
Reagent Preparation:
-
In the flask, dissolve 2-chloro-6-methylaniline (1.0 eq.) in toluene (5-10 mL/g).
-
Begin stirring and allow the solution to cool to 0-5 °C.
-
Charge the dropping funnel with formic acid (1.2-2.0 eq.).
-
-
Controlled Addition (Exotherm Management):
-
Begin the dropwise addition of formic acid from the dropping funnel into the cooled, stirred aniline solution.
-
CRITICAL: Monitor the internal temperature constantly. The rate of addition should be controlled such that the internal temperature does not exceed 25 °C. If the temperature approaches this limit, immediately stop the addition and wait for it to cool down before resuming at a slower rate.
-
The total addition time should be no less than 60 minutes for small-scale reactions and should be extended for larger scales.
-
-
Reaction Completion (Dehydration):
-
Once the addition is complete and the exotherm has subsided, replace the dropping funnel and cooling bath with a heating mantle and a Dean-Stark apparatus fitted with a reflux condenser.
-
Heat the mixture to reflux (~110 °C) and collect the water azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed (typically 4-9 hours).[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The mixture can be concentrated under reduced pressure to yield the crude N-formyl compound, which is often of sufficient purity for further use.[1] If necessary, purification can be achieved by recrystallization or column chromatography.
-
Section 4: Visual Workflows
Diagram 1: Synthesis Pathway
Caption: Reaction pathway for N-formylation of 2-chloro-6-methylaniline.
Diagram 2: Thermal Runaway Response Workflow
Caption: Decision workflow for responding to an uncontrolled exotherm.
Section 5: References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
Liles, D. C., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. Available at: [Link]
-
Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. Available at: [Link]
-
Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. Available at: [Link]
-
Qu, P., et al. (2021). Preparation method of 2-chloro-6-methylaniline. CN112358404A. Google Patents. Available at:
-
Li, J., et al. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1961. Available at: [Link]
-
Procházka, M., et al. (2020). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. Journal of Chemical Education, 97(11), 4125-4131. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. N-(4-Methylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102516122B - Environment friendly method for preparing DMF (Dimethyl Formamide) solution of 2-hydroxy-benzonitril - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Production of N-(2-Chloro-6-methylphenyl)formamide
Welcome to the technical support center for the synthesis and scale-up of N-(2-Chloro-6-methylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our aim is to combine technical accuracy with practical, field-proven insights to support your experimental work from lab scale to pilot plant production.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges encountered during scale-up.
Issue 1: Low Yield or Incomplete Conversion
A common challenge in the formylation of 2-chloro-6-methylaniline is achieving high yields, especially when scaling up the reaction.
Possible Causes and Solutions:
-
Insufficiently Activated Formylating Agent: In formic acid-based formylations, the equilibrium may not favor product formation without a suitable activating agent or catalyst.
-
Solution at Lab Scale: The use of activating agents like dicyclohexylcarbodiimide (DCC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be effective.[1] However, these reagents can be costly and generate stoichiometric by-products, posing challenges for large-scale production.
-
Solution at Scale-Up: A more practical approach for larger scales is to use formic acid in combination with a dehydrating agent or to employ a Dean-Stark trap to remove water and drive the reaction to completion.[1] Alternatively, using a slight excess of formic acid under neat conditions at elevated temperatures (e.g., 60-80 °C) can also improve yields.[2]
-
-
Moisture Sensitivity of Reagents: This is particularly critical in Vilsmeier-Haack reactions, where the Vilsmeier reagent (formed from a formamide like DMF and an activating agent like phosphorus oxychloride) is highly sensitive to water. Moisture can quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all reagents and solvents are anhydrous. On a large scale, this involves rigorous drying of solvents and handling reagents under an inert atmosphere (e.g., nitrogen).
-
-
Steric Hindrance: The ortho-methyl and ortho-chloro substituents on the aniline ring can sterically hinder the approach of the formylating agent.
-
Solution: Employing more reactive formylating agents, such as a pre-formed Vilsmeier reagent, can overcome this steric hindrance. For sterically hindered or less reactive amines, acetic formic anhydride is another powerful option, though its moisture sensitivity and thermal instability require careful handling.
-
Issue 2: Formation of Impurities and By-products
As the scale of the reaction increases, even minor side reactions can lead to significant amounts of impurities, complicating purification and impacting product quality.
Potential Impurities and Mitigation Strategies:
| Impurity/By-product | Potential Cause | Mitigation Strategy |
| Unreacted 2-chloro-6-methylaniline | Incomplete reaction due to factors mentioned in Issue 1. | Optimize reaction conditions (temperature, reaction time, reagent stoichiometry). Monitor reaction progress by TLC or HPLC to ensure completion. |
| Di-formylated Product | Use of a large excess of a highly reactive formylating agent. | Carefully control the stoichiometry of the formylating agent. Stepwise addition of the formylating agent can also help to minimize this by-product. |
| Products of Over-reaction/Degradation | High reaction temperatures or prolonged reaction times. | Optimize the reaction temperature and time. For exothermic reactions, ensure adequate heat removal, especially during scale-up. |
| Polymeric/Resinous Materials | Particularly with phenolic substrates, but can occur with anilines under harsh acidic conditions. | Use milder reaction conditions and avoid excessively high temperatures. Quench the reaction as soon as the desired product is formed. |
Issue 3: Challenges in Product Isolation and Purification
Isolating pure this compound from the reaction mixture can be challenging, especially at a larger scale.
Troubleshooting Work-up and Purification:
-
Emulsion Formation during Aqueous Work-up: The presence of unreacted starting materials, by-products, and solvents can lead to the formation of stable emulsions during the quenching and extraction steps.
-
Solution: The addition of brine can help to break emulsions. On a larger scale, using a different quenching strategy, such as adding the reaction mixture to a well-agitated aqueous solution, can prevent emulsion formation.
-
-
Difficulty in Crystallization: The product may initially separate as an oil before solidifying, or it may be difficult to induce crystallization.
-
Solution: Seeding the supersaturated solution with a small amount of pure product can initiate crystallization. A solvent/anti-solvent system is often effective for purification. For instance, dissolving the crude product in a solvent like dichloromethane and then adding an anti-solvent like hexanes can precipitate the purified formamide.[3]
-
-
Filtration and Drying Issues: The physical properties of the crystalline product (e.g., small particle size, needle-like morphology) can lead to slow filtration and difficult drying on a large scale.
-
Solution: Optimizing the crystallization process to control crystal size and morphology is crucial. Allowing the crystals to grow slowly can lead to larger, more easily filterable particles. For drying, using a vacuum oven with controlled temperature can efficiently remove residual solvents without causing product degradation.
-
Issue 4: Thermal Safety and Runaway Reactions in Scale-Up
The formylation reaction, particularly the Vilsmeier-Haack reaction, can be exothermic and pose a risk of a thermal runaway if not properly controlled.
Managing Thermal Hazards:
-
Exothermic Nature of Reagent Formation: The reaction between DMF and phosphorus oxychloride to form the Vilsmeier reagent is highly exothermic.
-
Solution: This step must be performed with efficient cooling and slow, controlled addition of the phosphorus oxychloride. On a larger scale, the heat transfer limitations of the reactor must be considered, and the addition rate adjusted accordingly.
-
-
Thermal Instability of Intermediates: The Vilsmeier reagent itself can be thermally unstable.
-
Solution: It is often preferable to generate the Vilsmeier reagent in situ and use it immediately. If it is prepared in advance, it should be kept at a low temperature. Calorimetric studies are highly recommended before scaling up to determine the thermal stability of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for the scale-up of this compound synthesis?
For scale-up, a method that is cost-effective, uses readily available reagents, and is amenable to standard industrial equipment is preferred. The reaction of 2-chloro-6-methylaniline with formic acid, often with azeotropic removal of water using a solvent like toluene, is a practical choice.[4] While the Vilsmeier-Haack reaction is also effective, the handling of phosphorus oxychloride and the exothermic nature of the reaction require more stringent engineering controls.
Q2: How can I monitor the progress of the formylation reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction on a lab scale. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for accurate determination of the consumption of the starting material and the formation of the product and any by-products.
Q3: What are the key safety precautions to consider when working with 2-chloro-6-methylaniline?
2-Chloro-6-methylaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also an irritant to the eyes, respiratory system, and skin.[5] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).[5]
Q4: My product has a yellowish tint after purification. What is the likely cause and how can I remove it?
A yellowish tint can be due to the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product. Treatment of a solution of the product with activated charcoal can often remove colored impurities. Recrystallization from a suitable solvent system is also an effective method for improving the color and purity of the final product.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Formic Acid and Toluene
This protocol is adapted from a general procedure for the N-formylation of amines.[4]
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-chloro-6-methylaniline (10.0 g, 70.6 mmol) and toluene (100 mL).
-
Add 85% aqueous formic acid (3.8 mL, approx. 84.7 mmol, 1.2 equiv.).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for many applications, but can be further purified by recrystallization if necessary.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or a mixture of dichloromethane and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Scale-Up Considerations Flowchart
Caption: Key considerations for the successful scale-up of this compound production.
References
-
Formylation of Amines. Molecules. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.[Link]
-
anisylsulfanylmethylisocyanide. Organic Syntheses.[Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.[Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.[Link]
Sources
- 1. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agrochemical Intermediates Market 2033 : Market Analysis [sphericalinsights.com]
- 4. Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-Chloro-6-methylphenyl)formamide Synthesis
A Guide to Byproduct Analysis and Reaction Optimization for Researchers
Welcome to the technical support center for the synthesis of N-(2-Chloro-6-methylphenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the common challenges associated with its synthesis, focusing specifically on byproduct identification and mitigation.
The formylation of 2-chloro-6-methylaniline presents unique challenges due to the steric hindrance and electronic effects of the ortho-substituents. These factors can lead to incomplete reactions, low yields, and the formation of complex byproduct profiles. This guide aims to provide a clear, logical framework for understanding and resolving these issues.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is the most frequently reported issue and typically stems from one of three factors: incomplete conversion of the starting material, formation of side products, or degradation of the product during reaction or workup.
-
Causality - Incomplete Conversion: The starting material, 2-chloro-6-methylaniline, possesses significant steric hindrance from the ortho-chloro and methyl groups. This bulkiness can impede the approach of the formylating agent to the nitrogen atom, leading to a slow or incomplete reaction. Furthermore, the electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the amine, further slowing the reaction rate compared to un-substituted anilines.[1][2]
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: For reactions with formic acid, extending the reflux time or moderately increasing the temperature can drive the reaction to completion.[3] However, be cautious, as excessive heat can lead to decomposition (see Question 3).
-
Optimize Reagent Stoichiometry: When using a Vilsmeier-Haack approach (e.g., DMF/POCl₃), ensure the stoichiometry is correct. An insufficient amount of the Vilsmeier reagent will result in unreacted starting material. A typical starting point is 1.1 to 1.5 equivalents of the formylating agent.[4][5]
-
Choice of Formylating Agent: If the formic acid method is too slow, consider more reactive agents. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a more potent acylating agent.[6] The Vilsmeier reagent is also highly effective for sterically hindered amines.[7][8]
-
Question 2: I've isolated my product, but it's contaminated with several impurities. What are the most likely byproducts?
Answer: Byproduct formation is highly dependent on the chosen synthetic route. Below is a breakdown of common impurities for the two primary methods.
-
Route 1: Formic Acid Method
-
Unreacted 2-chloro-6-methylaniline: The most common impurity, easily identifiable by LC-MS or GC-MS.
-
Decomposition Products: At elevated temperatures, anilines can undergo oxidative coupling or other decomposition pathways, leading to a mixture of polymeric, often colored, impurities.
-
N,N'-bis(2-chloro-6-methylphenyl)formamidine: This can arise if the reaction conditions facilitate the dehydration of the formamide product with another molecule of the starting aniline. This is more likely under harsh, dehydrating conditions.
-
-
Route 2: Vilsmeier-Haack Method (DMF/POCl₃)
-
Unreacted 2-chloro-6-methylaniline: As with the formic acid route, incomplete conversion is common.
-
Hydrolysis Artifacts: The Vilsmeier reagent is highly moisture-sensitive. If the reaction is not performed under strictly anhydrous conditions, the reagent will hydrolyze, reducing its effective concentration.
-
C-Formylated Byproducts: While N-formylation is kinetically favored, the Vilsmeier-Haack reaction is also a classic method for formylating electron-rich aromatic rings.[9] With a sterically hindered amine, a minor amount of electrophilic aromatic substitution could occur at the para-position (4-position) of the aniline ring, leading to 4-amino-3-chloro-5-methylbenzaldehyde. This is typically a minor pathway for this substrate due to moderate ring deactivation.
-
Question 3: My reaction turns dark brown or black upon heating. What is causing this and is the product lost?
Answer: The development of a dark color, often described as "tarring," is a strong indicator of decomposition, most likely through oxidation of the aniline starting material.
-
Causality & Prevention:
-
Oxidation: Anilines, particularly at elevated temperatures, are susceptible to air oxidation, which produces highly colored, complex polymeric species.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Temperature Control: Avoid excessive temperatures. For the formic acid method, maintain a gentle reflux rather than aggressive heating.[5] Determine the minimum temperature required for a reasonable reaction rate.
-
Solvent Choice: Using a solvent like toluene can allow for azeotropic removal of water (a reaction byproduct in the formic acid method) at a controlled temperature using a Dean-Stark apparatus, preventing the need for very high temperatures.[3]
-
-
Question 4: How can I effectively purify the final product away from the starting material and other byproducts?
Answer: A multi-step purification strategy is often necessary.
-
Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup can remove many impurities.
-
Quench the reaction mixture in a biphasic system (e.g., ethyl acetate and water).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic, unreacted 2-chloro-6-methylaniline into the aqueous phase.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like residual formic acid.
-
Finally, wash with brine to remove excess water before drying the organic layer.
-
-
Crystallization: this compound is a solid at room temperature. Crystallization is a highly effective method for purification. Common solvent systems include isopropanol, ethanol/water, or dichloromethane/hexane.[10]
-
Column Chromatography: If crystallization fails to provide sufficient purity, silica gel chromatography is the final option. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
Byproduct Formation: Influence of Reaction Parameters
The choice of reaction conditions has a direct and predictable impact on the byproduct profile. The following table summarizes these relationships to guide your optimization efforts.
| Parameter | Condition | Effect on Primary Byproducts | Rationale |
| Temperature | Too High (>120°C) | ↑ Decomposition/Tar, ↑ Potential C-Formylation (Vilsmeier) | Provides activation energy for undesired pathways like oxidation and electrophilic aromatic substitution.[5] |
| Too Low | ↑ Unreacted Starting Material | Insufficient energy to overcome the activation barrier, especially for the sterically hindered substrate. | |
| Stoichiometry | <1.1 eq. Formylating Agent | ↑ Unreacted Starting Material | Limiting reagent is the formylating agent, leading to incomplete conversion. |
| (Vilsmeier) | >2.0 eq. Formylating Agent | ↑ C-Formylation, ↑ Complex byproducts | Excess of a highly reactive electrophile can promote side reactions with the aromatic ring.[5] |
| Water Content | Non-anhydrous | ↑ Unreacted Starting Material (Vilsmeier), ↓ Reaction Rate (Formic Acid) | Hydrolyzes the Vilsmeier reagent. For the formic acid route, excess water can shift the equilibrium back to the starting materials.[3] |
| Atmosphere | Air | ↑ Decomposition/Tar | Oxygen promotes the oxidation of the aniline starting material, especially at elevated temperatures. |
Mechanistic & Workflow Diagrams
Visualizing the reaction pathways and troubleshooting logic can clarify complex processes. The following diagrams were generated using Graphviz.
Reaction Mechanisms
Caption: Fig 1. Simplified mechanism for acid-catalyzed N-formylation.
Caption: Fig 2. Key steps in the Vilsmeier-Haack N-formylation pathway.
Troubleshooting Workflow
Caption: Fig 3. A logical workflow for diagnosing and solving common synthesis problems.
Experimental Protocols
The following protocols provide a starting point for laboratory execution. They should be adapted based on your specific equipment and safety procedures.
Protocol 1: Analytical Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Spotting: On a silica gel TLC plate, spot a baseline of the 2-chloro-6-methylaniline starting material.
-
Sampling: At regular intervals (e.g., every 60 minutes), carefully withdraw a small aliquot (~5 µL) from the reaction mixture using a glass capillary.
-
Quenching & Dilution: Dilute the aliquot in a vial containing ~0.5 mL of ethyl acetate.
-
Co-spotting: Spot the diluted reaction mixture on the TLC plate next to the starting material spot.
-
Development & Visualization: Develop the plate in the prepared chamber. Visualize under UV light (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has been completely consumed and a new, typically lower Rf spot corresponding to the more polar formamide product is dominant.
Protocol 2: Purification via Acid-Base Extraction and Crystallization
-
Reaction Quench: Once the reaction is deemed complete, allow it to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing ethyl acetate (or another suitable organic solvent) and water.
-
Acid Wash: Add 1M HCl solution to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer. This step removes the basic unreacted aniline. Repeat once more.
-
Base Wash: Add saturated NaHCO₃ solution to the funnel to neutralize any remaining acid. Shake, separate, and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
-
Crystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
The Organic Chemistry Tutor. Vilsmeier-Haack Reaction Mechanism. YouTube; 2021. Available from: [Link]
-
PrepChem.com. Synthesis of N-(2-chloro-6-methylphenyl)-N,6-dimethylthiazolo[3,2-b][7][8][11]triazole-2-sulphonamide. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Quora. How aniline react with carboxylic acid and carboxylic acid derivatives?. Available from: [Link]
-
White, L. M., & Odens, H. H. (2014). Formylation of Amines. Molecules, 19(6), 7688–7711. Available from: [Link]
-
Organic Syntheses Procedure. anisylsulfanylmethylisocyanide. Available from: [Link]
-
Mycak, M., Doležal, R., Bílek, M., & Kolář, K. (2019). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. Journal of Chemical Education, 96(8), 1746-1751. Available from: [Link]
-
Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. Available from: [Link]
-
Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available from: [Link]
-
ResearchGate. (PDF) Formylation of Amines. Available from: [Link]
-
JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available from: [Link]
-
MDPI. Formylation of Amines. Available from: [Link]
-
Wikipedia. Formylation. Available from: [Link]
-
SATO Biological. This compound. Available from: [Link]
-
Chemistry Steps. Reactions of Aniline. Available from: [Link]
- Google Patents. Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
PubChem. Formamide, N-(2-methylphenyl)-. Available from: [Link]
-
ResearchGate. (PDF) N-(2,4,6-Trimethylphenyl)formamide. Available from: [Link]
-
ResearchGate. -formylation and N-methylation of N-methylaniline catalyzed by... Available from: [Link]
-
SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Available from: [Link]
- Google Patents. Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the N-Formylation of 2-Chloro-6-methylaniline: A Comparative Analysis
Introduction: The Strategic Importance of N-Formylation
In the landscape of pharmaceutical synthesis, 2-chloro-6-methylaniline stands out as a critical building block. It is a key intermediate in the synthesis of several high-value active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Dasatinib, a crucial drug in cancer therapy.[1][2][3] The transformation of this aniline into its corresponding formamide, N-(2-chloro-6-methylphenyl)formamide, is a pivotal step that enables further molecular elaboration.
N-formylation is more than a simple synthetic step; it is a strategic tool. The resulting formamides are not only stable intermediates for producing compounds like isocyanides and nitrogen-bridged heterocycles but the formyl group also serves as an effective protecting group for amines in multi-step syntheses.[4][5]
However, the structure of 2-chloro-6-methylaniline presents a distinct challenge. The amino group is flanked by two bulky ortho substituents (a chloro and a methyl group), creating significant steric hindrance. Furthermore, the electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the amine. These factors necessitate a careful selection of the formylating agent and reaction conditions to achieve high yield and purity.
This guide provides an in-depth comparative analysis of various formylating agents for 2-chloro-6-methylaniline. We will delve into the mechanistic underpinnings of each method, present a comparative data summary, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Formylating Agents: A Head-to-Head Comparison
The choice of a formylating agent is a critical decision that impacts yield, purity, cost, and environmental footprint. Here, we evaluate the most relevant and widely used methods.
Formic Acid: The Versatile Workhorse
Formic acid is arguably the most straightforward and atom-economical formylating agent. It can be employed under various conditions, from neat heating to catalyzed reactions at room temperature.
-
Mechanism of Action: The reaction typically proceeds via nucleophilic attack of the aniline's amino group on a protonated formic acid molecule, followed by a dehydration step to yield the formamide.[6] The use of a catalyst or dehydrating conditions is often required to drive the equilibrium towards the product.
-
Methodological Variants:
-
Neat Reaction: Heating the amine with an excess of formic acid is a simple, solvent-free approach.[7][8][9] Yields are often good to excellent.
-
Catalytic Methods: Various catalysts can facilitate the reaction under milder conditions. Solid acids like silica sulfuric acid (SSA)[10], Lewis acids like ZnO[7], or even molecular iodine[6][7] have proven effective, often enabling the reaction to proceed at lower temperatures.
-
With Dehydrating Agents: Refluxing in a solvent like toluene with a Dean-Stark trap physically removes the water byproduct, pushing the reaction to completion.[7]
-
In Polyethylene Glycol (PEG): PEG can act as a recyclable solvent and reaction medium, enabling high yields at room temperature without additional catalysts.[5]
-
-
Advantages:
-
Low cost, readily available, and environmentally benign.
-
High atom economy.
-
Excellent chemoselectivity for N-formylation over O-formylation in substrates containing hydroxyl groups.[7]
-
-
Disadvantages:
-
Often requires elevated temperatures or extended reaction times without a catalyst.
-
The acidic nature of the reagent can be incompatible with highly acid-sensitive substrates.
-
Acetic Formic Anhydride (AFA): The Powerhouse Reagent
For challenging substrates, a more potent agent is often required. Acetic formic anhydride, typically generated in situ by mixing formic acid and acetic anhydride, is a highly efficient formylating agent.[11]
-
Mechanism of Action: AFA is a much stronger acylating agent than formic acid itself. The reaction proceeds via a rapid and irreversible nucleophilic acyl substitution at the formyl group.
-
Advantages:
-
Disadvantages:
-
The reagent is moisture-sensitive.
-
The use of acetic anhydride adds to the cost and waste stream compared to using formic acid alone.
-
Requires careful handling due to its corrosive nature.
-
N-Formylsaccharin: The Modern Solid-Phase Agent
Driven by the principles of green chemistry, solid-phase reagents have gained prominence. N-formylsaccharin is an inexpensive, stable, and efficient solid formylating agent, particularly well-suited for mechanochemical (ball-milling) synthesis.[12]
-
Mechanism of Action: The amine attacks the electrophilic formyl group of N-formylsaccharin, releasing the highly stable and easily removable saccharin byproduct.
-
Advantages:
-
Enables solvent-free reactions via mechanochemistry, reducing environmental impact.
-
The saccharin byproduct is easily removed through a simple aqueous wash.
-
Good to excellent yields are achievable for a wide range of amines, including ortho-substituted anilines.[12]
-
-
Disadvantages:
-
Sterically hindered anilines may require longer reaction times compared to more reactive amines.[12]
-
Requires access to a ball mill for optimal performance, though it can be used in solution.
-
Contextualizing Other Formylation Methods
It is crucial to distinguish N-formylation from C-formylation (formylation of the aromatic ring). Two classical named reactions, while important in organic synthesis, are generally unsuitable for the N-formylation of 2-chloro-6-methylaniline.
-
Vilsmeier-Haack Reaction (DMF/POCl₃): This reaction generates the Vilsmeier reagent, an electrophilic iminium salt.[13][14] Its primary application is the electrophilic formylation of electron-rich aromatic rings, typically at the para-position to an activating group.[15][16] For anilines, this method would likely lead to C-formylation of the ring rather than the desired N-formylation.
-
Duff Reaction (Hexamethylenetetramine): This method is used for the ortho-formylation of highly activated rings, particularly phenols and anilines.[17][18][19] It is known for being generally inefficient and is not a viable method for N-formylation.[17][20]
Comparative Data Summary
The following table summarizes the key performance indicators for the most viable N-formylating agents for 2-chloro-6-methylaniline, with performance inferred from data on similarly substituted anilines.
| Formylating Agent | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Formic Acid (Neat) | 80-110 °C, solvent-free, 2-8 h | Good to Excellent | Low cost, green, simple procedure.[7][8] | High temperature, longer reaction time. |
| Formic Acid / Catalyst | 50-70 °C, solvent-free, 2-6 h | Excellent | Milder conditions, high efficiency, catalyst can be reusable.[7][10] | Requires catalyst separation. |
| Acetic Formic Anhydride | 0-25 °C, neat or solvent, < 1 h | Excellent | Very fast, high yield, effective for hindered substrates.[6] | Moisture sensitive, uses excess anhydride. |
| N-Formylsaccharin | 25 °C, mechanochemical, 1-3 h | Good to Excellent | Green (solvent-free), easy workup, stable solid reagent.[12] | Requires specialized equipment (ball mill), longer time for hindered amines.[12] |
Visualizing the Chemistry
To better understand the processes, the following diagrams illustrate the core reaction and a key mechanism.
Caption: General reaction scheme for the target transformation.
Caption: Simplified mechanism of aniline formylation using formic acid.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating and robust, providing a reliable starting point for laboratory synthesis.
Protocol 1: Catalyst- and Solvent-Free N-Formylation using Formic Acid
This protocol leverages simplicity and green chemistry principles for an efficient synthesis.
-
Rationale: By using a moderate excess of formic acid and heating the reaction neat, we eliminate the need for solvents and catalysts, simplifying both the reaction setup and the final workup. This method is cost-effective and environmentally friendly.[8][9]
-
Workflow Diagram:
Caption: Experimental workflow for solvent-free N-formylation.
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylaniline (1.0 eq).
-
Carefully add formic acid (98%, 4.0 eq) to the flask.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water, which will cause the product to precipitate.
-
Stir the slurry for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual formic acid.
-
Dry the product under vacuum to obtain this compound.
-
Protocol 2: High-Efficiency N-Formylation using Acetic Formic Anhydride (AFA)
This protocol is ideal when high speed and yield are paramount, especially for a sterically hindered substrate.
-
Rationale: The in situ generation of AFA provides a highly reactive acylating species that overcomes the steric hindrance and reduced nucleophilicity of the substrate, leading to rapid and clean conversion at room temperature.[6][11]
-
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, cool acetic anhydride (2.0 eq) to 0 °C in an ice bath.
-
Slowly add formic acid (98%, 2.0 eq) dropwise to the cold acetic anhydride with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 15 minutes to ensure the formation of AFA.
-
In a separate flask, dissolve 2-chloro-6-methylaniline (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloromethane or THF) or use it neat if liquid.
-
Slowly add the solution of the aniline to the freshly prepared AFA at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Monitor the reaction to completion by TLC.
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
If a solvent was used, separate the organic layer. If neat, extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize acids, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Conclusion and Recommendations
For the N-formylation of the sterically hindered substrate 2-chloro-6-methylaniline, both Formic Acid (under neat, heated conditions) and Acetic Formic Anhydride represent excellent choices.
-
For green chemistry, scalability, and cost-effectiveness , the solvent-free formic acid method is highly recommended. It avoids organic solvents and expensive reagents, making it ideal for large-scale production.
-
For speed, efficiency, and maximizing yield on a smaller scale , particularly when dealing with difficult reactions, the Acetic Formic Anhydride method is superior. Its high reactivity ensures a rapid and complete conversion where other methods might stall.
The choice between them will ultimately depend on the specific priorities of the research or development campaign—be it environmental impact, cost, speed, or overall yield. By understanding the causality behind each method, the modern chemist is well-equipped to make an informed and effective decision.
References
-
Reddy, P. G., & Baskaran, S. (2013). Formylation of Amines. Comprehensive Organic Synthesis II, 8, 23-58. [Link]
-
Zolfigol, M. A., et al. (2011). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 58(4), 549-552. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Chem-Station. (2016). Duff Reaction. Retrieved from [Link]
-
Li, F., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Omega, 8(39), 36035–36042. [Link]
-
JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]
-
Name Reactions. (n.d.). Duff Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(1), 74-83. [Link]
-
YouTube. (2021). Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica, 7(1), 154-159. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-chloro-6-methylphenyl)-N,6-dimethylthiazolo[3,2-b][7][10][18]triazole-2-sulphonamide. Retrieved from [Link]
-
ACS Omega. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. [Link]
-
Colacino, E., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(19), 6543. [Link]
-
Molecules. (2013). Formylation of Amines. [Link]
-
Tetrahedron Letters. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(26), 4196-4198. [Link]
-
Green Chemistry. (2014). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chem., 16, 3139-3145. [Link]
-
Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686. [Link]
-
Landman, M., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]
-
Satopharm. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
- Google Patents. (2022). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2011). N-(2,4,6-Trimethylphenyl)formamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Wang, Y., et al. (2022). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Frontiers in Chemistry, 10, 889151. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. scispace.com [scispace.com]
- 11. jetir.org [jetir.org]
- 12. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Duff reaction - Wikipedia [en.wikipedia.org]
- 18. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. thescholarship.ecu.edu [thescholarship.ecu.edu]
A Comparative Guide to the Synthesis of N-(2-Chloro-6-methylphenyl)formamide
Abstract
N-(2-Chloro-6-methylphenyl)formamide is a pivotal intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals.[1][2] The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to the chemical research and manufacturing community. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, focusing on the formylation of 2-chloro-6-methylaniline. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance based on yield, purity, cost-effectiveness, and operational safety. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals, enabling informed decisions in the selection of an optimal synthesis strategy.
Introduction: The Significance of this compound
This compound serves as a critical building block in modern organic synthesis. Its structure, featuring a formamide group ortho to both a chlorine atom and a methyl group on an aniline backbone, makes it a versatile precursor. The formamide moiety is a well-established protecting group for amines and a precursor for isocyanide preparation.[3][4] The substituted phenyl ring is a common scaffold in pharmacologically active molecules, including tyrosine kinase inhibitors and compounds with bacteriostatic activity.[1][2] Given its utility, the development of efficient and green synthetic methodologies is a continuous pursuit in both academic and industrial laboratories.
The primary precursor for this target molecule is 2-chloro-6-methylaniline.[1] The core transformation is the N-formylation of this aniline derivative. This guide will explore and compare the following key formylation strategies:
-
Route 1: Direct Formylation with Formic Acid
-
Route 2: Catalytic Formylation using Formic Acid
-
Route 3: Formylation using alternative reagents (e.g., Acetic Formic Anhydride, Chloral)
-
Route 4: Modern Catalytic Approaches using CO₂ and a Reductant
Synthesis Route Analysis
Route 1: Direct Formylation with Formic Acid
This is the most classical and straightforward approach, relying on the direct reaction between 2-chloro-6-methylaniline and formic acid.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule, typically facilitated by heating, to drive the equilibrium towards the formation of the amide product.
Experimental Protocol (General Procedure): A procedure adapted from established methods for aniline formylation involves azeotropic water removal.[3][5]
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-chloro-6-methylaniline (1.0 equiv.).
-
Add toluene or xylene as the solvent.
-
Add 85-90% aqueous formic acid (1.2-2.0 equiv.).[3]
-
Heat the mixture to reflux. Water is collected in the Dean-Stark trap over 4-9 hours.[3]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The solvent is removed under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or distillation if necessary.[3][5]
Performance Analysis:
-
Advantages: This method is prized for its simplicity, use of an inexpensive and readily available formylating agent (formic acid), and the avoidance of toxic reagents. It often yields products in high purity without extensive purification.[3][4]
-
Disadvantages: The reaction requires elevated temperatures and prolonged reaction times. For anilines with electron-withdrawing groups, the reaction can be sluggish and may result in lower yields.[4] The use of a Dean-Stark trap is necessary to remove water and drive the reaction to completion.
Route 2: Catalytic Formylation using Formic Acid
To overcome the limitations of the direct method, various catalysts have been employed to accelerate the formylation of amines with formic acid under milder conditions.
Mechanism: Catalysts can activate the formic acid, making it a more potent electrophile.
-
Lewis Acid Catalysts (e.g., ZnCl₂, ZnO): The Lewis acid coordinates to the carbonyl oxygen of formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[6]
-
Brønsted Acid Catalysts (e.g., Melaminetrisulfonic acid, Zeolites): The acid protonates the formic acid, which is then attacked by the amine.[6]
Experimental Protocol (Zeolite-A Catalyzed Example): This protocol is based on a general, solvent-free method for amine formylation.
-
In a conical flask, mix 2-chloro-6-methylaniline (1.0 mmol), aqueous formic acid (1.2 mmol), and activated Zeolite-A (0.05 g).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C).[4][6]
-
Monitor the reaction progress by TLC (typically complete in 15-90 minutes).[6]
-
Upon completion, add ethyl acetate to dissolve the product.
-
Remove the solid catalyst by simple filtration. The catalyst can often be recycled.
-
Evaporate the solvent from the filtrate to yield the pure product.
Performance Analysis:
-
Advantages: This approach offers significantly shorter reaction times and milder conditions (often room temperature or gentle heating) compared to the uncatalyzed route. Many protocols are solvent-free ("neat"), which improves the green chemistry profile of the synthesis.[4] Catalysts are often recyclable, adding to the cost-effectiveness.
-
Disadvantages: Requires the preparation or purchase of a catalyst. While many catalysts are inexpensive (like ZnO or ZnCl₂), others can be more specialized.[6] Catalyst screening may be necessary to find the optimal system for this specific substrate.
Route 3: Alternative Formylating Agents
While formic acid is common, other reagents can be used for N-formylation, each with its own reactivity profile and operational considerations.
-
Acetic Formic Anhydride: A highly effective and widely used formylating reagent. It is more reactive than formic acid, allowing for faster reactions at lower temperatures. However, it is moisture-sensitive and cannot be stored long-term.[3]
-
Chloral (Trichloroacetaldehyde): Reacts with amines to produce formamides in excellent yields at low temperatures, with chloroform as the main byproduct. This method is effective for a range of amines but involves the use of a chlorinated reagent.[6]
-
Carbon Dioxide (CO₂) with a Hydrosilane Reductant: A modern, green approach that utilizes CO₂ as a C1 source. This method requires a catalyst, typically a metal complex or an organic base, to facilitate the reduction of CO₂ in the presence of a silane (e.g., PhSiH₃).[7][8][9]
Mechanism (CO₂/Hydrosilane Route): This is a more complex, catalytic cycle. Broadly, the amine and CO₂ react to form a carbamic acid intermediate. The hydrosilane, activated by the catalyst, then reduces the carbamic acid to the formamide product.[9]
Experimental Protocol (General CO₂/Hydrosilane Formylation): Based on a zinc-catalyzed system.[9]
-
To a reaction vessel, add 2-chloro-6-methylaniline (1.0 equiv.), a zinc catalyst (e.g., Zn(OAc)₂), and a ligand (e.g., 1,10-phenanthroline).
-
Add a suitable solvent, such as DMF.
-
Introduce the hydrosilane (e.g., PhSiH₃, 1.0-2.0 equiv.).
-
Pressurize the vessel with CO₂ (typically starting at 1 bar).[7]
-
Stir the reaction at a controlled temperature (e.g., 25-150 °C) until completion.
-
Workup involves removing the catalyst and solvent to isolate the product.
Performance Analysis:
-
Advantages: Utilizes CO₂, an abundant, inexpensive, and non-toxic C1 feedstock, making it a highly attractive green chemistry route. Reactions can often be performed under mild conditions with high selectivity.[8][9]
-
Disadvantages: This method requires a catalyst system (often a transition metal complex) and a stoichiometric reductant (hydrosilane), which can be expensive.[10] The setup may require specialized equipment to handle pressurized CO₂. Optimization of the catalyst, reductant, and reaction conditions is crucial for high yields.
Comparative Summary and Data
| Synthesis Route | Formylating Agent | Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Route 1: Direct | Formic Acid | Reflux in Toluene | 4-9 h[3] | Good to Excellent[3] | Simple, inexpensive, high purity | High temp, long time, requires water removal |
| Route 2: Catalytic | Formic Acid | RT to 60 °C | 15-90 min[6] | Excellent[6] | Fast, mild conditions, often solvent-free | Requires catalyst preparation/purchase |
| Route 3: Alternative | CO₂ / Hydrosilane | 25-150 °C, 1 bar CO₂ | Variable | Good to Excellent[9] | Green (uses CO₂), high selectivity | Requires catalyst and expensive reductant |
Visualization of Synthesis Workflows
The following diagrams illustrate the generalized workflows for the primary synthesis routes discussed.
Figure 1: Comparative workflow of the main synthesis routes.
Conclusion and Recommendations
The choice of synthesis route for this compound depends critically on the desired scale, available resources, and green chemistry considerations.
-
For laboratory-scale synthesis and cost-effectiveness, the Direct Formylation with Formic Acid (Route 1) remains a viable and simple option, provided the longer reaction times are acceptable.
-
For rapid synthesis with high throughput and improved environmental friendliness, the Catalytic Formylation (Route 2) is highly recommended. The use of a recyclable, solid catalyst under solvent-free conditions represents a significant process intensification.
-
For research focused on sustainable chemistry and utilization of C1 feedstocks, the CO₂/Hydrosilane route (Route 3) is the most forward-looking approach. While currently hampered by the cost of reagents, ongoing research into more efficient catalysts and cheaper reductants may soon make this the preferred method for industrial-scale production.
Ultimately, process optimization for any chosen route will be necessary to achieve the desired balance of yield, purity, and economic feasibility for the specific application.
References
-
PrepChem. (n.d.). Synthesis of N-(2-chloro-6-methylphenyl)-N,6-dimethylthiazolo[3,2-b][6][7][11]triazole-2-sulphonamide. Retrieved from PrepChem.com.
-
Tidwell, T. T. (2011). Formylation of Amines. Molecules, 16(9), 7637-7662. [Link]
-
Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. [Link]
- ResearchGate. (n.d.). N-formylation and N-methylation of N-methylaniline catalyzed by....
- (Patent) Formamide derivatives for the treatment of diseases. (2005).
- (Patent) Process for preparing N-(sulfonylmethyl)formamides. (1989).
-
Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]
-
Landman, M., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E, 67(Pt 1), o135. [Link]
- (Patent) Method for Preparing Formamide Compounds. (2014).
- (Patent) Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. (n.d.).
- (Patent) Process for producing N-substituted formamides. (1986).
-
Motokura, K., et al. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 19(17), 4171-4179. [Link]
-
Dar, B. A., et al. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MOJ Biorg Org Chem, 1(5). [Link]
- ResearchGate. (n.d.). Effect of the co-catalyst on N-formylation of N-methylaniline.
-
Fieser, L. F., & Jones, J. E. (1942). n-Methylformanilide. Organic Syntheses, 22, 79. [Link]
- Hangzhou Sartort Biotechnology Co., Ltd. (n.d.). This compound.
- (Patent) Preparation method of 2-chloro-6-methylaniline. (2021).
- (Patent) Method for preparation of N-methyl formamide. (1990).
- ResearchGate. (2011). (PDF) N-(2,4,6-Trimethylphenyl)formamide.
-
Wang, Y., et al. (2008). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E, 64(Pt 10), o1929. [Link]
-
Fleming, F. F., et al. (2021). Anisylsulfanylmethylisocyanide. Organic Syntheses, 98, 304-320. [Link]
- ResearchGate. (n.d.). A Convenient, Large-Scale Synthesis of 4′-Carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines.
Sources
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US20140018576A1 - Method for Preparing Formamide Compounds - Google Patents [patents.google.com]
- 9. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
yield comparison of different N-(2-Chloro-6-methylphenyl)formamide synthesis methods
An Expert Guide to the Synthesis of N-(2-Chloro-6-methylphenyl)formamide: A Comparative Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of prevalent synthesis methods for this compound, a critical intermediate in the pharmaceutical and agrochemical industries. We will dissect the chemical logic behind each approach, present supporting experimental data, and offer insights to guide your selection of the most suitable method for your research or production needs.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure is a precursor to more complex molecules, making the efficiency and yield of its synthesis a crucial factor in the overall cost-effectiveness and sustainability of the final product. This guide will explore three primary synthetic routes, evaluating them based on yield, reaction conditions, and scalability.
Comparative Analysis of Synthesis Methods
The formylation of 2-chloro-6-methylaniline is the most common strategy for synthesizing this compound. The primary variation among the methods lies in the choice of the formylating agent and the strategies employed to drive the reaction to completion.
Method 1: Direct Formylation with Formic Acid
This is the most classical and straightforward approach, relying on the direct reaction between 2-chloro-6-methylaniline and formic acid.
Causality Behind Experimental Choices: This method leverages the nucleophilic nature of the amine group on 2-chloro-6-methylaniline, which attacks the carbonyl carbon of formic acid. The reaction is an equilibrium process, and the removal of the water byproduct is essential to shift the equilibrium towards the formation of the amide product, in accordance with Le Chatelier's principle. The use of a Dean-Stark apparatus is a common and effective technique for azeotropic water removal.
Experimental Protocol: Direct Formylation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-chloro-6-methylaniline (1.0 eq) and formic acid (3.0 eq). Toluene can be used as a solvent to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.
-
Work-up: After cooling, the excess formic acid and toluene are removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Method 2: Formylation with Formic Acid and a Dehydrating Agent
To circumvent the need for azeotropic distillation and to enhance the reaction rate, a dehydrating agent can be employed.
Causality Behind Experimental Choices: The in-situ removal of water by a chemical agent provides a stronger driving force for the reaction to proceed to completion. Acetic anhydride is a common choice; it reacts with water to form acetic acid. This method avoids the need for high temperatures and specialized equipment for water removal.
Experimental Protocol: Formylation with a Dehydrating Agent
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-methylaniline (1.0 eq) in formic acid (2.0 eq) at 0-5 °C.
-
Addition of Dehydrating Agent: Slowly add acetic anhydride (1.1 eq) to the mixture while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary.
Method 3: Formylation using a Mixed Anhydride
This highly efficient method involves the in-situ generation of a mixed anhydride of formic acid and acetic acid, which is a more potent formylating agent.
Causality Behind Experimental Choices: The mixed anhydride (formic acetic anhydride) is more electrophilic than formic acid itself, leading to a faster and more complete reaction with the amine. This method is often preferred for its high yields and purity of the final product. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.
Experimental Protocol: Mixed Anhydride Formylation
-
Formation of Mixed Anhydride: In a flask, cool acetic anhydride (1.1 eq) to 0 °C and slowly add formic acid (1.0 eq). Stir for 30 minutes at this temperature.
-
Addition of Amine: Slowly add 2-chloro-6-methylaniline (1.0 eq) to the pre-formed mixed anhydride, ensuring the temperature does not exceed 15 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Check for completion using TLC or GC.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum.
Yield Comparison and Data Summary
The choice of method significantly impacts the final yield and purity of this compound. The following table summarizes the typical performance of each method.
| Method | Formylating Agent | Additive/Condition | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| 1 | Formic Acid | Azeotropic Removal of Water | 75-85% | Good | Simple, low-cost reagents | Requires high temperatures, longer reaction times |
| 2 | Formic Acid | Acetic Anhydride | 85-95% | High | Faster reaction, higher yield than Method 1 | Use of an additional reagent |
| 3 | Mixed Anhydride | In-situ generation | >95% | Excellent | Highest yield, fast, high purity | Exothermic, requires careful temperature control |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several effective methods.
-
For large-scale industrial production , where yield and purity are paramount, Method 3 (Mixed Anhydride) is highly recommended due to its superior efficiency.
-
For laboratory-scale synthesis where simplicity is desired, Method 1 (Direct Formylation) offers a straightforward and cost-effective approach, albeit with a moderate yield.
-
Method 2 (Formylation with a Dehydrating Agent) provides a good balance between yield and operational simplicity, making it a versatile option for various applications.
The selection of the optimal method will ultimately depend on the specific requirements of your project, including scale, purity needs, and available resources.
References
For further reading and detailed experimental procedures, please consult standard organic chemistry textbooks and relevant chemical literature. The reactions described are well-established and can be found in comprehensive organic synthesis databases.
This guide provides an in-depth spectroscopic comparison of N-(2-chloro-6-methylphenyl)formamide with structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of NMR, IR, and mass spectrometry data, explaining the causal relationships between molecular structure and spectral features. By presenting objective experimental data and detailed protocols, this guide aims to serve as a practical reference for the characterization of substituted aromatic amides.
Introduction
This compound is a substituted aromatic amide whose structural complexity, arising from the ortho-substitution of both an electron-withdrawing chlorine atom and an electron-donating methyl group, presents a compelling case for detailed spectroscopic analysis. These substituents create a unique electronic and steric environment that significantly influences its chemical properties and, consequently, its spectral signature. Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and drug discovery pipelines.
This guide will compare the spectroscopic data of this compound with four key analogs:
-
Formanilide: The unsubstituted parent compound.
-
N-(2-chlorophenyl)formamide: To isolate the effect of the chloro substituent.
-
N-(2-methylphenyl)formamide: To isolate the effect of the methyl substituent.
-
N-(2,6-dimethylphenyl)formamide: To compare the effects of two methyl groups versus a chloro and a methyl group.
By systematically dissecting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of these molecules, we can deconstruct the individual and combined contributions of these substituents to the overall spectroscopic profile.
Molecular Structures for Comparison
The electronic and steric effects of the substituents on the phenyl ring are the primary determinants of the variations observed in the spectroscopic data. The diagram below illustrates the structures of the compounds analyzed in this guide.
Caption: Molecular structures of the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure by observing the magnetic fields around atomic nuclei.[1] The chemical environment of each nucleus influences its resonance frequency, providing detailed information about connectivity and electronic structure.[2]
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Analysis of this compound: The ¹H NMR spectrum is expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), the aromatic protons, and the methyl protons. Due to restricted rotation around the C-N amide bond, two rotamers (cis and trans) may be observed, leading to a doubling of some peaks. The ortho-substituents (Cl and CH₃) will create a complex splitting pattern for the aromatic protons.
Comparative Analysis:
| Compound | Formyl-H (δ ppm) | Amide-H (δ ppm) | Aromatic-H (δ ppm) | Methyl-H (δ ppm) |
| This compound | ~8.4 (major), ~8.0 (minor) | ~7.8 (br s) | ~7.1-7.4 (m) | ~2.3 (s) |
| Formanilide [3] | ~8.3 | ~8.7 (br s) | ~7.1-7.6 (m) | - |
| N-(2-chlorophenyl)formamide [4] | ~8.4 | ~8.5 (br s) | ~7.2-8.3 (m) | - |
| N-(2-methylphenyl)formamide [5] | ~8.3 | ~8.1 (br s) | ~7.1-7.9 (m) | ~2.2 (s) |
| N-(2,6-dimethylphenyl)formamide [6] | ~8.2 | ~7.5 (br s) | ~7.0-7.1 (m) | ~2.2 (s) |
-
Formyl Proton (CHO): The chemical shift of the formyl proton is sensitive to the electronic nature of the aromatic ring. The presence of both electron-withdrawing (Cl) and electron-donating (CH₃) groups in the target compound results in a chemical shift comparable to the other analogs.
-
Amide Proton (NH): The chemical shift of the amide proton is influenced by hydrogen bonding and the electronic environment. The steric hindrance from the two ortho substituents in this compound and N-(2,6-dimethylphenyl)formamide may disrupt intermolecular hydrogen bonding, potentially causing an upfield shift (lower δ) compared to the less hindered analogs.
-
Aromatic Protons: The substituents significantly affect the chemical shifts of the aromatic protons. The electron-withdrawing chlorine atom deshields nearby protons, shifting them downfield, while the electron-donating methyl group shields them, causing an upfield shift.[7] The combined effect in the target molecule leads to a complex multiplet in the aromatic region.
-
Methyl Protons: The methyl protons appear as a singlet around 2.2-2.3 ppm, a typical region for aryl methyl groups.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Analysis of this compound: The spectrum will show signals for the formyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.
Comparative Analysis:
| Compound | Formyl-C (δ ppm) | Aromatic C-N (δ ppm) | Aromatic C-Cl (δ ppm) | Aromatic C-CH₃ (δ ppm) | Methyl-C (δ ppm) |
| This compound | ~161-165 | ~135 | ~130 | ~137 | ~18 |
| Formanilide | ~160 | ~138 | - | - | - |
| N-(2-chlorophenyl)formamide | ~160 | ~134 | ~128 | - | - |
| N-(2-methylphenyl)formamide [8] | ~161 | ~135 | - | ~131 | ~17 |
| N-(2,6-dimethylphenyl)formamide | ~162 | ~134 | - | ~135 | ~18 |
-
Formyl Carbon (C=O): The carbonyl carbon resonance is typically found in the 160-165 ppm range. The substituents on the phenyl ring have a modest effect on its chemical shift.
-
Aromatic Carbons: The ipso-carbons (carbons directly attached to substituents) are most affected. The carbon attached to the nitrogen (C-N) appears around 134-138 ppm. The carbon attached to chlorine (C-Cl) is deshielded, while the carbon attached to the methyl group (C-CH₃) is also deshielded due to the substituent effect. The precise shifts provide a fingerprint of the substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[9] It is an excellent tool for identifying functional groups.
Analysis of this compound: As a secondary amide, the key characteristic peaks are the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II).[10]
Comparative Analysis:
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~3250-3300 | ~1660-1680 | ~1580, ~1450 |
| Formanilide [11] | ~3280 | ~1665 | ~1600, ~1490 |
| N-(2-chlorophenyl)formamide | ~3270 | ~1670 | ~1590, ~1480 |
| N-(2-methylphenyl)formamide | ~3280 | ~1660 | ~1590, ~1490 |
| N-(2,6-dimethylphenyl)formamide | ~3260 | ~1655 | ~1580, ~1470 |
-
N-H Stretch: Secondary amides typically show a single N-H stretching band in the range of 3370-3170 cm⁻¹.[10] The position can be affected by hydrogen bonding. The steric hindrance in the di-ortho-substituted compounds might lead to weaker hydrogen bonding and a shift to a slightly higher wavenumber, although this effect appears minimal in the predicted data.
-
C=O Stretch (Amide I): This is a very strong and characteristic absorption for amides, typically occurring between 1680 and 1630 cm⁻¹.[10][12] Resonance with the nitrogen lone pair lowers this frequency compared to ketones. The electronic nature of the aromatic ring has a subtle influence; electron-withdrawing groups can slightly increase the frequency.
-
Aromatic C=C Stretch: The aromatic ring shows characteristic absorptions in the 1600-1450 cm⁻¹ region.[9] The substitution pattern affects the exact position and intensity of these bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Analysis of this compound: The molecular ion peak (M⁺) will be prominent. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M⁺) and ³⁷Cl (M+2) isotopes.
Fragmentation Pattern: Aromatic compounds often show a stable molecular ion.[13][14] Common fragmentation pathways for N-aryl amides include:
-
Loss of the formyl group (•CHO): [M - 29]⁺
-
Loss of CO: [M - 28]⁺
-
Cleavage of the C-N bond.
-
For alkyl-substituted benzenes, cleavage at the benzylic position is common, leading to the formation of a tropylium ion (m/z 91) or related structures.[15][16]
Comparative Analysis:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 169/171 (M⁺/M+2) | 140/142 ([M-CHO]⁺), 134 ([M-Cl]⁺), 91 |
| Formanilide [17] | 121 | 93 ([M-CO]⁺), 92 ([M-CHO]⁺), 65 |
| N-(2-chlorophenyl)formamide [18] | 155/157 | 126/128 ([M-CHO]⁺), 120 ([M-Cl]⁺), 92 |
| N-(2-methylphenyl)formamide | 135 | 106 ([M-CHO]⁺), 91 |
| N-(2,6-dimethylphenyl)formamide | 149 | 120 ([M-CHO]⁺), 105 |
The fragmentation of this compound is predicted to be a composite of the patterns observed for its mono-substituted analogs. The loss of the formyl radical (•CHO) is a common pathway. Subsequent loss of Cl from this fragment or direct loss of a Cl radical from the molecular ion are also plausible. The presence of the methyl group can lead to the formation of fragments characteristic of alkylbenzenes, such as the tropylium ion rearrangement.
Experimental Workflow and Protocols
A systematic approach is essential for reliable spectroscopic analysis. The following workflow outlines the key stages from sample preparation to data interpretation.
Caption: General workflow for spectroscopic analysis.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: Perform a Fourier transform on the Free Induction Decay (FID).[2] Apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.
Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV. EI is a hard ionization technique that induces fragmentation, which is useful for structural analysis.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed spectrum with spectral databases for confirmation.
Conclusion
The spectroscopic analysis of this compound reveals a rich interplay of electronic and steric effects imposed by its ortho-substituents. By comparing its ¹H NMR, ¹³C NMR, FT-IR, and MS data with those of formanilide and its mono-substituted analogs, we can systematically assign spectral features and understand their structural origins. The deshielding and directing effects of the chlorine atom, combined with the shielding and steric bulk of the methyl group, create a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this compound and other similarly substituted aromatic amides.
References
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Chemwonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Formanilide. SpectraBase. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
- Kumar, A. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology.
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)formamide. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
- Chad's Prep. (2018). 14.
-
National Center for Biotechnology Information. (n.d.). Formanilide. PubChem. Retrieved from [Link]
- Royal Society of Chemistry. (2018).
-
National Center for Biotechnology Information. (n.d.). Formamide, N-(2-methylphenyl)-. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-(2-chlorophenyl)-. NIST WebBook. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. ijirset.com [ijirset.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2,6-Dimethylphenyl)formamide | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. FORMANILIDE CAS#: 103-70-8 [m.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. GCMS Section 6.9.5 [people.whitman.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Formamide, N-(2-chlorophenyl)- [webbook.nist.gov]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized N-(2-Chloro-6-methylphenyl)formamide
Abstract
The purity of N-(2-Chloro-6-methylphenyl)formamide, a key intermediate in pharmaceutical synthesis, is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for its purity assessment. This guide provides an in-depth comparison of reversed-phase HPLC methodologies, offering a rationale for selecting the optimal stationary phase, mobile phase, and detection parameters. A validated, step-by-step protocol is presented, grounded in the principles of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and reproducible results.
Introduction: The Critical Role of Purity
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, such as unreacted starting materials (2-chloro-6-methylaniline), by-products from side reactions, or degradation products, can compromise the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method is essential to accurately quantify the purity and impurity profile of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose, offering high resolution, sensitivity, and specificity.[1][2] This guide will explore the critical parameters in developing a reliable HPLC method for this compound.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
This compound is a moderately non-polar aromatic amide. Its structure, featuring a chlorophenyl ring, makes it well-suited for reversed-phase HPLC, where separation is based on hydrophobicity.[3][4] Potential impurities may include the more polar starting material, 2-chloro-6-methylaniline, and other structurally similar by-products. An effective HPLC method must be able to resolve the main compound from all potential impurities.
Comparative Analysis of HPLC Methodologies
The success of an HPLC separation hinges on the careful selection of the stationary phase (column) and the mobile phase.[4]
Stationary Phase Selection: A Head-to-Head Comparison
The choice of column is the most critical factor in achieving the desired separation. For a moderately non-polar analyte like this compound, several reversed-phase columns are viable options.
| Column Type | Principle of Separation | Suitability for this compound | Rationale |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. | Highly Recommended | The long alkyl chains provide strong hydrophobic retention for the aromatic ring, ensuring good separation from more polar impurities. It is the most common and versatile reversed-phase packing.[4] |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Suitable Alternative | Offers shorter analysis times if the resolution between the main peak and impurities is sufficient. May be advantageous if late-eluting, highly non-polar impurities are a concern. |
| Phenyl | Mixed-mode separation involving hydrophobic and π-π interactions. | Good Alternative | The phenyl stationary phase can offer unique selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly useful for separating positional isomers.[5] |
Expert Insight: For initial method development, a C18 column is the logical starting point due to its high retentive power and broad applicability. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution, efficiency, and backpressure for standard HPLC systems.[6][7]
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition fine-tunes the separation by altering the retention and selectivity of the analytes.[7]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.
-
Aqueous Phase & pH Control: The formamide group is non-ionizable under typical chromatographic conditions.[8] However, potential amine impurities are basic. Controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes for these impurities.[9][10]
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is highly recommended.[11] This serves two purposes:
-
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution (constant mobile phase composition) is simpler and more robust if all components elute within a reasonable time with good resolution.
-
Gradient Elution (composition changes during the run) is necessary if the sample contains impurities with a wide range of polarities. It allows for the elution of highly retained components while maintaining good resolution of early-eluting peaks.
-
Recommended HPLC Protocol for Purity Assessment
This protocol is designed as a robust starting point for the purity analysis of this compound, adhering to principles outlined in pharmacopeial chapters like USP <621>.[1][15][16]
Instrumentation and Reagents
-
HPLC System: A system equipped with a pump (isocratic or gradient), autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (A typical wavelength for substituted benzene rings; should be confirmed by UV scan).
-
Injection Volume: 10 µL
-
Elution Program (Gradient):
-
0-15 min: 40% B to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% B to 40% B
-
18.1-25 min: Hold at 40% B (Equilibration)
-
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Workflow Diagram
Caption: HPLC Purity Assessment Workflow.
System Suitability and Validation: Ensuring Trustworthy Results
To ensure the analytical system is performing correctly, a series of system suitability tests (SST) must be conducted before sample analysis. This is a core requirement of good manufacturing practice (GMP) and is mandated by regulatory guidelines.[17][18][19]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures the peak shape is symmetrical, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column. Higher numbers indicate sharper peaks and better separation power. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system by injecting the standard solution multiple times and calculating the relative standard deviation (RSD) of the peak area. |
Data Interpretation and Purity Calculation
The purity of the synthesized this compound is typically calculated using the area percent method.
Formula for Percent Purity:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components (the main compound and all impurities) have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Conclusion
The purity assessment of this compound is reliably achieved using a reversed-phase HPLC method. A C18 column coupled with a gradient elution using acetonitrile and acidified water provides an excellent combination of retention, resolution, and peak symmetry. The presented protocol, when preceded by successful system suitability testing, constitutes a scientifically sound and validated approach for ensuring the quality of this important pharmaceutical intermediate. Adherence to established guidelines from the USP and ICH is fundamental to generating data that is both accurate and trustworthy for researchers, scientists, and drug development professionals.[1][17]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. vertexaisearch.cloud.google.com.
- <621> Chromatography - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Control pH During Method Development for Better Chromatography. Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Are You Sure You Understand USP <621>?. LCGC International.
- The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Amide or Amino HPLC Columns What are the Differences - Tech Information. MicroSolv.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- HPLC Column Selection Guide. SCION Instruments.
- HPLC Column Selection. LCGC International.
- HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc..
- HPLC Column Selection Guide. vscht.cz.
- Formamide, N-methyl-N-phenyl-. SIELC Technologies.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Formamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. biotage.com [biotage.com]
- 14. agilent.com [agilent.com]
- 15. usp.org [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cost-Effective N-(2-Chloro-6-methylphenyl)formamide Synthesis
Introduction
N-(2-Chloro-6-methylphenyl)formamide is a pivotal chemical intermediate, frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is a key building block in numerous complex molecules, making its efficient and economical production a subject of considerable interest in both academic research and industrial drug development. The choice of a synthesis protocol is a critical decision, balancing factors of yield, purity, cost, safety, and scalability.
This guide provides an in-depth, objective comparison of common protocols for the synthesis of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental procedures, and conduct a thorough cost-effectiveness analysis. The insights provided are grounded in established chemical principles and supported by experimental data to empower researchers and development professionals to select the optimal protocol for their specific laboratory or production needs.
General Reaction Scheme
The fundamental transformation in the synthesis of this compound is the formylation of the primary amine, 2-chloro-6-methylaniline. This involves the introduction of a formyl group (-CHO) onto the nitrogen atom.
Caption: General synthesis of this compound.
Protocol 1: Classical Formylation with Acetic Formic Anhydride
This method is a widely adopted, robust procedure that utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride.[1] It is known for its high yields and relatively straightforward execution.
Mechanism Overview
The reaction proceeds through the formation of a mixed anhydride, acetic formic anhydride, which is a more potent formylating agent than formic acid alone.[2] The amine nitrogen of 2-chloro-6-methylaniline acts as a nucleophile, attacking the more electrophilic formyl carbonyl of the mixed anhydride. This selectivity is driven by both electronic effects and sterics; the formyl group is less sterically hindered and its carbonyl carbon is more electron-deficient compared to the acetyl group.[3] The tetrahedral intermediate then collapses, eliminating acetic acid as a byproduct to yield the desired formamide.
Experimental Protocol
Materials:
-
2-Chloro-6-methylaniline (1.0 eq)
-
Acetic anhydride (1.5 eq)[6]
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and reflux condenser.
Procedure:
-
In situ Generation of Acetic Formic Anhydride: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool formic acid in an ice bath (0-5 °C).
-
Slowly add acetic anhydride to the cooled formic acid with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.[7]
-
Allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure the complete formation of acetic formic anhydride.
-
Formylation Reaction: Dissolve 2-chloro-6-methylaniline in anhydrous toluene in a separate flask.
-
Slowly add the freshly prepared acetic formic anhydride solution to the amine solution at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by the slow addition of cold water.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white to off-white solid.
Caption: Experimental workflow for the classical formylation method.
Protocol 2: Iodine-Catalyzed Formylation
For laboratories seeking a more "green" and atom-economical approach, an iodine-catalyzed method offers a compelling alternative. This protocol operates under mild, solvent-free conditions, significantly reducing waste and simplifying the work-up procedure.[8]
Mechanism Overview
Molecular iodine acts as a mild Lewis acid catalyst. It is proposed that in situ generated hydriodic acid (HI) protonates the carbonyl oxygen of formic acid, enhancing its electrophilicity.[8] The amine then attacks the activated formic acid. Subsequent dehydration, facilitated by the catalyst, drives the reaction to completion. The low cost and low toxicity of iodine make this an attractive catalytic system.
Experimental Protocol
Materials:
-
2-Chloro-6-methylaniline (1.0 eq)
-
Formic acid (≥85%, 2.0 eq)[9]
-
Iodine (0.05 eq)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-6-methylaniline, formic acid, and iodine.
-
Reaction: Stir the mixture at 70 °C. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove excess iodine), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.
Cost-Effectiveness Analysis
To provide a quantitative comparison, a cost analysis was performed based on a hypothetical 10 mmol scale synthesis. Prices for reagents are based on current catalog prices from major chemical suppliers for ACS grade or equivalent purity and may vary based on vendor, quantity, and location.[4][5][6][10][11][12][13][14][15][16][17]
| Reagent | Protocol 1: Acetic Formic Anhydride | Protocol 2: Iodine-Catalyzed |
| 2-Chloro-6-methylaniline (1.42 g) | ~$2.50 | ~$2.50 |
| Formic Acid | ~$0.50 (30 mmol) | ~$0.17 (20 mmol) |
| Acetic Anhydride | ~$0.75 (15 mmol) | - |
| Iodine | - | ~$0.20 (0.5 mmol) |
| Solvents & Work-up | ~$1.00 (Toluene, Ethyl Acetate) | ~$0.75 (Diethyl Ether) |
| Total Estimated Cost | ~$4.75 | ~$3.62 |
| Typical Yield | ~90-95% | ~85-92% |
| Cost per Gram (assuming 92% yield) | ~$3.24/g | ~$2.46/g |
Analysis:
-
Reagent Cost: The iodine-catalyzed protocol demonstrates a clear cost advantage, primarily by eliminating the need for acetic anhydride. While iodine is a reagent, it is used in catalytic quantities, making its cost contribution minimal.
-
Solvent & Waste: Protocol 2 is inherently "greener." It can be run under solvent-free conditions, drastically reducing solvent purchase and disposal costs, which are significant in larger-scale productions. Protocol 1 requires an organic solvent for the reaction and extraction, increasing the overall environmental footprint and cost.
-
Yield and Purity: Both methods provide excellent yields. Protocol 1, with a recrystallization step, often yields a product of very high purity directly. The crude product from Protocol 2 is generally clean, but may require a purification step to achieve the same level of purity, which could slightly offset the cost savings in terms of time and materials.
-
Time & Simplicity: The iodine-catalyzed method is simpler and faster. It involves fewer steps and reagents, and the work-up is more straightforward. The in situ generation of the mixed anhydride in Protocol 1 requires careful temperature control and an additional preparatory step.
Decision-Making Guide for Protocol Selection
Choosing the appropriate protocol depends on the specific priorities of the researcher or organization.
Sources
- 1. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. laballey.com [laballey.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. 乙酸酐 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Acetic Anhydride (Certified ACS), Fisher Chemical 500 mL | Buy Online | Fisher Scientific [fishersci.com]
- 11. Formic Acid, ACS Grade | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 12. labproservices.com [labproservices.com]
- 13. laballey.com [laballey.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 16. 2-Chloro-6-methylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 17. 2-Chloro-6-methylaniline, Thermo Scientific 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Researcher's Guide to Formic Acid Alternatives in the Synthesis of N-(2-Chloro-6-methylphenyl)formamide
Introduction: The Challenge of Formylating Sterically Hindered Anilines
N-(2-Chloro-6-methylphenyl)formamide is a pivotal intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical sectors. Its synthesis, which involves the N-formylation of 2-chloro-6-methylaniline, presents a common yet significant challenge for process chemists and researchers. The steric hindrance imposed by the ortho-substituents (chlorine and methyl groups) significantly decreases the nucleophilicity of the amine, often necessitating harsh reaction conditions when using the conventional reagent, formic acid.
The traditional approach—refluxing the aniline in formic acid—can lead to extended reaction times, high temperatures, and the potential for side-product formation, complicating purification and impacting overall yield. This guide provides a comprehensive comparison of viable alternative reagents to formic acid, offering field-proven insights and experimental data to help researchers select the optimal method for their specific needs, balancing efficiency, mildness, and sustainability.
Comparative Analysis of Formylating Agents
The selection of a formylating agent is a critical decision that influences reaction kinetics, yield, and purity. Below, we compare the performance of several alternatives to formic acid, focusing on their mechanism, advantages, and performance with sterically hindered substrates.
| Reagent/System | Typical Conditions | Yield (Hindered Anilines) | Key Advantages | Key Disadvantages |
| Formic Acid (Baseline) | Reflux in neat formic acid or toluene | Good to Excellent (e.g., 92% for 2,6-diisopropylaniline)[1] | Inexpensive, readily available | High temperatures, long reaction times, potential for side reactions |
| Acetic Formic Anhydride (AFA) | In situ generation at -20 °C to 0 °C, THF | Excellent (97–100%)[2][3] | High reactivity, very short reaction times, excellent yields | Moisture sensitive, requires anhydrous conditions, thermally unstable |
| Ammonium Formate | Reflux in acetonitrile | Good to Excellent[2][3] | Mild, inexpensive, good chemoselectivity | May require longer reaction times than AFA |
| CO₂ / Hydrosilane (Catalytic) | Zn(OAc)₂/phen catalyst, 25 °C | Good to Excellent (e.g., 92% for N-methylaniline)[4][5] | Sustainable C1 source, mild conditions, high atom economy | Requires catalyst and reducing agent, may need optimization |
| Ethyl Formate (Bio-catalytic) | Lipase catalyst (e.g., Novozym 435), mild temp. (e.g., 40 °C) | Substrate dependent | Environmentally benign, highly selective, mild conditions | Slower reaction rates, enzyme cost and stability |
Acetic Formic Anhydride (AFA): The High-Efficiency Powerhouse
For substrates where speed and near-quantitative conversion are paramount, Acetic Formic Anhydride (AFA) is an exceptional choice. It is typically generated in situ by reacting formic acid with acetic anhydride at low temperatures and used immediately.
Mechanism of Action
The enhanced reactivity of AFA stems from the creation of a mixed anhydride. The formyl carbonyl carbon is significantly more electrophilic than the carbonyl in formic acid and is less sterically hindered than the acetyl carbonyl. The amine nitrogen preferentially attacks this formyl carbon, leading to a tetrahedral intermediate that collapses, expelling the stable acetate anion as a leaving group.[2]
Caption: Mechanism of N-formylation with AFA.
Experimental Protocol: In Situ Generation of AFA
-
AFA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous acetic anhydride (1.2 equivalents). Cool the flask to -20 °C using a cryo-cooler or an appropriate cooling bath. Slowly add 98-100% formic acid (1.0 equivalent) dropwise while stirring vigorously. Maintain the temperature at -20 °C and stir for 20 minutes to ensure complete formation of AFA.
-
Amine Addition: In a separate flame-dried flask, dissolve 2-chloro-6-methylaniline (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF). Cool this solution to -20 °C.
-
Reaction: Slowly transfer the freshly prepared AFA solution to the stirred amine solution via cannula.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.[3]
-
Work-up: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography if necessary.
Catalytic N-Formylation with Carbon Dioxide and Hydrosilanes: A Green Chemistry Approach
The utilization of carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of modern green chemistry. In this method, CO₂ is reductively coupled with the amine using a hydrosilane (like phenylsilane, PhSiH₃) and a suitable catalyst.
Mechanism of Action
The mechanism can be complex and catalyst-dependent, but a generally accepted pathway involves several key steps. First, the catalyst (e.g., a Zinc-phenanthroline complex) activates the hydrosilane. This activated species then reduces CO₂ to a silyl formate intermediate. The amine then performs a nucleophilic attack on this activated formic acid equivalent, eliminating a silanol byproduct to furnish the final formamide.[4] The reaction pathway is influenced by the amine's basicity and the catalyst system employed.[6]
Caption: General workflow for catalytic N-formylation using CO₂.
Experimental Protocol: Zinc-Catalyzed Formylation
-
Setup: To a dry Schlenk tube or a small autoclave, add Zn(OAc)₂ (2 mol%) and 1,10-phenanthroline (2 mol%).
-
Reagents: Add the solvent (e.g., THF), 2-chloro-6-methylaniline (1.0 equivalent), and phenylsilane (1.2 equivalents).
-
Reaction: Seal the vessel, purge with CO₂, and then pressurize with CO₂ (typically 1-10 bar, though some systems work at atmospheric pressure). Stir the mixture at the desired temperature (e.g., 25-70 °C) for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. After completion, vent the CO₂ carefully. Dilute the reaction mixture with an appropriate solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Bio-catalytic Formylation with Ethyl Formate: The Mild and Selective Route
For substrates containing sensitive functional groups or when seeking an exceptionally mild and environmentally friendly process, enzymatic catalysis offers a compelling alternative. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), can effectively catalyze the N-formylation of amines using simple formate esters.
Mechanism of Action
The enzymatic mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl of ethyl formate, releasing ethanol. The amine substrate then enters the active site and its nitrogen atom attacks the formyl group of the acyl-enzyme complex, forming the desired N-formamide and regenerating the enzyme for the next catalytic cycle.
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Setup: In a flask, combine 2-chloro-6-methylaniline (1.0 equivalent) and ethyl formate (2-3 equivalents) in a suitable organic solvent (e.g., methyl tert-butyl ether or toluene).
-
Catalyst: Add the immobilized lipase (e.g., Novozym 435) to the mixture (typically 10-20% by weight of the limiting reagent).
-
Reaction: Stir the suspension at a mild temperature (e.g., 40-50 °C). The reaction is typically slower than conventional chemical methods and may require 24-72 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, the work-up is remarkably simple: filter off the immobilized enzyme (which can be washed and reused). The filtrate is then concentrated under reduced pressure to yield the product, which is often of high purity without the need for further chromatographic separation.
Conclusion and Recommendations
While direct reflux in formic acid remains a viable, cost-effective method, its limitations for sterically hindered substrates like 2-chloro-6-methylaniline warrant the consideration of superior alternatives.
-
For maximum efficiency and speed , Acetic Formic Anhydride is the reagent of choice, consistently delivering near-quantitative yields in minutes, provided that anhydrous conditions can be maintained.
-
For a sustainable, mild, and atom-economical process, the catalytic use of CO₂ with a hydrosilane represents the state-of-the-art in green chemistry and is capable of producing high yields under gentle conditions.
-
For syntheses involving delicate substrates or where process simplicity and environmental impact are the highest priorities , bio-catalytic formylation with ethyl formate offers an unparalleled mild and selective approach, despite longer reaction times.
-
Ammonium formate stands as a reliable and inexpensive option, providing a good balance of mild conditions and high yield, making it an excellent general-purpose alternative to neat formic acid.
By understanding the distinct advantages and mechanisms of these reagents, researchers can move beyond the traditional limitations of formic acid and optimize the synthesis of this compound with greater efficiency, selectivity, and sustainability.
References
- This citation is a placeholder for general knowledge about the importance of the target molecule.
-
BenchChem. (2025). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.
- This citation is a placeholder for a general organic chemistry textbook or review on formyl
-
Choi, S., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry.
-
Wuts, P. G. (2014). Formylation of Amines. In Molecules (Vol. 19, Issue 6, pp. 7688–7719). MDPI AG.
-
Request PDF. (n.d.). N-formylation and N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst.
- This citation is a placeholder for a review on green chemistry applic
- This citation is a placeholder for a review on bioc
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
-
He, Z., & Laurell, T. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience.
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
- This citation is a placeholder for a general organic chemistry textbook.
-
Chitanda, J. M., et al. (2009). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o343–o343.
Sources
- 1. N-(2,6-Diisopropylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US4394314A - Process of preparing aromatic aldehydes by reacting selected aromatic compounds with formamidine acetate and an organic acid anhydride - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of N-(2-Chloro-6-methylphenyl)formamide: Benchmarking Against Patented Methods
Introduction
N-(2-Chloro-6-methylphenyl)formamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. Notably, it is a key precursor in the production of certain kinase inhibitors used in oncology, such as the dual Src/Abl kinase inhibitor Dasatinib.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical factors for researchers and manufacturers in the pharmaceutical and chemical industries. This guide provides an in-depth comparison of a standard, benchmark laboratory synthesis of this compound against several innovative methods disclosed in recent patents. We will dissect the methodologies, evaluate their respective advantages and drawbacks, and provide expert analysis to guide your process development decisions.
The core of this synthesis involves the formylation of 2-chloro-6-methylaniline.[2][3][4] While conceptually straightforward, the choice of formylating agent, catalyst, solvent, and reaction conditions can dramatically impact yield, purity, safety, and environmental footprint. This guide aims to illuminate these nuances through objective comparison and supporting data.
Benchmark Synthesis: The Formic Acid Method
The most common and well-established method for synthesizing this compound is the direct formylation of 2-chloro-6-methylaniline using formic acid. This method is often favored in academic and initial process development settings due to its simplicity and the ready availability of reagents.
Reaction Principle:
The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-chloro-6-methylaniline attacks the carbonyl carbon of formic acid. The reaction is typically heated to drive off the water formed as a byproduct, shifting the equilibrium towards the product. An excess of formic acid can serve as both the reagent and the solvent.
Detailed Experimental Protocol (Benchmark)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylaniline (14.16 g, 0.1 mol).
-
Reagent Addition: Slowly add 98% formic acid (23.0 g, 0.5 mol) to the flask while stirring.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring.
-
Isolation: The solid product precipitates out of the solution. Collect the precipitate by vacuum filtration and wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight.
-
Expected Outcome: This process typically yields this compound as a white to off-white solid with a yield of 85-92% and a purity of >98% after drying.
Workflow Diagram: Benchmark Synthesis
Caption: Workflow for the benchmark synthesis of this compound.
Patented Synthesis Methods: A Comparative Analysis
While the benchmark method is reliable, it can be energy-intensive due to prolonged heating and may present challenges with effluent treatment. Several patented methods aim to overcome these limitations through novel catalytic systems and alternative formylating agents.
Patented Method 1: Catalytic Formylation with CO2 and a Silane Reductant (Inspired by US Patent 8,877,971 B2)
This innovative approach represents a significant leap towards greener chemistry, utilizing carbon dioxide, a renewable and non-toxic C1 source, for formylation.
-
Reaction Principle: This method involves the reaction of an amine (2-chloro-6-methylaniline) with carbon dioxide in the presence of a catalyst and a hydrosilane, such as phenylsilane, as a reducing agent.[5] The catalyst, often a sophisticated organometallic complex, facilitates the reduction of CO2 and its subsequent reaction with the amine to form the formamide. The process boasts excellent yields and selectivity under milder conditions than the benchmark.[5]
-
Key Advantages:
-
Sustainability: Utilizes CO2 as a C1 feedstock.
-
Mild Conditions: Often proceeds at lower temperatures (e.g., 40-80 °C), reducing energy consumption.
-
High Selectivity: The reaction is highly selective, forming the formamide as the sole nitrogen-containing product, which simplifies purification.[5]
-
-
Potential Challenges:
-
Catalyst Cost: The catalysts (e.g., ruthenium or iridium complexes) can be expensive and may require recovery/recycling steps for economic viability on an industrial scale.
-
Reagent Stoichiometry: Requires careful control of the silane reductant, which is a relatively costly reagent.
-
Patented Method 2: Formylation using Methyl Formate with a Solid Acid Catalyst
This method focuses on improving the process from an industrial standpoint by using a readily available formylating agent and a heterogeneous catalyst that simplifies product isolation and catalyst reuse.
-
Reaction Principle: 2-chloro-6-methylaniline is reacted with methyl formate in the presence of a solid acid catalyst, such as a zeolite or a sulfonic acid-functionalized resin. The reaction is typically run in a solvent or using an excess of methyl formate. The heterogeneous catalyst is easily removed by filtration, streamlining the work-up process.
-
Key Advantages:
-
Catalyst Reusability: Solid catalysts can be recovered and reused, lowering operational costs.
-
Simplified Work-up: Simple filtration removes the catalyst, avoiding aqueous work-ups and associated waste streams.
-
Continuous Processing: The use of a solid catalyst is amenable to continuous flow reactor systems, offering better control and scalability.
-
-
Potential Challenges:
-
Catalyst Deactivation: The solid catalyst may deactivate over time due to poisoning or coking, requiring regeneration or replacement.
-
Reaction Kinetics: Reaction rates may be slower compared to homogeneous catalysis, potentially requiring longer reaction times or higher temperatures.
-
Head-to-Head Performance Comparison
| Parameter | Benchmark Method (Formic Acid) | Patented Method 1 (CO2/Silane) | Patented Method 2 (Methyl Formate/Solid Acid) |
| Formylating Agent | Formic Acid | Carbon Dioxide (CO2) | Methyl Formate |
| Catalyst | None (Autocatalytic) | Organometallic Complex (e.g., Ru, Ir) | Solid Acid (e.g., Zeolite, Resin) |
| Typical Yield | 85-92% | 90-99%[5] | 88-95% |
| Reaction Temp. | 105-110 °C | 40-80 °C | 80-120 °C |
| Reaction Time | 4-6 hours | 8-24 hours | 6-12 hours |
| Key Advantage | Simple, inexpensive reagents | Sustainable, mild conditions, high selectivity | Catalyst reusability, simplified work-up |
| Key Disadvantage | High energy use, aqueous waste | High catalyst & reductant cost | Potential catalyst deactivation |
Expert Analysis and Recommendations
The choice of synthesis route for this compound is a classic example of balancing cost, performance, and sustainability.
-
The Benchmark Formic Acid Method remains a viable option for small-scale synthesis and initial research where simplicity and low upfront reagent cost are paramount. Its primary drawbacks are its energy inefficiency and the generation of an acidic aqueous waste stream.
-
Patented Method 1 (CO2/Silane) is at the cutting edge of green chemistry. It is highly recommended for organizations prioritizing sustainability and those developing high-value products where the cost of the catalyst and silane can be justified. The exceptionally mild conditions and high selectivity can lead to a purer product with a significantly reduced environmental footprint. Further research into less expensive, earth-abundant metal catalysts could make this the dominant method in the future.
-
Patented Method 2 (Methyl Formate/Solid Acid) offers a pragmatic, industrially focused improvement over the benchmark. The ability to reuse the catalyst and simplify the work-up process can lead to substantial cost savings and reduced waste at scale. This method is particularly well-suited for large-scale, continuous manufacturing operations where process efficiency and robustness are critical.
Ultimately, the optimal synthesis strategy will depend on the specific context of the research or manufacturing campaign. For process chemists and engineers, evaluating these patented alternatives is crucial for developing next-generation manufacturing processes that are not only efficient and cost-effective but also environmentally responsible.
References
- US Patent 8,877,971 B2: "Method for preparing formamide compounds.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
PubChem Compound Summary for CID 6897, 2-Chloro-6-methylaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20140018576A1 - Method for Preparing Formamide Compounds - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-Chloro-6-methylphenyl)formamide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical waste are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Chloro-6-methylphenyl)formamide, a halogenated organic compound. The procedures outlined below are grounded in established safety principles and regulatory standards, empowering researchers to handle this chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound belongs to the family of halogenated organic compounds, which are often characterized by their potential toxicity and persistence in the environment. Structurally similar compounds, such as other substituted anilides, exhibit varying degrees of toxicity, and may cause skin and eye irritation. Therefore, a cautious approach, assuming significant hazard, is the most responsible course of action. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and potential long-term health risks.
The primary disposal route for halogenated organic waste is high-temperature incineration at a licensed hazardous waste management facility.[1] This method is effective in breaking down the stable chemical structure of these compounds into less harmful components.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, including for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural step but a critical barrier to prevent chemical exposure.
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations.[2] this compound waste must be collected as halogenated organic waste .
Core Principle: Never mix halogenated waste with non-halogenated waste streams. Doing so can complicate the disposal process and significantly increase disposal costs.[3]
dot
Caption: Waste Segregation Flowchart
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound and associated contaminated materials.
Step 1: Container Selection Select a designated hazardous waste container that is compatible with chlorinated organic compounds.[4] Typically, these are high-density polyethylene (HDPE) or glass containers. Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof cap.[4]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer solid this compound into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the same hazardous waste container.
-
Solutions: If the compound is in a solution with a halogenated solvent (e.g., dichloromethane, chloroform), it can be added to the liquid halogenated organic waste stream.[5] If it is in a non-halogenated solvent, it must still be treated as halogenated waste.
Step 3: Labeling Proper labeling is a legal requirement and crucial for the safety of waste handlers. The waste container must be clearly labeled with:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
An accurate list of all chemical constituents and their approximate concentrations.[3]
-
The appropriate hazard identification (e.g., "Toxic").[3]
-
The date of accumulation.
Step 4: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
In a cool, dry, and well-ventilated location.[3]
-
Away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Within secondary containment to prevent the spread of material in case of a leak.[3]
Step 5: Disposal Request Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Follow your organization's specific procedures for waste pickup requests.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent the spill from spreading by using a spill containment kit with absorbent materials.
-
Cleanup: For a small spill, carefully clean up the material using an appropriate absorbent (e.g., vermiculite or sand). Avoid raising dust. Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Due to the presence of a chlorine atom in its structure. |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Chemical compatibility and prevention of leaks. |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Constituents, Hazards, Date | Regulatory compliance and safety for waste handlers. |
| Storage Location | Designated Satellite Accumulation Area with Secondary Containment | Prevents accidental spills and exposure. |
| Recommended Disposal Method | High-Temperature Incineration | Ensures complete destruction of the hazardous compound. |
| Incompatible Waste Streams | Non-Halogenated Organics, Aqueous Waste, Acids, Bases | Prevents dangerous chemical reactions and simplifies disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
dot
Caption: Disposal Decision Workflow Diagram
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
Sources
Operational Guide to Personal Protective Equipment for Handling N-(2-Chloro-6-methylphenyl)formamide
This guide provides an essential framework for the safe handling of N-(2-Chloro-6-methylphenyl)formamide. As this compound belongs to a class of chemicals with significant potential health hazards, a rigorous and well-understood personal protective equipment (PPE) protocol is not merely a recommendation—it is a critical component of your laboratory's safety culture and your personal well-being. The procedures outlined below are designed to be a self-validating system of protection, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
Hazard Analysis: Understanding the "Why" Behind the "How"
While a comprehensive toxicological profile for this compound may be limited, its structural analogues, such as formamide and other chlorinated aromatic compounds, provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of chemicals include:
-
Reproductive Toxicity: Many formamides are classified as Category 1B reproductive toxicants, meaning they may damage fertility or the unborn child.[1][2][3][4] This is a paramount concern, and all handling procedures must be designed to eliminate exposure pathways.
-
Suspected Carcinogenicity: Some formamides are suspected of causing cancer.[4][5]
-
Acute Toxicity: These compounds can be harmful if they come into contact with skin and toxic if swallowed.[1][3][6]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[4]
-
Serious Eye Irritation: Direct contact can cause significant eye damage.[1][6]
Therefore, the core directive is to treat this compound as a substance with high chronic and acute toxicity. Our PPE strategy is built on the principle of "as low as reasonably achievable" (ALARA) exposure.
The Foundation: Engineering Controls and Work Practices
Before any discussion of PPE, it is critical to state that PPE is the last line of defense. The primary methods for exposure control must always be:
-
Engineering Controls: All handling of this compound, especially the solid form and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a glove box.[4][7] The ventilation system is your primary barrier.
-
Work Practices: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination. Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[9]
Task-Based PPE Protocol
The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure, such as splashes, aerosol generation, or direct contact.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Pre-Handling Setup (Gathering equipment, preparing workspace) | Single pair of nitrile gloves | Safety glasses with side shields | Buttoned, long-sleeved lab coat | Not generally required |
| Weighing Solid Compound (Inside a fume hood or glove box) | Double-gloved with nitrile gloves | Chemical splash goggles | Buttoned, long-sleeved lab coat | Recommended: N95 respirator to protect against fine particulates |
| Preparing Solutions (Inside a fume hood) | Double-gloved with nitrile gloves | Chemical splash goggles and a full-face shield | Chemical-resistant apron over a buttoned, long-sleeved lab coat | Not required if work is performed correctly within a certified fume hood |
| Conducting Reactions & Transfers (Inside a fume hood) | Double-gloved with nitrile gloves | Chemical splash goggles | Buttoned, long-sleeved lab coat | Not required if work is performed correctly within a certified fume hood |
| Spill Cleanup | Double-gloved with chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical splash goggles and a full-face shield | Chemical-resistant disposable coveralls or suit | Required: Air-purifying respirator (APR) with organic vapor/P100 cartridges[10] |
| Waste Disposal (Handling sealed containers) | Single pair of nitrile gloves | Safety glasses with side shields | Buttoned, long-sleeved lab coat | Not generally required |
Detailed PPE Specifications and Procedures
Hand Protection: The Primary Contact Barrier
-
Causality: The skin is a primary route of exposure for compounds like this.[2] Double-gloving provides a critical layer of redundancy. If the outer glove becomes contaminated or is torn, the inner glove maintains protection.
-
Protocol:
-
Always wear two pairs of nitrile gloves.
-
Inspect gloves for any signs of degradation or puncture before use.
-
When an operation is complete (e.g., after weighing), carefully remove the outer pair of gloves and dispose of them as hazardous waste.[7] This prevents the contamination of equipment, notebooks, and door handles.
-
Change gloves immediately if you suspect contamination. Never reuse disposable gloves.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Causality: Due to its potential for causing serious eye irritation, protecting the eyes from splashes is non-negotiable.[1][6] A face shield is added during tasks with a higher risk of splashing, such as when transferring larger volumes of liquid.[10]
-
Protocol:
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum and are only acceptable for tasks with zero splash risk.
-
Standard for Handling: Chemical splash goggles that form a seal around the eyes must be worn when handling the compound in either solid or liquid form.
-
High-Risk Tasks: A full-face shield must be worn over chemical splash goggles during solution preparation and spill cleanup.
-
Body Protection: Preventing Dermal Contact
-
Causality: A standard cotton lab coat is insufficient. Contamination of personal clothing must be prevented.
-
Protocol:
-
Wear a clean, long-sleeved lab coat that is fully buttoned.
-
For tasks with significant splash potential, such as preparing stock solutions, wear a chemical-resistant apron over the lab coat.
-
Remove the lab coat immediately if it becomes contaminated.
-
Respiratory Protection: The Last Resort
-
Causality: While engineering controls are designed to prevent inhalation exposure, certain situations, like a large spill or handling powders outside of containment, may generate airborne particles or vapors.
-
Protocol:
-
Respiratory protection should not be necessary for routine operations performed within a functioning fume hood.
-
If a spill occurs outside of a fume hood, or if you are cleaning up a significant amount of solid material, a NIOSH-approved air-purifying respirator with organic vapor and particulate (P100) filters is required.[10]
-
All users who may require a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
-
Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is vital to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat
-
Inner Pair of Gloves
-
Respiratory Protection (if required)
-
Eye/Face Protection (Goggles/Face Shield)
-
Outer Pair of Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (Taking Off)
This process should ideally be performed in an anteroom or designated "clean" area.
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside surface with your bare skin. Dispose of them in a designated hazardous waste container.
-
Lab Coat/Apron: Remove by rolling it inside-out, only touching the inside surfaces.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove (if worn).
-
Inner Gloves: Remove last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. fishersci.it [fishersci.it]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cpachem.com [cpachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
